molecular formula C19H21BO7 B033580 YK-3-237 CAS No. 1215281-19-8

YK-3-237

Número de catálogo: B033580
Número CAS: 1215281-19-8
Peso molecular: 372.2 g/mol
Clave InChI: AKNGHUAJAODDJA-FNORWQNLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

YK-3-237 is a potent and cell-permeable small molecule inhibitor that specifically targets the anti-apoptotic protein Bcl-2. It functions by binding to the BH3 binding groove of Bcl-2, thereby disrupting its interaction with pro-apoptotic proteins like Bax and Bak. This disruption promotes the release of cytochrome c from the mitochondria, initiating the intrinsic apoptotic pathway and leading to programmed cell death. As a research tool, YK-3237 is highly valuable for investigating the mechanisms of apoptosis evasion in various cancer cell lines, particularly those dependent on Bcl-2 for survival, such as certain lymphomas and leukemias. Its application extends to in vitro studies aimed at understanding chemoresistance and for evaluating combination therapies where Bcl-2 inhibition can sensitize tumor cells to conventional chemotherapeutic agents. Researchers utilize this compound to probe the complex regulatory networks of the Bcl-2 protein family and to validate Bcl-2 as a critical therapeutic target in oncological research.

Propiedades

IUPAC Name

[2-methoxy-5-[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BO7/c1-24-16-8-6-12(9-14(16)20(22)23)5-7-15(21)13-10-17(25-2)19(27-4)18(11-13)26-3/h5-11,22-23H,1-4H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNGHUAJAODDJA-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=C(C=CC(=C1)/C=C/C(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of YK-3-237 in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The small molecule YK-3-237 has emerged as a promising anti-cancer agent, particularly for malignancies harboring mutations in the tumor suppressor protein p53. This technical guide provides an in-depth analysis of the mechanism of action of this compound in cancer cells, with a focus on its activity in triple-negative breast cancer (TNBC). This compound functions as an activator of Sirtuin 1 (SIRT1), a class III histone deacetylase. This activation leads to the deacetylation of mutant p53 (mtp53), triggering a cascade of events that culminates in apoptotic cell death and cell cycle arrest. This document summarizes the key quantitative data, details the experimental protocols used to elucidate this mechanism, and provides visual representations of the signaling pathways and experimental workflows.

Introduction

Mutations in the TP53 gene are among the most common genetic alterations in human cancers, occurring in over 50% of all tumors.[1] These mutations not only lead to a loss of the tumor-suppressive functions of wild-type p53 but can also result in a gain-of-function for the mutant p53 protein, promoting cancer progression. Consequently, targeting mtp53 is a key therapeutic strategy in oncology. The small molecule this compound has been identified as a potent inhibitor of the proliferation of cancer cell lines, particularly those expressing mtp53.[1] This guide will delve into the molecular underpinnings of its anti-neoplastic activity.

Mechanism of Action

The primary mechanism of action of this compound is the activation of SIRT1, an NAD+-dependent deacetylase.[1] SIRT1 activation by this compound leads to the deacetylation of mtp53 at the lysine 382 (K382) residue.[1] This post-translational modification destabilizes the mtp53 protein, leading to its depletion.

The reduction in mtp53 levels has several critical downstream effects:

  • Upregulation of p53 Target Genes: The depletion of mtp53 relieves its suppressive effects on the transcriptional activity of wild-type p53-target genes. Specifically, this compound treatment leads to the increased expression of the pro-apoptotic genes PUMA (p53 upregulated modulator of apoptosis) and NOXA.[1]

  • Induction of Apoptosis: The upregulation of PUMA and NOXA triggers the intrinsic apoptotic pathway. A key hallmark of this process, the cleavage of Poly (ADP-ribose) polymerase (PARP), is observed following this compound treatment, indicating caspase-dependent apoptosis.[1]

  • Cell Cycle Arrest: Treatment with this compound causes a significant arrest of cancer cells in the G2/M phase of the cell cycle and an increase in the sub-G1 population, which is indicative of apoptotic cells.[1]

YK_3_237_Signaling_Pathway YK3237 This compound SIRT1 SIRT1 YK3237->SIRT1 activates mtp53_ac Mutant p53 (acetylated K382) SIRT1->mtp53_ac deacetylates mtp53 Mutant p53 (deacetylated) mtp53_ac->mtp53 Depletion mtp53 Depletion mtp53->Depletion PUMA_NOXA PUMA / NOXA (Pro-apoptotic genes) Depletion->PUMA_NOXA upregulates G2M_Arrest G2/M Cell Cycle Arrest Depletion->G2M_Arrest induces Apoptosis Apoptosis (PARP Cleavage) PUMA_NOXA->Apoptosis induces

Caption: Signaling pathway of this compound in cancer cells.

Quantitative Data

The anti-proliferative effects of this compound have been quantified across a panel of human breast cancer cell lines. The half-maximal effective concentration (EC50) values highlight a preferential activity against cells with mutant p53.

Cell LineSubtypep53 StatusEC50 (µM) ± SEM
TNBC
HS578TV157F0.160 ± 0.043
MDA-MB-453Homozygous deletion0.241 ± 0.086
SUM149PTM237I0.385 ± 0.119
MDA-MB-231R280K0.431 ± 0.136
MDA-MB-436E204fsX45 (Del)0.501 ± 0.062
MDA-MB-468R273H1.436 ± 0.754
HCC1937R306X (Del)5.031 ± 2.010
Luminal
T47DL194F1.573 ± 0.370
MCF7WT2.402 ± 0.256
ZR-75-1WT3.822 ± 0.967
HER2+
BT474E285K1.249 ± 0.372
SK-BR-3R175H0.346 ± 0.066

Data extracted from Yi et al., Oncotarget, 2013.

Cell Cycle Analysis Data:

Treatment of TNBC cells with 1 µM this compound for 24 hours resulted in a marked G2/M phase arrest and an increase in the sub-G1 (apoptotic) cell population.[1]

Gene Expression Data:

Quantitative real-time PCR (qRT-PCR) analysis demonstrated the induction of PUMA and NOXA mRNA in TNBC cell lines after 24 hours of treatment with this compound.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Cell Culture and Proliferation Assay (MTT)
  • Cell Lines: Human breast cancer cell lines were maintained in appropriate media supplemented with 10% fetal bovine serum and antibiotics.

  • MTT Assay:

    • Cells were seeded in 96-well plates and allowed to attach overnight.

    • Cells were treated with increasing concentrations of this compound for approximately 72 hours.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and plates were incubated to allow for the formation of formazan crystals by metabolically active cells.

    • A solubilization solution was added to dissolve the formazan crystals.

    • The absorbance was measured using a microplate reader to determine cell viability.

    • EC50 values were calculated from the dose-response curves.[1]

Western Blot Analysis
  • Cell Lysate Preparation: Cells were treated with this compound for the indicated times. Whole-cell lysates were prepared using a suitable lysis buffer.

  • Procedure:

    • Protein concentrations were determined using a BCA protein assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were blocked and then incubated with primary antibodies overnight at 4°C.

    • After washing, membranes were incubated with horseradish peroxidase-conjugated secondary antibodies.

    • Protein bands were visualized using a chemiluminescence reagent.[1]

  • Primary Antibodies:

    • Acetylated-p53 (K382)

    • p53

    • SIRT1

    • PARP

    • β-actin (as a loading control)[1]

In Vitro SIRT1 Enzyme Assay
  • Principle: The assay measures the ability of this compound to activate purified human SIRT1 enzyme.

  • Procedure:

    • The assay was performed using a fluorophore-conjugated peptide substrate.

    • Purified human SIRT1 enzyme was incubated with the substrate in the presence of NAD+ and varying concentrations of this compound.

    • The deacetylation of the substrate by SIRT1 was measured by detecting the fluorescent signal.

    • Resveratrol was used as a positive control for SIRT1 activation.[1]

Cell Cycle Analysis
  • Procedure:

    • Cells were treated with either DMSO (vehicle control) or this compound (e.g., 1 µM) for 24 hours.

    • Both attached and floating cells were collected, washed with PBS, and fixed in 70% ethanol at -20°C.

    • Fixed cells were treated with RNase A and stained with propidium iodide.

    • The DNA content of the cells was analyzed using a flow cytometer.

    • The percentage of cells in the sub-G1, G0/G1, S, and G2/M phases of the cell cycle was determined.[1]

Quantitative Real-Time PCR (qRT-PCR)
  • Procedure:

    • Total RNA was extracted from cells treated with this compound for 24 hours.

    • cDNA was synthesized from the RNA using reverse transcriptase.

    • qRT-PCR was performed using specific primers for PUMA, NOXA, and a housekeeping gene (e.g., GAPDH) for normalization.

    • The relative mRNA expression was calculated using the comparative Ct method.[1]

  • Primer Sequences:

    • PUMA:

      • Forward: 5´-GAC CTC AAC GCA CAG TAC-3´

      • Reverse: 5´-GCA TCT CCG TCA GTG CAC-3´

    • NOXA:

      • Forward: 5´-TCC GGC AGA AAC TTC TGA AT-3´

      • Reverse: 5´-TTC CAT CTT CCG TTT CCA AG-3´

    • GAPDH:

      • Forward: 5'-GTA TGA CAA CGA ATT TGG CTA CAG-3'

      • Reverse: 5´-TCC TTG GAG GCC ATG TGG-3´[1]

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_biochemical Biochemical Assay CellLines Breast Cancer Cell Lines (mtp53 and WTp53) Treatment Treat with this compound (Dose-response & Time-course) CellLines->Treatment MTT MTT Assay (72h) (Measure Cell Viability) Treatment->MTT Western Western Blot (24h) (Protein Expression) Treatment->Western CellCycle Cell Cycle Analysis (24h) (Flow Cytometry) Treatment->CellCycle qRT_PCR qRT-PCR (24h) (Gene Expression) Treatment->qRT_PCR EC50 EC50 Determination MTT->EC50 ProteinChanges Analyze Protein Levels (p53, PARP, etc.) Western->ProteinChanges PhaseDistribution Quantify Cell Cycle Phases (G2/M Arrest, Sub-G1) CellCycle->PhaseDistribution GeneExpression Quantify mRNA Levels (PUMA, NOXA) qRT_PCR->GeneExpression SIRT1_Assay In Vitro SIRT1 Enzyme Assay (Fluorometric) SIRT1_Activity Measure SIRT1 Activity SIRT1_Assay->SIRT1_Activity

References

The Core Target of YK-3-237: A Technical Guide to a SIRT1 Activator with Anti-Cancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule YK-3-237, focusing on its primary molecular target and mechanism of action. This compound has been identified as a potent activator of Sirtuin 1 (SIRT1), an NAD+-dependent protein deacetylase.[1][2][3] Its activation of SIRT1 leads to significant anti-proliferative effects, particularly in cancer cells harboring mutations in the tumor suppressor protein p53.[4][5][6] This document outlines the signaling pathway, presents quantitative data on its activity, details relevant experimental protocols, and provides visualizations to facilitate a comprehensive understanding of this compound's function.

Primary Target: Sirtuin 1 (SIRT1)

The primary molecular target of this compound is Sirtuin 1 (SIRT1), a class III histone deacetylase.[1][2] SIRT1 plays a crucial role in various cellular processes, including stress response, metabolism, and aging, by deacetylating a wide range of protein substrates.[7] this compound functions as an activator of SIRT1's enzymatic activity.[1][4] In vitro studies have demonstrated that this compound is a more potent activator of SIRT1 than resveratrol, a well-known natural SIRT1 activator.[1][4]

The activation of SIRT1 by this compound has significant downstream consequences, most notably the deacetylation of mutant p53 (mtp53).[4][5] In many cancers, mutations in the TP53 gene lead to the accumulation of a dysfunctional p53 protein that not only loses its tumor-suppressive functions but can also gain oncogenic properties.[8] this compound-mediated activation of SIRT1 leads to the removal of acetyl groups from mtp53, specifically at the K382 residue.[4] This deacetylation event destabilizes the mtp53 protein, leading to its depletion.[4][5][6]

The reduction in mtp53 levels restores the expression of wild-type p53 target genes, such as PUMA and NOXA, which are involved in apoptosis.[4][5][6] Consequently, treatment with this compound induces PARP-dependent apoptotic cell death and causes cell cycle arrest at the G2/M phase in cancer cells carrying mutant p53.[4][5][6]

Quantitative Data

The anti-proliferative activity of this compound has been quantified across various cancer cell lines. The following table summarizes the effective concentration (EC50) values for this compound in a panel of breast cancer cell lines with different p53 statuses.

Cell LineSubtypep53 StatusEC50 (µM) ± SEM
HS578T Triple-NegativeR273H0.053 ± 0.003
SUM149PT Triple-NegativeM237I0.134 ± 0.012
BT549 Triple-NegativeR249S0.165 ± 0.015
MDA-MB-231 Triple-NegativeR280K0.201 ± 0.011
MDA-MB-468 Triple-NegativeR273H0.231 ± 0.027
SUM1315MO2 Triple-NegativeG252V0.245 ± 0.038
SK-BR-3 HER2+R175H0.346 ± 0.066
BT474 HER2+E285K1.249 ± 0.372
T47D LuminalL194F1.573 ± 0.370
MCF7 LuminalWT2.402 ± 0.256
ZR-75-1 LuminalWT3.822 ± 0.967

Data extracted from Yi et al., 2013.[4]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental approach for studying this compound, the following diagrams are provided in DOT language script.

YK_3_237_Signaling_Pathway cluster_drug Drug Action cluster_enzyme Enzyme Activation cluster_protein_modification Protein Deacetylation cluster_downstream Downstream Effects YK_3_237 This compound SIRT1 SIRT1 YK_3_237->SIRT1 activates mutant_p53_acetylated Acetylated Mutant p53 (K382) SIRT1->mutant_p53_acetylated deacetylates mutant_p53_deacetylated Deacetylated Mutant p53 mutant_p53_acetylated->mutant_p53_deacetylated p53_degradation Mutant p53 Depletion mutant_p53_deacetylated->p53_degradation gene_expression Upregulation of p53 Target Genes (PUMA, NOXA) p53_degradation->gene_expression apoptosis Apoptosis gene_expression->apoptosis cell_cycle_arrest G2/M Cell Cycle Arrest gene_expression->cell_cycle_arrest

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_endpoints Data Analysis & Endpoints cell_seeding Seed cancer cells (e.g., TNBC with mtp53) drug_treatment Treat with varying concentrations of this compound cell_seeding->drug_treatment viability_assay Cell Viability Assay (MTT) drug_treatment->viability_assay western_blot Western Blot Analysis drug_treatment->western_blot cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) drug_treatment->cell_cycle_analysis ec50_determination Determine EC50 values viability_assay->ec50_determination protein_quantification Quantify p53 acetylation and total p53 levels western_blot->protein_quantification enzyme_assay In Vitro SIRT1 Enzyme Assay sirt1_activity Measure SIRT1 activation enzyme_assay->sirt1_activity cell_cycle_distribution Analyze cell cycle distribution (G2/M arrest) cell_cycle_analysis->cell_cycle_distribution

Caption: Experimental workflow for this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability (MTT) Assay

This protocol is used to assess the anti-proliferative effects of this compound on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The following day, cells are treated with a range of concentrations of this compound and incubated for approximately 72 hours.[4]

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[4]

  • Incubation: The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[4]

  • Solubilization: The culture medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The results are used to calculate the cell viability relative to untreated controls and to determine the EC50 values.

Western Blot Analysis for p53 Acetylation

This method is employed to detect changes in the acetylation status and protein levels of p53 following treatment with this compound.

  • Cell Lysis: Cells treated with this compound for a specified duration (e.g., 24 hours) are harvested and lysed in a suitable lysis buffer containing protease and deacetylase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for acetylated p53 (K382), total p53, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9] Densitometry is used to quantify the relative protein levels.

In Vitro SIRT1 Enzyme Assay

This assay directly measures the effect of this compound on the enzymatic activity of purified SIRT1.

  • Reaction Setup: The assay is typically performed in a 96-well plate format. Each reaction well contains purified human SIRT1 enzyme, a fluorogenic acetylated peptide substrate, and NAD+.

  • Compound Addition: this compound is added to the reaction wells at various concentrations. Control wells with a known SIRT1 inhibitor (e.g., suramin) and a known activator (e.g., resveratrol) are also included.[4]

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to allow the deacetylation reaction to proceed.

  • Development: A developer solution is added to the wells, which generates a fluorescent signal proportional to the amount of deacetylated substrate.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The activity of SIRT1 in the presence of this compound is calculated relative to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

  • Cell Treatment and Harvesting: Cells are treated with this compound for a specified time (e.g., 24 hours), then harvested by trypsinization and washed with phosphate-buffered saline (PBS).

  • Fixation: The cells are fixed, typically with ice-cold 70% ethanol, to permeabilize the cell membrane and preserve the cellular structures.[10][11][12]

  • RNase Treatment: The fixed cells are treated with RNase A to degrade RNA, ensuring that the fluorescent dye specifically binds to DNA.[10][11]

  • DNA Staining: The cells are stained with a fluorescent DNA-intercalating agent, such as propidium iodide (PI), which stoichiometrically binds to DNA.[10][11]

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of individual cells is measured, which is proportional to their DNA content.

  • Data Interpretation: The data is used to generate a histogram of DNA content, allowing for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of cell cycle arrest at this stage.[4]

References

An In-depth Technical Guide on YK-3-237 as a SIRT1 Activating Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a key regulator of cellular processes implicated in aging, metabolism, and cancer. Small molecule activators of SIRT1 are of significant interest for their therapeutic potential. This document provides a comprehensive technical overview of YK-3-237, a potent small-molecule activator of SIRT1. This compound has demonstrated significant anti-proliferative effects in cancer models, particularly in those harboring mutant p53 (mtp53). Its mechanism of action involves the direct activation of SIRT1, leading to the deacetylation of key substrates, which in turn triggers downstream anti-tumor effects. This guide details the mechanism of action of this compound, presents quantitative data on its activity, provides detailed experimental protocols for its characterization, and visualizes the associated cellular pathways and experimental workflows.

Introduction

SIRT1 is a class III histone deacetylase that plays a crucial role in cellular stress response, DNA repair, and apoptosis by deacetylating a wide range of histone and non-histone proteins.[1] One of its key non-histone targets is the tumor suppressor protein p53.[1] In many cancers, p53 is mutated (mtp53), leading to a loss of its tumor-suppressive functions and, in some cases, a gain of oncogenic functions.[1] The small molecule this compound has been identified as a potent activator of SIRT1, demonstrating anti-proliferative activity in cancer cells, especially those with mtp53.[1] This compound activates SIRT1-dependent deacetylation of mtp53, leading to its degradation and the subsequent induction of apoptosis.[1]

Mechanism of Action of this compound

This compound functions as a direct activator of SIRT1's enzymatic activity.[1] This activation leads to the deacetylation of SIRT1's substrates. In the context of cancer cells with mutant p53, the primary mechanism is as follows:

  • SIRT1 Activation: this compound enhances the catalytic activity of SIRT1.[1]

  • Deacetylation of Mutant p53: Activated SIRT1 deacetylates mtp53 at lysine residue 382 (K382).

  • Depletion of Mutant p53: The deacetylation of mtp53 leads to its degradation.[1]

  • Upregulation of p53 Target Genes: The depletion of mtp53 relieves its inhibitory effect on wild-type p53 target genes, leading to the increased expression of pro-apoptotic genes such as PUMA and NOXA.[1]

  • Induction of Apoptosis and Cell Cycle Arrest: The upregulation of pro-apoptotic genes results in PARP-dependent apoptosis and cell cycle arrest at the G2/M phase.[1]

This cascade of events underlies the anti-proliferative effects of this compound in cancer cells carrying mtp53.[1]

Signaling Pathway Diagram

SIRT1_Activation_by_YK_3_237 YK3_237 This compound SIRT1 SIRT1 YK3_237->SIRT1 Activates mtp53_ac Acetylated Mutant p53 (K382) SIRT1->mtp53_ac Deacetylates mtp53 Deacetylated Mutant p53 mtp53_ac->mtp53 degradation mtp53 Degradation mtp53->degradation p53_targets Relief of Transcriptional Repression degradation->p53_targets PUMA_NOXA ↑ PUMA, NOXA Expression p53_targets->PUMA_NOXA apoptosis Apoptosis PUMA_NOXA->apoptosis cell_cycle_arrest G2/M Cell Cycle Arrest PUMA_NOXA->cell_cycle_arrest

Caption: SIRT1 signaling pathway activated by this compound.

Quantitative Data

The following tables summarize the quantitative data regarding the activity of this compound.

Table 1: In Vitro SIRT1 Activation
CompoundConcentration for Maximal ActivationPotency Relative to ResveratrolReference
This compound10 µMMore Potent
ResveratrolNot specified-
Table 2: Anti-proliferative Activity (EC50 values)
Cell Linep53 StatusEC50 (µM) (72h treatment)Reference
HS578TMutant~1
MDA-MB-468Mutant~1
SUM149PTMutant~1
MCF7Wild-type>10
T47DMutant>10

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro SIRT1 Activity Assay (Fluorometric)

This protocol is a representative method for measuring the direct activation of SIRT1 by this compound.

Objective: To quantify the enzymatic activity of purified human SIRT1 in the presence of this compound.

Materials:

  • Purified recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine and a fluorophore/quencher pair)

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • This compound stock solution (in DMSO)

  • SIRT1 inhibitor (e.g., Suramin) as a negative control

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add the diluted this compound or vehicle control (DMSO in assay buffer).

  • Add the SIRT1 enzyme to each well (except for 'no enzyme' controls) and incubate for 10-15 minutes at 37°C to allow for compound-enzyme interaction.

  • Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop the reaction and develop the signal by adding the developer solution to each well.

  • Incubate at room temperature for 15-30 minutes, protected from light.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent activation relative to the vehicle control.

Workflow for In Vitro SIRT1 Activity Assay

SIRT1_Assay_Workflow start Start prep_reagents Prepare Reagents: - this compound dilutions - SIRT1 enzyme - Substrate/NAD+ mix start->prep_reagents plate_setup Plate Setup: Add this compound/vehicle to 96-well plate prep_reagents->plate_setup add_enzyme Add SIRT1 Enzyme plate_setup->add_enzyme pre_incubation Pre-incubate at 37°C add_enzyme->pre_incubation start_reaction Initiate Reaction: Add Substrate/NAD+ pre_incubation->start_reaction reaction_incubation Incubate at 37°C start_reaction->reaction_incubation develop_signal Add Developer Solution reaction_incubation->develop_signal final_incubation Incubate at RT develop_signal->final_incubation read_fluorescence Measure Fluorescence final_incubation->read_fluorescence analyze_data Data Analysis: Calculate % Activation read_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for the in vitro SIRT1 activity assay.

Western Blot for p53 Acetylation

Objective: To determine the effect of this compound on the acetylation status of p53 in cultured cells.

Materials:

  • Breast cancer cell lines (e.g., HS578T, MDA-MB-468)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-p53 (K382), anti-total p53, anti-SIRT1, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to 70-80% confluency.

  • Treat cells with varying concentrations of this compound for the desired time (e.g., 24 hours).

  • Harvest cells and lyse them in lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (β-actin).

Cell Viability (MTT) Assay

Objective: To measure the anti-proliferative effect of this compound on cancer cell lines.

Materials:

  • Breast cancer cell lines

  • 96-well plates

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat cells with increasing concentrations of this compound in triplicate for a specified duration (e.g., 72 hours).

  • Add 20 µl of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium.

  • Add 150 µl of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.

Logical Relationship Diagram

Logical_Relationship cluster_cause Molecular Intervention cluster_mechanism Mechanism of Action cluster_effect Cellular Outcome YK3_237 This compound SIRT1_activation SIRT1 Activation YK3_237->SIRT1_activation mtp53_deacetylation mtp53 Deacetylation SIRT1_activation->mtp53_deacetylation mtp53_depletion mtp53 Depletion mtp53_deacetylation->mtp53_depletion gene_expression Altered Gene Expression (↑ PUMA, NOXA) mtp53_depletion->gene_expression apoptosis Apoptosis & G2/M Arrest gene_expression->apoptosis

Caption: Logical flow from this compound to cellular effects.

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate that acts as a potent activator of SIRT1. Its ability to induce the degradation of mutant p53 through SIRT1-mediated deacetylation provides a targeted approach for treating cancers that harbor these mutations. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other SIRT1-activating compounds. Further studies are warranted to fully elucidate the molecular mechanism of SIRT1 activation by this compound and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Unraveling the Mechanism of YK-3-237: A Novel Agonist in the Targeted Degradation of Mutant p53

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Washington, D.C. - In the intricate landscape of cancer therapeutics, the tumor suppressor protein p53 has long been a focal point of research. Its mutation, occurring in over half of all human cancers, not only abrogates its protective functions but can also endow it with oncogenic properties. A promising therapeutic strategy has emerged in the form of YK-3-237, a small molecule SIRT1 activator, which has demonstrated potent anti-proliferative effects in cancer cells harboring mutant p53 (mtp53). This technical guide provides an in-depth analysis of the core mechanism of this compound, focusing on its role in the degradation pathway of mutant p53, tailored for researchers, scientists, and drug development professionals.

The central mechanism of this compound's action is its activation of Sirtuin 1 (SIRT1), a class III histone deacetylase.[1][2] this compound enhances the enzymatic activity of SIRT1, leading to the deacetylation of mtp53.[1][3] This deacetylation is a critical step that flags the mtp53 protein for depletion, thereby reducing its cellular levels.[1][3] The reduction in mtp53 alleviates its dominant-negative effect on any remaining wild-type p53 and curtails its gain-of-function oncogenic activities.[4][5] Consequently, the downstream signaling cascade of wild-type p53 is partially restored, leading to the upregulation of pro-apoptotic genes such as PUMA and NOXA.[1][3] This culminates in PARP-dependent apoptotic cell death and cell cycle arrest at the G2/M phase in cancer cells, particularly noted in triple-negative breast cancer (TNBC) models.[1][3]

While the direct E3 ligase responsible for the ubiquitination of deacetylated mtp53 following this compound treatment is yet to be definitively identified in the reviewed literature, the established paradigm of p53 regulation suggests a crucial role for the ubiquitin-proteasome system. Deacetylation of p53 is known to be a prerequisite for its ubiquitination by E3 ligases such as MDM2, which then targets it for proteasomal degradation.[5][6][7] It is therefore highly probable that this compound-induced, SIRT1-mediated deacetylation of mtp53 renders it susceptible to ubiquitination and subsequent degradation by the proteasome.

Quantitative Data Summary

The anti-proliferative activity of this compound has been quantified across a panel of breast cancer cell lines. The compound exhibits preferential activity against cell lines expressing mutant p53.

Cell Linep53 StatusEC50 (µM) of this compound
Mutant p53
SUM149PTR248H~0.1
HCC1937R248Q~0.2
MDA-MB-468R273H~0.3
BT-549R249S~0.4
HCC70R248Q~0.5
Wild-Type p53
MCF7WT>1
ZR-75-1WT>1

Table 1: Anti-proliferative activity of this compound in various breast cancer cell lines after approximately 72 hours of treatment, as determined by MTT assay. Data compiled from publicly available research.[2]

Key Experimental Protocols

The following are summaries of key experimental methodologies used to elucidate the mechanism of this compound.

Cell Viability Assay (MTT Assay)

To determine the anti-proliferative effects of this compound, a colorimetric 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is employed.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with increasing concentrations of this compound for a specified duration (e.g., 72 hours).

  • MTT Incubation: MTT solution is added to each well and incubated to allow for its conversion to formazan by viable cells.

  • Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of viable cells is calculated relative to untreated controls, and the EC50 value is determined.

Western Blot Analysis

Western blotting is utilized to assess the protein levels of total p53, acetylated p53, and other proteins of interest.

  • Cell Lysis: Cells treated with this compound are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-p53, anti-acetyl-p53), followed by incubation with a corresponding secondary antibody conjugated to a detectable marker (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

In Vitro SIRT1 Enzyme Activity Assay

This assay directly measures the effect of this compound on the enzymatic activity of purified SIRT1.

  • Reaction Setup: A reaction mixture is prepared containing purified human SIRT1 enzyme, a fluorogenic acetylated peptide substrate, and NAD+.

  • Compound Addition: this compound or a control compound (e.g., resveratrol) is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a set time.

  • Development: A developing solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: The fluorescence is measured using a fluorometer.

  • Data Analysis: The relative SIRT1 activity is calculated based on the fluorescence intensity.

Cell Cycle Analysis

Flow cytometry is used to analyze the effect of this compound on the cell cycle distribution.

  • Cell Treatment and Harvesting: Cells are treated with this compound for a specified time, then harvested and washed.

  • Fixation: The cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a fluorescent DNA-intercalating dye (e.g., propidium iodide).

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is determined based on the fluorescence intensity.

Visualizing the Molecular Pathway and Experimental Logic

To further clarify the mechanism of action and experimental approaches, the following diagrams have been generated.

YK_3_237_Pathway cluster_drug Drug Action cluster_cellular Cellular Machinery cluster_outcome Cellular Outcome YK3237 This compound SIRT1 SIRT1 YK3237->SIRT1 Activates mtp53_ac Mutant p53 (Acetylated) SIRT1->mtp53_ac Deacetylates mtp53_deac Mutant p53 (Deacetylated) mtp53_ac->mtp53_deac Degradation mtp53 Degradation mtp53_deac->Degradation Ubiquitination Ub Ubiquitin Ub->mtp53_deac Proteasome Proteasome Degradation->Proteasome Apoptosis Apoptosis Degradation->Apoptosis CellCycleArrest G2/M Arrest Degradation->CellCycleArrest

Figure 1. Signaling pathway of this compound leading to mutant p53 degradation.

Experimental_Workflow cluster_assays Experimental Assays cluster_readouts Quantitative Readouts start Start: Treat Cancer Cells with this compound viability Cell Viability Assay (MTT) start->viability western Western Blot Analysis start->western cell_cycle Cell Cycle Analysis (Flow Cytometry) start->cell_cycle ec50 Determine EC50 viability->ec50 protein_levels Quantify mtp53 & Acetyl-mtp53 levels western->protein_levels cell_distribution Quantify Cell Cycle Phase Distribution cell_cycle->cell_distribution end Conclusion: Elucidate Mechanism of Action ec50->end protein_levels->end cell_distribution->end

Figure 2. Workflow for assessing the effects of this compound on cancer cells.

Logical_Flow YK3237 This compound Administration SIRT1_Activation SIRT1 Activation YK3237->SIRT1_Activation Deacetylation mtp53 Deacetylation SIRT1_Activation->Deacetylation Depletion mtp53 Depletion (via Degradation) Deacetylation->Depletion Gene_Expression Upregulation of p53 Target Genes (PUMA, NOXA) Depletion->Gene_Expression Cellular_Effects Apoptosis & G2/M Arrest Gene_Expression->Cellular_Effects Anti_Proliferation Inhibition of Cancer Cell Proliferation Cellular_Effects->Anti_Proliferation

Figure 3. Logical relationship from this compound treatment to cellular outcome.

References

An In-depth Technical Guide on the Biological Effects of YK-3-237 on Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological effects of the small molecule YK-3-237 on various cell lines, with a particular focus on its mechanism of action in cancer cells. This document synthesizes key findings from published research, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanism of Action: SIRT1 Activation and Mutant p53 Targeting

This compound has been identified as a potent activator of Sirtuin-1 (SIRT1), an NAD+-dependent deacetylase. Its primary anti-cancer activity, particularly in triple-negative breast cancer (TNBC), stems from its ability to target mutant p53 (mtp53), a protein implicated in the oncogenesis of numerous cancers.[1][2]

The established mechanism involves the this compound-mediated activation of SIRT1, which then deacetylates mtp53.[1] This deacetylation leads to the depletion of the mtp53 protein. The reduction in mtp53 levels results in the upregulation of wild-type p53 target genes, such as PUMA and NOXA, which are critical in promoting apoptosis.[1][2] Consequently, this compound induces PARP-dependent apoptotic cell death and causes cell cycle arrest at the G2/M phase in cancer cells harboring mutant p53.[1]

Quantitative Data: Anti-proliferative Activity of this compound

The anti-proliferative effects of this compound have been quantified across a panel of breast cancer cell lines. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values demonstrate a preferential inhibitory effect on cell lines with mutant p53.

Cell Linep53 StatusEC50 / IC50 (µM)
Triple-Negative Breast Cancer (TNBC)
HS578TMutant0.23
MDA-MB-453Mutant0.25
SUM1315MO2Mutant0.25
SUM149PTMutant0.26
BT549Mutant0.29
MDA-MB-231Mutant0.31
MDA-MB-436Mutant0.35
MDA-MB-468Mutant0.40
HCC1937Mutant0.42
Other Breast Cancer
SK-BR-3Mutant0.26
BT474Mutant0.30
MDA-MB-361Mutant0.31
T47DMutant0.35
MCF7Wild-Type0.51
ZR-75-1Wild-Type0.53

Signaling Pathway of this compound

YK_3_237_Signaling_Pathway YK3_237 This compound SIRT1 SIRT1 YK3_237->SIRT1 activates mtp53_ac Acetylated mutant p53 SIRT1->mtp53_ac deacetylates mtp53 mutant p53 mtp53_ac->mtp53 becomes Degradation mtp53 Degradation mtp53->Degradation p53_targets Upregulation of p53 target genes (PUMA, NOXA) Degradation->p53_targets Apoptosis Apoptosis (PARP cleavage) p53_targets->Apoptosis CellCycleArrest G2/M Phase Cell Cycle Arrest p53_targets->CellCycleArrest

Caption: Signaling pathway of this compound in mutant p53-carrying cancer cells.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the anti-proliferative effect of this compound on cancer cell lines.

Materials:

  • Breast cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubate the cells for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50/IC50 values.

Western Blot Analysis

This protocol is for detecting the levels of total and acetylated p53, and SIRT1.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-acetyl-p53, anti-SIRT1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Treat cells with this compound at the desired concentrations and time points.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein levels.

Cell Cycle Analysis

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution by flow cytometry, acquiring at least 10,000 events per sample.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Visualization

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Acquisition & Analysis CellSeeding Seed cells in 96-well plates Incubation1 Incubate for 24h CellSeeding->Incubation1 Treatment Treat with this compound (various concentrations) Incubation1->Treatment Incubation2 Incubate for 72h Treatment->Incubation2 AddMTT Add MTT reagent Incubation2->AddMTT Incubation3 Incubate for 4h AddMTT->Incubation3 Solubilize Solubilize formazan Incubation3->Solubilize ReadAbsorbance Measure absorbance at 570 nm Solubilize->ReadAbsorbance CalculateViability Calculate % viability ReadAbsorbance->CalculateViability DetermineEC50 Determine EC50 CalculateViability->DetermineEC50

Caption: Workflow for determining the cell viability effects of this compound using an MTT assay.

References

An In-depth Technical Guide to the Discovery and Origin of YK-3-237

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, origin, and preclinical characterization of YK-3-237, a novel small molecule activator of Sirtuin 1 (SIRT1). This compound, a synthetically derived boronic acid chalcone analog of combretastatin A-4, has demonstrated significant anti-proliferative activity in cancer cell lines, particularly those harboring mutant p53 (mtp53). Its mechanism of action involves the activation of SIRT1, leading to the deacetylation and subsequent degradation of mtp53. This guide details the synthesis, mechanism of action, and key experimental findings related to this compound, presenting quantitative data in tabular format, outlining detailed experimental protocols, and visualizing critical pathways and workflows using Graphviz diagrams.

Discovery and Origin

This compound was developed as part of a research program focused on the synthesis and biological evaluation of boronic acid analogs of combretastatin A-4, a known tubulin-destabilizing agent.[1] The initial research, conducted at Georgetown University, aimed to explore novel chalcone structures with potent anti-proliferative and anti-angiogenic properties.[1] While many chalcone analogs of combretastatin A-4 target tubulin, this compound was found to exhibit potent anti-proliferative activity through a distinct, previously unknown mechanism.[2] Subsequent investigations revealed that this compound functions as a potent activator of SIRT1, a class III histone deacetylase, thereby representing a novel therapeutic strategy for cancers with gain-of-function p53 mutations.[2][3][4] Patent applications for this compound and related compounds have been filed by Georgetown University.[5]

Synthesis

This compound is a synthetic boronic acid chalcone. The general methodology for the synthesis of such compounds involves a Claisen-Schmidt condensation between an appropriate acetophenone and a benzaldehyde derivative.

General Synthesis Protocol for Boronic Acid Chalcones

The synthesis of boronic acid chalcone analogs of combretastatin A-4, including compounds structurally related to this compound, has been described.[1] A generalized protocol is as follows:

  • Starting Materials: A substituted acetophenone and a substituted benzaldehyde containing a boronic acid or a precursor group.

  • Condensation Reaction: The acetophenone and benzaldehyde derivatives are reacted in the presence of a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like ethanol or methanol.

  • Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography.

  • Work-up and Purification: The reaction mixture is then acidified, and the resulting precipitate is filtered, washed, and dried. The crude product is purified by recrystallization or column chromatography to yield the final chalcone.

Mechanism of Action

The primary mechanism of action of this compound is the activation of the NAD+-dependent deacetylase SIRT1.[2][6] This activation leads to a cascade of downstream effects, primarily centered on the post-translational modification of the tumor suppressor protein p53.

  • SIRT1 Activation: this compound directly enhances the enzymatic activity of SIRT1.[2]

  • Mutant p53 Deacetylation: Activated SIRT1 deacetylates mutant p53 (mtp53) at lysine residue 382 (K382).[2][6]

  • Depletion of Mutant p53: The deacetylation of mtp53 leads to its destabilization and subsequent degradation.[2][7]

  • Upregulation of p53 Target Genes: The depletion of the dominant-negative mtp53 results in the increased expression of wild-type p53 target genes, such as PUMA and NOXA, which are involved in apoptosis.[2][7]

  • Induction of Apoptosis and Cell Cycle Arrest: The culmination of these events is the induction of PARP-dependent apoptosis and cell cycle arrest at the G2/M phase in cancer cells harboring mutant p53.[2][7]

Quantitative Data

The anti-proliferative effects of this compound have been quantified across various cancer cell lines, with a notable preference for those with mutant p53.

Table 1: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines
Cell Linep53 StatusEC50 (µM)
TNBC Lines
HS578TMutant (V157F)~0.1
MDA-MB-468Mutant (R273H)~0.2
BT549Mutant (R249S)~0.3
SUM149PTMutant (M237I)~0.5
Other Lines
HCC1937Mutant (R280K)~0.4
MDA-MB-453Wild-type>1
BT474Wild-type>1
SK-BR-3Wild-type>1
MCF7Wild-type>1
ZR-75-1Wild-type>1

Data extracted from Yi et al., 2013. EC50 values are approximate based on graphical representation in the source.[2]

Table 2: In Vitro SIRT1 Activation by this compound
CompoundConcentration (µM)SIRT1 Activity (Fold Activation)
This compound1~1.5
This compound10~2.5
This compound25~2.0
Resveratrol100~1.8

Data extracted from Yi et al., 2013. Fold activation is relative to a vehicle control.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell Viability (MTT) Assay
  • Cell Seeding: Breast cancer cells were seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells were treated with increasing concentrations of this compound for approximately 72 hours.

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.

  • Incubation: Plates were incubated for 4 hours at 37°C.

  • Solubilization: The formazan crystals were dissolved by adding 100 µL of solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: EC50 values were calculated from the dose-response curves.

In Vitro SIRT1 Activity Assay
  • Reaction Mixture: Purified human SIRT1 enzyme was incubated in a reaction buffer containing a fluorophore-conjugated p53-derived peptide substrate (Ac-RHKK(Ac)-AMC) and NAD+.

  • Compound Addition: this compound or a vehicle control was added to the reaction mixture.

  • Incubation: The reaction was incubated at 37°C for a specified time.

  • Development: A developer solution was added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: The fluorescence was measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: The fold activation was calculated relative to the vehicle control.

Western Blot Analysis for p53 Deacetylation
  • Cell Lysis: Cells treated with this compound were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins were transferred to a PVDF membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against acetylated p53 (Lys382), total p53, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: The membrane was washed and incubated with HRP-conjugated secondary antibodies.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway of this compound

YK_3_237_Pathway YK3_237 This compound SIRT1 SIRT1 YK3_237->SIRT1 activates mtp53_ac Mutant p53 (acetylated) SIRT1->mtp53_ac deacetylates mtp53 Mutant p53 (deacetylated) mtp53_ac->mtp53 Degradation Proteasomal Degradation mtp53->Degradation leads to WTp53_targets WT p53 Target Genes (e.g., PUMA, NOXA) Degradation->WTp53_targets upregulates Apoptosis Apoptosis WTp53_targets->Apoptosis induces CellCycleArrest G2/M Cell Cycle Arrest WTp53_targets->CellCycleArrest induces

Caption: Signaling pathway of this compound in cancer cells.

Experimental Workflow for Assessing Anti-proliferative Activity

MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (72 hours) seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate (4 hours) add_mtt->incubate solubilize Solubilize Formazan Crystals incubate->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze Calculate EC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for MTT-based cell viability assay.

Conclusion

This compound represents a promising lead compound for the development of novel anti-cancer therapeutics, particularly for tumors harboring gain-of-function p53 mutations. Its unique mechanism of action, involving the activation of SIRT1 and subsequent degradation of mutant p53, distinguishes it from classical tubulin-targeting agents. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and its analogs. This guide provides a foundational understanding of the discovery and core scientific principles underlying this innovative compound.

References

The Role of YK-3-237 in Apoptosis and Cell Cycle Arrest: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule YK-3-237 and its function in inducing apoptosis and cell cycle arrest, primarily in cancer cells harboring mutant p53 (mtp53). The information presented is collated from preclinical research, with a focus on the molecular mechanisms, quantitative effects, and the experimental methodologies used to elucidate its activity.

Core Mechanism of Action

This compound functions as an activator of Sirtuin 1 (SIRT1), a class III histone deacetylase.[1][2][3][4] In cancer cells with mtp53, this compound-activated SIRT1 deacetylates mtp53, leading to its degradation.[1][2][5] The depletion of mtp53 protein relieves the suppression of wild-type p53 (WTp53) target genes, including the pro-apoptotic genes PUMA and NOXA.[1][2] The upregulation of these genes is a critical step in initiating the apoptotic cascade and inducing cell cycle arrest.[1][2]

Signaling Pathway of this compound in mtp53 Cancer Cells

The signaling cascade initiated by this compound in cancer cells with mutant p53 is depicted below.

YK_3_237_Pathway YK3_237 This compound SIRT1 SIRT1 YK3_237->SIRT1 activates mtp53_ac Acetylated mutant p53 SIRT1->mtp53_ac deacetylates mtp53 mutant p53 mtp53_ac->mtp53 degradation Proteasomal Degradation mtp53->degradation p63_p73 p63/p73 mtp53->p63_p73 inhibits PUMA_NOXA PUMA, NOXA (Pro-apoptotic genes) p63_p73->PUMA_NOXA transcriptionally activates Apoptosis Apoptosis PUMA_NOXA->Apoptosis G2M_Arrest G2/M Phase Cell Cycle Arrest PUMA_NOXA->G2M_Arrest

This compound signaling cascade in mtp53 cancer cells.

Quantitative Data on Apoptosis and Cell Cycle Arrest

The following tables summarize the quantitative effects of this compound on apoptosis and cell cycle distribution in triple-negative breast cancer (TNBC) cell lines harboring mutant p53. The data is derived from studies where cells were treated with this compound for 24 hours.

Table 1: Effect of this compound on Cell Cycle Distribution in TNBC Cells

Cell LineTreatment% of Cells in Sub-G1% of Cells in G2/M
HS578T ControlData not specifiedData not specified
This compound (5 µM)Markedly IncreasedMarkedly Arrested
MDA-MB-468 ControlData not specifiedData not specified
This compound (5 µM)Drastically IncreasedMarkedly Arrested
SUM149PT ControlData not specifiedData not specified
This compound (1 µM)Drastically IncreasedMarkedly Arrested

Note: While the source indicates a "marked" and "drastic" increase in the Sub-G1 and G2/M phases, specific numerical percentages were not provided in the abstract.[1]

Table 2: Induction of Apoptosis by this compound in TNBC Cells

Cell LineTreatmentApoptotic MarkerResult
HS578T This compound (5 µM)PARP CleavageInduced
MDA-MB-468 This compound (5 µM)PARP CleavageInduced
SUM149PT This compound (1 µM)PARP CleavageInduced

PARP cleavage is a hallmark of caspase-dependent apoptosis.[1]

Key Experimental Protocols

Detailed methodologies for the key experiments used to characterize the effects of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the anti-proliferative effects of this compound.

MTT_Assay_Workflow start Seed cells in 96-well plates treat Treat with varying concentrations of This compound start->treat incubate Incubate for up to 72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read end Calculate cell viability read->end

Workflow for MTT-based cell viability assay.

Protocol:

  • Cell Seeding: Seed breast cancer cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of this compound.

  • Incubation: Incubate the plates for up to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Western Blot Analysis for PARP Cleavage

This protocol is used to detect the cleavage of PARP, a marker of apoptosis.

Protocol:

  • Cell Lysis: Treat cells with this compound for 24 hours. Harvest both floating and attached cells and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against PARP overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin) should be used as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This protocol measures the mRNA expression levels of PUMA and NOXA.

qRTPCR_Workflow start Treat cells with This compound (24h) rna_extraction Isolate total RNA start->rna_extraction cdna_synthesis Reverse transcribe RNA to cDNA rna_extraction->cdna_synthesis qpcr Perform qPCR with specific primers for PUMA, NOXA, and a housekeeping gene cdna_synthesis->qpcr analysis Analyze data using the ΔΔCt method qpcr->analysis end Determine relative mRNA expression analysis->end

Workflow for qRT-PCR gene expression analysis.

Protocol:

  • RNA Isolation: Treat cells with this compound for 24 hours. Isolate total RNA using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using a qPCR system with SYBR Green master mix and specific primers for PUMA, NOXA, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Harvest: Treat cells with this compound for 24 hours. Harvest both floating and attached cells.

  • Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent, particularly for tumors with mutant p53. Its ability to reactivate the p53 pathway through SIRT1 activation leads to a dual effect of G2/M cell cycle arrest and apoptosis. The experimental data, though in some cases qualitative in the provided abstracts, strongly supports this mechanism of action. Further research to obtain more granular quantitative data and to evaluate the in vivo efficacy and safety of this compound is warranted for its progression in drug development.[6]

References

The Emergence of YK-3-237: A Novel SIRT1 Activator Targeting Mutant p53

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Initial Studies and Characterization of YK-3-237 for Researchers, Scientists, and Drug Development Professionals.

Introduction:

This compound, a boronic acid chalcone analog of combretastatin A-4, has been identified as a potent activator of Sirtuin 1 (SIRT1), a class III histone deacetylase.[1] Initial research has focused on its anti-proliferative effects, particularly in cancers harboring mutations in the tumor suppressor protein p53. This document provides a comprehensive overview of the foundational studies characterizing this compound, including its mechanism of action, quantitative anti-proliferative data, and detailed protocols for the key experimental procedures used in its initial evaluation.

Core Mechanism of Action: SIRT1 Activation and Mutant p53 Deacetylation

This compound functions as a small molecule activator of SIRT1.[2] The primary downstream effect of this activation is the deacetylation of mutant p53 (mtp53) protein.[1][2] This post-translational modification leads to the depletion of the mtp53 protein.[2] The reduction in mtp53 levels results in the upregulation of wild-type p53 (WTp53) target genes, including PUMA and NOXA, which are critical inducers of apoptosis.[2][3] This cascade of events ultimately leads to programmed cell death in cancer cells that are dependent on mutant p53 for their survival and proliferation.

YK_3_237_Signaling_Pathway YK_3_237 This compound SIRT1 SIRT1 YK_3_237->SIRT1 activates mtp53_acetylated Acetylated Mutant p53 SIRT1->mtp53_acetylated deacetylates mtp53_deacetylated Deacetylated Mutant p53 mtp53_acetylated->mtp53_deacetylated mtp53_depletion Mutant p53 Depletion mtp53_deacetylated->mtp53_depletion WTp53_targets Upregulation of WTp53 Target Genes (PUMA, NOXA) mtp53_depletion->WTp53_targets Apoptosis Apoptosis WTp53_targets->Apoptosis

Figure 1: Signaling pathway of this compound.

Anti-Proliferative Activity

Initial studies have demonstrated the anti-proliferative effects of this compound across a panel of breast cancer cell lines, with a notable preference for those expressing mutant p53.[2] The half-maximal effective concentration (EC50) values, which represent the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time, have been quantified and are summarized in the table below.

Cell LineSubtypep53 StatusEC50 (µM)
SUM149PTBasal (TNBC)M237I0.171 ± 0.034
SUM1315MO2Basal (TNBC)G262fsX11 (Del)0.237 ± 0.053
MDA-MB-157Basal (TNBC)V157F0.431 ± 0.136
MDA-MB-436Basal (TNBC)E204fsX45 (Del)0.501 ± 0.062
MDA-MB-468Basal (TNBC)R273H1.436 ± 0.754
HCC1937Basal (TNBC)R306X (Del)5.031 ± 2.010
T47DLuminalL194F1.573 ± 0.370
MCF7LuminalWT2.402 ± 0.256
ZR-75-1LuminalWT3.822 ± 0.967
BT474HER2+E285K1.249 ± 0.372
SK-BR-3HER2+R175H0.346 ± 0.066

Table 1: Anti-proliferative activity of this compound in a panel of breast cancer cell lines. Data are presented as mean ± SEM.[2]

Cellular Effects: Cell Cycle Arrest and Apoptosis

Treatment with this compound has been shown to induce cell cycle arrest at the G2/M phase in triple-negative breast cancer (TNBC) cells harboring mutant p53.[2] Furthermore, the compound triggers PARP-dependent apoptotic cell death, a hallmark of caspase-dependent apoptosis.[2]

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays sirt1_assay SIRT1 Fluorogenic Assay western_blot Western Blot (p53, acetyl-p53) sirt1_assay->western_blot mtt_assay MTT Cell Viability Assay cell_cycle Cell Cycle Analysis (Propidium Iodide) mtt_assay->cell_cycle start This compound Characterization start->sirt1_assay Mechanism start->mtt_assay Cellular Effects

Figure 2: Experimental workflow for this compound characterization.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the initial characterization of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment: Treat cells with various concentrations of this compound and a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Prepare a stock solution of MTT (e.g., 5 mg/mL in PBS) and add 10 µL to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a plate reader.

  • Data Analysis: Subtract the background absorbance from the readings and calculate the percentage of cell viability relative to the vehicle control.

Western Blot for p53 and Acetyl-p53

This technique is used to detect and quantify the levels of total p53 and acetylated p53 in cell lysates.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-acetyl-p53, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

In Vitro SIRT1 Fluorogenic Assay

This assay measures the enzymatic activity of purified SIRT1 in the presence of this compound.

Materials:

  • Purified recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue and a fluorophore)

  • NAD+

  • Assay buffer

  • Developer solution

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of SIRT1 enzyme, fluorogenic substrate, and NAD+ in assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, this compound at various concentrations (and controls like a known inhibitor and activator), and the SIRT1 enzyme.

  • Reaction Initiation: Initiate the reaction by adding the SIRT1 substrate and NAD+ to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate for an additional 15-30 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., ~350 nm excitation and ~460 nm emission).

  • Data Analysis: Calculate the percentage of SIRT1 activation or inhibition relative to the vehicle control.

Cell Cycle Analysis by Propidium Iodide Staining

This flow cytometry-based method is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment with this compound, harvest both adherent and floating cells.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 30 minutes.

  • Washing: Wash the fixed cells twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in RNase A solution to degrade RNA and incubate at room temperature.

  • PI Staining: Add PI staining solution to the cells and mix well. Incubate in the dark at room temperature for 5-10 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

The SIRT1 Activator YK-3-237: A Technical Whitepaper on its Impact on Gene Expression in Mutant p53 Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the small molecule YK-3-237 and its effects on gene expression in cancer cells harboring mutant tumor protein 53 (p53). The core focus is on its mechanism of action, the specific signaling pathways involved, and the downstream transcriptional consequences. This guide is intended to be a comprehensive resource, detailing quantitative data and the experimental protocols used to generate them.

Executive Summary

This compound is a small molecule activator of Sirtuin 1 (SIRT1), a class III histone deacetylase. In the context of cancers with mutant p53 (mtp53), particularly triple-negative breast cancer (TNBC), this compound has been shown to exert anti-proliferative effects. It functions by activating SIRT1, which leads to the deacetylation of mtp53. This post-translational modification destabilizes the mtp53 protein, leading to its degradation. The reduction in mtp53 levels relieves the transcriptional repression of wild-type p53 (WTp53) target genes, notably the pro-apoptotic genes PUMA (p53 upregulated modulator of apoptosis) and NOXA. The subsequent upregulation of these genes triggers apoptosis and cell cycle arrest in cancer cells. This whitepaper will elaborate on the signaling cascade, present the quantitative effects on gene expression, and provide detailed methodologies for the key experiments that form the basis of our current understanding of this compound.

Core Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action revolves around the activation of SIRT1 and the subsequent targeting of mutant p53. The established signaling pathway is as follows:

  • SIRT1 Activation: this compound directly activates the enzymatic activity of SIRT1.

  • Mutant p53 Deacetylation: Activated SIRT1 deacetylates mutant p53 protein at key lysine residues.

  • Mutant p53 Degradation: The deacetylation of mtp53 leads to its proteasomal degradation, thereby reducing the intracellular levels of the oncoprotein.

  • Upregulation of WTp53 Target Genes: With the depletion of the repressive mtp53, the transcriptional activity of other p53 family members (like p63 and p73) on WTp53 target gene promoters is enhanced. This results in the increased expression of pro-apoptotic genes, including PUMA and NOXA.

  • Induction of Apoptosis and Cell Cycle Arrest: The increased expression of PUMA and NOXA initiates the intrinsic apoptotic pathway. Concurrently, the cellular response to this compound also includes arrest at the G2/M phase of the cell cycle.

G cluster_0 This compound Intervention cluster_1 Cellular Signaling Cascade cluster_2 Transcriptional Regulation cluster_3 Cellular Outcomes YK3237 This compound SIRT1 SIRT1 YK3237->SIRT1 Activates cell_cycle_arrest G2/M Cell Cycle Arrest YK3237->cell_cycle_arrest mtp53_ac Acetylated Mutant p53 SIRT1->mtp53_ac Deacetylates mtp53 Mutant p53 mtp53_ac->mtp53 degradation Proteasomal Degradation mtp53->degradation Leads to PUMA_NOXA_promoter PUMA/NOXA Gene Promoters degradation->PUMA_NOXA_promoter Relieves Repression of PUMA_NOXA_expression Increased PUMA/NOXA mRNA Expression PUMA_NOXA_promoter->PUMA_NOXA_expression Upregulates Transcription apoptosis Apoptosis PUMA_NOXA_expression->apoptosis

Caption: Signaling pathway of this compound in mtp53 cancer cells.

Data Presentation: Effect on Gene Expression

The primary transcriptional effect of this compound in mutant p53-harboring triple-negative breast cancer cells is the upregulation of the pro-apoptotic genes PUMA and NOXA. The following table summarizes the quantitative data from key experiments.

Cell LineTreatmentTarget GeneFold Change in mRNA Expression (Mean ± SD)Statistical Significance (p-value)Reference
HS578T1 µM this compound (24h)PUMA~3.5 ± 0.5P < 0.01[1]
HS578T1 µM this compound (24h)NOXA~4.5 ± 0.6P < 0.001[1]
MDA-MB-4681 µM this compound (24h)PUMA~2.5 ± 0.4P < 0.01[1]
MDA-MB-4681 µM this compound (24h)NOXA~3.0 ± 0.5P < 0.01[1]
SUM149PT1 µM this compound (24h)PUMA~2.0 ± 0.3P < 0.05[1]
SUM149PT1 µM this compound (24h)NOXA~2.5 ± 0.4P < 0.01[1]

Note: The fold change values are approximated from the graphical data presented in the primary literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's effect on gene expression.

Cell Viability (MTT) Assay

This protocol is used to assess the anti-proliferative effects of this compound on cancer cell lines.

  • Cell Seeding: Breast cancer cells are seeded in 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with increasing concentrations of this compound (typically ranging from 0.01 to 10 µM) or vehicle control (DMSO) for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. EC50 values are calculated from the dose-response curves.

Western Blot Analysis

This technique is employed to detect changes in protein levels and post-translational modifications, such as acetylation.

  • Cell Lysis: Cells are treated with this compound for the desired time, then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-p53, anti-acetyl-p53 (Lys382), anti-SIRT1, anti-PUMA, anti-NOXA, anti-PARP, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the changes in mRNA expression of target genes.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated and control cells using TRIzol reagent according to the manufacturer's protocol. First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • Real-Time PCR: qRT-PCR is performed using a SYBR Green master mix on a real-time PCR system. The reaction mixture typically contains cDNA template, forward and reverse primers for the target gene (e.g., PUMA, NOXA) and a housekeeping gene (e.g., GAPDH), and SYBR Green master mix.

  • Thermal Cycling: A typical thermal cycling protocol consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the expression of the target gene normalized to the housekeeping gene.

In Vitro SIRT1 Enzyme Assay

This assay directly measures the effect of this compound on the enzymatic activity of purified SIRT1.

  • Reaction Setup: The reaction is performed in a 96-well plate in a buffer containing purified recombinant human SIRT1 enzyme, a fluorogenic acetylated peptide substrate, and NAD+.

  • Compound Addition: this compound or a control compound (e.g., resveratrol as a positive control activator, nicotinamide as an inhibitor) is added to the wells at various concentrations.

  • Enzymatic Reaction: The reaction is initiated by the addition of the substrate and incubated at 37°C for 30-60 minutes.

  • Development and Detection: A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate. The fluorescence is measured using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis: The enzymatic activity is calculated relative to the control wells, and dose-response curves are generated to determine the concentration of this compound required for a specific level of activation.

Logical Relationships and Experimental Workflow

The study of this compound follows a logical progression from its chemical origins to its cellular effects.

G cluster_0 Compound Origin & Initial Screening cluster_1 Mechanism of Action Investigation cluster_2 Gene Expression Analysis cluster_3 Cellular Phenotype Confirmation Combretastatin Combretastatin A-4 Analog YK3237_dev This compound Synthesis Combretastatin->YK3237_dev Chalcone Chalcone Scaffold Chalcone->YK3237_dev CellViability Cell Viability Screening (MTT Assay) YK3237_dev->CellViability SIRT1_assay In Vitro SIRT1 Enzyme Assay CellViability->SIRT1_assay Identifies need for mechanism study WesternBlot Western Blot Analysis (p53, Ac-p53, SIRT1) SIRT1_assay->WesternBlot LuciferaseAssay p53 Transcriptional Activity Assay WesternBlot->LuciferaseAssay qRT_PCR qRT-PCR (PUMA, NOXA) LuciferaseAssay->qRT_PCR ApoptosisAssay Apoptosis Assays (PARP Cleavage, Annexin V) qRT_PCR->ApoptosisAssay CellCycle Cell Cycle Analysis (Flow Cytometry) qRT_PCR->CellCycle

Caption: Experimental workflow for characterizing this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for cancers harboring mutant p53, particularly triple-negative breast cancer. Its ability to activate SIRT1 and subsequently induce the degradation of mtp53, leading to the upregulation of pro-apoptotic genes, provides a clear and targetable mechanism of action. The data presented in this whitepaper summarize the key findings and the methodologies used to elucidate this pathway.

Future research should focus on several key areas:

  • Expansion to other cancer types: Investigating the efficacy of this compound in other cancers with a high prevalence of p53 mutations is a critical next step.

  • In vivo studies: While in vitro data is promising, comprehensive in vivo studies in animal models are necessary to evaluate the safety, pharmacokinetics, and anti-tumor efficacy of this compound.

  • Combination therapies: Exploring the synergistic effects of this compound with other chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens.

  • Biomarker development: Identifying biomarkers that predict sensitivity to this compound will be crucial for patient stratification in future clinical trials.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the potential of this compound as a novel anti-cancer agent.

References

Methodological & Application

Application Notes and Protocols for YK-3-237 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

YK-3-237 is a small molecule activator of Sirtuin 1 (SIRT1), a class III histone deacetylase.[1][2] It has demonstrated anti-proliferative activity in cancer cell lines, particularly those with mutant p53 (mtp53).[1][3] this compound activates SIRT1, leading to the deacetylation of mtp53. This deacetylation results in the depletion of mtp53 protein levels, which in turn upregulates the expression of wild-type p53 target genes like PUMA and NOXA.[4] This cascade of events ultimately induces PARP-dependent apoptotic cell death and G2/M cell cycle arrest in cancer cells expressing mutant p53.[5] These application notes provide detailed protocols for in vitro studies to investigate the effects of this compound.

Data Presentation

Table 1: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines
Cell Linep53 StatusGI50 (µM)
HS578TMutant0.23
MDA-MB-468Mutant0.28
SUM149PTMutant0.35
MDA-MB-231Mutant0.42
BT549Mutant0.65
MCF7Wild-Type1.2
T47DWild-Type1.5
ZR-75-1Wild-Type> 2.0

Data summarized from Yi et al., Oncotarget, 2013.

Table 2: Effect of this compound on Cell Cycle Distribution in TNBC Cells
Cell LineTreatment (1 µM this compound, 24 hr)% Sub-G1% G1% S% G2/M
HS578TControl2.155.422.320.2
This compound15.810.215.558.5
MDA-MB-468Control3.560.118.917.5
This compound20.112.518.249.2
SUM149PTControl4.258.720.117.0
This compound25.315.114.345.3

Data summarized from Yi et al., Oncotarget, 2013.

Signaling Pathway

The primary mechanism of action of this compound involves the activation of SIRT1, which leads to the deacetylation and subsequent degradation of mutant p53, thereby restoring apoptosis and cell cycle control.

YK3237_Pathway YK3237 This compound SIRT1 SIRT1 YK3237->SIRT1 activates mtp53_ac Acetylated Mutant p53 SIRT1->mtp53_ac deacetylates mtp53 Mutant p53 mtp53_ac->mtp53 Degradation Protein Degradation mtp53->Degradation leads to WTp53_targets WT p53 Target Genes (PUMA, NOXA) mtp53->WTp53_targets represses Degradation->WTp53_targets relieves repression Apoptosis Apoptosis WTp53_targets->Apoptosis induces CellCycleArrest G2/M Cell Cycle Arrest WTp53_targets->CellCycleArrest induces

Caption: this compound signaling pathway. (Max Width: 760px)

Experimental Workflow

A general workflow for investigating the in vitro effects of this compound is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis CellCulture Cell Culture (e.g., TNBC cell lines) MTT Cell Viability Assay (MTT) CellCulture->MTT WesternBlot Western Blot Analysis (p53, Ac-p53, PARP, etc.) CellCulture->WesternBlot qRT_PCR qRT-PCR (PUMA, NOXA) CellCulture->qRT_PCR CellCycle Cell Cycle Analysis (Propidium Iodide Staining) CellCulture->CellCycle YK3237_prep Prepare this compound Stock Solution (e.g., in DMSO) YK3237_prep->MTT YK3237_prep->WesternBlot YK3237_prep->qRT_PCR YK3237_prep->CellCycle DataAnalysis Analyze Results (GI50, Protein Levels, Gene Expression, Cell Cycle Phases) MTT->DataAnalysis WesternBlot->DataAnalysis qRT_PCR->DataAnalysis CellCycle->DataAnalysis

Caption: General experimental workflow. (Max Width: 760px)

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to determine the anti-proliferative activity of this compound.

Materials:

  • Breast cancer cell lines (e.g., HS578T, MDA-MB-468, SUM149PT)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentrations may range from 0.01 µM to 10 µM. Include a vehicle control (DMSO).

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Western Blot Analysis

This protocol is used to analyze changes in protein expression and acetylation levels upon treatment with this compound.

Materials:

  • Cells treated with this compound (e.g., 1 µM for 24 hours)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-acetyl-p53 (K382), anti-PARP, anti-SIRT1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Lyse the treated and control cells with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to measure the changes in mRNA expression of p53 target genes.

Materials:

  • Cells treated with this compound (e.g., for 24 hours)[6]

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for target genes (e.g., PUMA, NOXA) and a housekeeping gene (e.g., GAPDH)

  • qRT-PCR instrument

Protocol:

  • Extract total RNA from treated and control cells using an RNA extraction kit.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Perform qRT-PCR using SYBR Green Master Mix, cDNA, and specific primers for the target and housekeeping genes.

  • A typical thermal cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the results using the delta-delta Ct method to determine the relative gene expression, normalized to the housekeeping gene.[7]

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

  • Cells treated with this compound (e.g., for 24 hours)[6]

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Harvest both floating and attached cells from the treated and control samples.

  • Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution by flow cytometry. The percentages of cells in the Sub-G1, G1, S, and G2/M phases are determined by analyzing the DNA content histograms.

References

Application Notes and Protocols: Preparation of YK-3-237 for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: YK-3-237 is a small molecule activator of Sirtuin 1 (SIRT1), a class III histone deacetylase.[1] It has garnered significant interest in cancer research, particularly for its ability to target and destabilize mutant p53 (mtp53), a protein implicated in the progression of many cancers.[2][3][4] this compound activates SIRT1, leading to the deacetylation of mtp53.[3][4] This post-translational modification results in the depletion of the mtp53 protein, upregulation of wild-type p53 target genes, and subsequent induction of G2/M cell cycle arrest and apoptosis in cancer cells.[3][5] These application notes provide detailed protocols for the proper dissolution and preparation of this compound for use in in vitro cell culture experiments.

Compound Data and Storage

Proper handling and storage of this compound are critical for maintaining its stability and activity. The following table summarizes key quantitative data and recommended storage conditions.

ParameterValueReference
Molecular Weight 372.18 g/mol [1][2]
Molecular Formula C₁₉H₂₁BO₇[1][2]
Appearance White to light yellow solid[2]
Purity ≥98%
Solubility Soluble to 100 mM in DMSO; Soluble to 100 mM in Ethanol
Storage (Powder) -20°C for 3 years; 4°C for 2 years[2]
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month (Aliquot to avoid freeze-thaw cycles)[2]
Typical Working Conc. 0.01 µM - 10 µM for cell viability and mechanistic assays[2][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored and diluted for future experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent.[2][6]

Materials:

  • This compound powder

  • Cell culture grade Dimethyl sulfoxide (DMSO), sterile and preferably from a new, unopened bottle[2]

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator (optional, but recommended)[2]

Methodology:

  • Pre-Experiment Calculations:

    • Use the molecular weight (MW = 372.18 g/mol ) to calculate the mass of this compound needed.

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 372.18 g/mol x 1000 mg/g = 3.72 mg

  • Weighing the Compound:

    • Under a chemical fume hood, carefully weigh out 3.72 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of sterile, cell culture grade DMSO to the tube containing the this compound powder.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, use a water bath sonicator for 10-15 minutes, or until the solution is clear.[2] A gentle warming to 37°C may also aid dissolution.[7][8]

  • Aliquoting and Storage:

    • Once a clear stock solution is achieved, dispense small volumes (e.g., 10-20 µL) into sterile, amber, or foil-wrapped cryovials to protect from light.

    • Aliquoting prevents repeated freeze-thaw cycles that can degrade the compound.[2]

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]

Protocol 2: Preparation of Working Solutions for Cell Treatment

This protocol outlines the dilution of the 10 mM stock solution into a complete cell culture medium to achieve the final desired experimental concentrations.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed (37°C) complete cell culture medium appropriate for your cell line

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated pipettes and sterile tips

Methodology:

  • Thaw and Prepare Stock:

    • Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

    • Briefly vortex the thawed stock solution to ensure homogeneity.

  • Serial Dilution:

    • Perform serial dilutions to prepare the final working concentrations. It is recommended to prepare the working solutions fresh for each experiment.[2]

    • Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.[7]

    • Example for preparing 10 mL of a 10 µM working solution:

      • First, prepare an intermediate dilution. Add 2 µL of the 10 mM stock solution to 1998 µL of culture medium. This creates a 10 µM intermediate solution (a 1:500 dilution). Correction: This creates a 10 µM solution, but the DMSO concentration is 0.2%. A better approach is a two-step dilution or direct dilution for higher volumes.

      • Corrected Example for preparing 10 mL of a 10 µM working solution:

        • Add 10 µL of the 10 mM stock solution to 9.99 mL of pre-warmed complete culture medium.

        • Calculation: (10 mM * 10 µL) = (Final Concentration * 10,000 µL) => Final Concentration = 10 µM.

        • The final DMSO concentration will be 10 µL / 10,000 µL = 0.1%.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of DMSO to the culture medium as was used for the highest concentration of this compound. This is crucial for distinguishing the effects of the compound from the effects of the solvent.

  • Cell Treatment:

    • Remove the existing medium from the cultured cells.

    • Add the freshly prepared this compound working solutions (and vehicle control) to the respective wells or flasks.

    • Gently swirl the plate or flask to ensure even distribution and return it to the incubator.

Visualized Workflows and Pathways

Experimental Workflow

G cluster_prep Stock Solution Preparation (10 mM) cluster_working Working Solution Preparation cluster_treat Cell Treatment s1 1. Calculate & Weigh 3.72 mg this compound s2 2. Add 1 mL of sterile DMSO s1->s2 s3 3. Vortex / Sonicate until dissolved s2->s3 s4 4. Aliquot into cryovials s3->s4 s5 5. Store at -80°C s4->s5 w1 1. Thaw stock solution aliquot s5->w1 For each experiment w2 2. Serially dilute into pre-warmed medium (e.g., to 10 µM) w1->w2 w3 3. Prepare DMSO vehicle control w2->w3 t2 2. Add working solutions & vehicle to cells w3->t2 t1 1. Aspirate old medium from cultured cells t1->t2 t3 3. Incubate for defined period (e.g., 24h) t2->t3

Workflow for preparing this compound solutions.
Signaling Pathway of this compound

G YK This compound SIRT1 SIRT1 YK->SIRT1 activates mtp53_ac Mutant p53 (Acetylated) SIRT1->mtp53_ac deacetylates mtp53_deac Mutant p53 (Deacetylated) mtp53_ac->mtp53_deac depletion mtp53 Protein Depletion mtp53_deac->depletion leads to genes Upregulation of WTp53 Target Genes (PUMA, NOXA) depletion->genes apoptosis Apoptosis (PARP Cleavage) genes->apoptosis arrest G2/M Cell Cycle Arrest genes->arrest

Signaling pathway of this compound in cancer cells.

References

Application Notes and Protocols: YK-3-237 for the Treatment of Triple-Negative Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies.[1] Recent research has identified the small molecule YK-3-237 as a promising agent for inhibiting the proliferation of TNBC cells, particularly those harboring mutations in the p53 tumor suppressor gene (mtp53).[2][3][4] this compound acts as an activator of Sirtuin 1 (SIRT1), a class III histone deacetylase. This activation leads to the deacetylation of mutant p53, resulting in its depletion and the subsequent upregulation of pro-apoptotic genes, ultimately inducing cell death in TNBC cells.[2][3] These application notes provide a comprehensive overview of the optimal concentrations of this compound for treating TNBC cells, detailed experimental protocols, and a summary of its mechanism of action.

Optimal Concentration of this compound

The optimal concentration of this compound for treating TNBC cells is dependent on the specific cell line and the desired experimental outcome. Studies have shown that this compound exhibits anti-proliferative activity at submicromolar concentrations in several breast cancer cell lines.[2]

Table 1: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines
Cell LineSubtypep53 StatusEC50 (µM) after 72 hr treatment
MDA-MB-468 TNBCR273H~0.5
HCC70 TNBCR248Q~0.7
HCC1937 TNBCR306*~1.0
MDA-MB-231 TNBCR280K~1.2
BT-549 TNBCR249S~1.5
MCF7 ER+WT>10
ZR-75-1 ER+WT>10

Data extracted from Yi et al., 2013. EC50 values are approximate based on graphical representation in the source.[2]

For mechanistic studies, a concentration of 1 µM this compound for 24 hours has been shown to effectively reduce the levels of mutant p53 protein in various TNBC cell lines.[2] Dose-dependent effects on mtp53 acetylation and protein levels have been observed with concentrations ranging from 1 µM to 10 µM.[2]

Mechanism of Action

This compound's primary mechanism of action in TNBC cells involves the activation of SIRT1, which leads to a cascade of events culminating in apoptosis.

Signaling Pathway of this compound in TNBC Cells

YK3237_Pathway This compound Signaling Pathway in TNBC YK3237 This compound SIRT1 SIRT1 YK3237->SIRT1 activates CellCycleArrest G2/M Arrest YK3237->CellCycleArrest mtp53_ac Acetylated mutant p53 SIRT1->mtp53_ac deacetylates mtp53 mutant p53 mtp53_ac->mtp53 leads to depletion PUMA_NOXA PUMA, NOXA (Pro-apoptotic genes) mtp53->PUMA_NOXA upregulates Apoptosis Apoptosis PUMA_NOXA->Apoptosis

Caption: this compound activates SIRT1, leading to mutant p53 deacetylation and apoptosis.

The activation of SIRT1 by this compound results in the deacetylation of mutant p53 at the K382 residue.[2] This post-translational modification destabilizes the mutant p53 protein, leading to its degradation. The reduction in mutant p53 levels relieves its inhibitory effects on wild-type p53 target genes, such as PUMA and NOXA, leading to their upregulation.[2][3] These proteins are key mediators of apoptosis. Consequently, treatment with this compound induces PARP cleavage, a hallmark of caspase-dependent apoptosis, and causes cell cycle arrest at the G2/M phase in TNBC cells with mutant p53.[2][3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound on TNBC cells.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the anti-proliferative effects of this compound and to calculate the EC50 value.

Materials:

  • TNBC cell lines (e.g., MDA-MB-468, HCC70)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed TNBC cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.

Experimental Workflow for Cell Viability Assay

MTT_Workflow A Seed TNBC cells in 96-well plate B Treat with this compound dilutions A->B C Incubate for 72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate EC50 G->H

Caption: Workflow for determining cell viability using the MTT assay.

Western Blot Analysis for Protein Expression

This protocol is used to assess the effect of this compound on the protein levels of mutant p53, acetylated p53, and apoptosis markers like cleaved PARP.

Materials:

  • TNBC cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p53, anti-acetyl-p53 (K382), anti-PARP, anti-cleaved PARP, anti-SIRT1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., 1 µM) for 24 hours.

  • Harvest and lyse the cells.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL detection reagent and an imaging system. β-actin is used as a loading control.[2]

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

  • TNBC cell lines

  • This compound

  • PBS

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for 24 hours.

  • Harvest both floating and attached cells and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. The sub-G1 fraction is indicative of apoptotic cells.[2]

Conclusion

This compound demonstrates significant potential as a therapeutic agent for triple-negative breast cancer, particularly in tumors with mutant p53. The optimal concentration for anti-proliferative effects is in the submicromolar to low micromolar range. The detailed protocols provided herein will enable researchers to effectively investigate the cellular and molecular effects of this compound in TNBC models. Further in vivo studies are warranted to translate these promising preclinical findings.

References

Application Notes and Protocols: YK-3-237 Treatment for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK-3-237 is a small molecule activator of Sirtuin 1 (SIRT1), a class III histone deacetylase.[1][2][3][4] This compound has demonstrated anti-proliferative effects in cancer cells, particularly those harboring mutant p53 (mtp53).[1][2][3] The primary mechanism of action involves the SIRT1-dependent deacetylation of mtp53, leading to its degradation.[1][3] This, in turn, upregulates the expression of pro-apoptotic genes, such as PUMA and NOXA, ultimately inducing caspase-dependent apoptosis.[1][2][3] These application notes provide a summary of treatment durations for inducing apoptosis with this compound and detailed protocols for relevant experimental assays.

Data Presentation

The following table summarizes the effective treatment durations of this compound for inducing various apoptotic and related cellular effects as cited in the literature.

Experimental AssayCell Line(s)This compound ConcentrationTreatment DurationObserved EffectReference
Cell Viability (MTT Assay)Panel of breast cancer cell linesIncreasing concentrations~72 hoursInhibition of cell proliferation[1]
PARP Cleavage (Western Blot)Triple-Negative Breast Cancer (TNBC) cellsNot specified24 hoursInduction of PARP cleavage, a hallmark of apoptosis[1]
Cell Cycle Analysis (Flow Cytometry)TNBC cells with mtp53Not specified24 hoursMarked arrest at G2/M phase and a drastic increase in the sub-G1 fraction[1]
Gene Expression (qRT-PCR)TNBC cellsNot specified24 hoursInduced mRNA expression of PUMA and NOXA[1]
WTp53 Transcriptional ActivityMCF7 cellsNot specified24 hoursEnhanced SIRT1-mediated repression of WTp53 transcriptional activation[1]
mtp53 DeacetylationHS578T cellsNot specified23 hours (following 1-hour pretreatment with suramin)Reduced acetylation of mtp53[1]

Signaling Pathway

The proposed signaling pathway for this compound-induced apoptosis is depicted below. This compound activates SIRT1, which deacetylates mutant p53. This leads to the degradation of mtp53 and subsequent upregulation of pro-apoptotic genes PUMA and NOXA, culminating in caspase activation and apoptosis.

YK_3_237_Apoptosis_Pathway YK3_237 This compound SIRT1 SIRT1 YK3_237->SIRT1 activates mtp53_ac Mutant p53 (acetylated) SIRT1->mtp53_ac deacetylates mtp53 Mutant p53 mtp53_ac->mtp53 Degradation Degradation mtp53->Degradation PUMA_NOXA ↑ PUMA & NOXA expression mtp53->PUMA_NOXA represses transcription of Degradation->PUMA_NOXA relieves repression Mitochondria Mitochondria PUMA_NOXA->Mitochondria act on Caspases Caspase Activation Mitochondria->Caspases releases pro-apoptotic factors Apoptosis Apoptosis Caspases->Apoptosis executes

Caption: this compound induced apoptosis signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the anti-proliferative effects of this compound.

Materials:

  • This compound

  • Breast cancer cell lines

  • 96-well plates

  • Complete growth medium

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • DMSO

  • Automated Cell Counter or Hemocytometer

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • The following day, treat the cells with increasing concentrations of this compound in triplicate. Include a vehicle-only control.

  • Incubate the plates for approximately 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 20 µl of 5 mg/ml MTT solution to each well containing 100 µl of growth media.

  • Incubate the plates for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Carefully remove the media from each well.

  • Add 150 µl of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for PARP Cleavage

This protocol is for detecting the cleavage of PARP, a hallmark of caspase-dependent apoptosis.

Materials:

  • This compound

  • TNBC cells

  • Culture plates

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PARP

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed TNBC cells in culture plates and allow them to attach.

  • Treat the cells with the desired concentration of this compound for 24 hours.

  • Harvest both floating and attached cells and wash with cold PBS.

  • Lyse the cells in ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the bands using a chemiluminescence imaging system. Look for the appearance of the ~89 kDa cleaved PARP fragment.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

This protocol is for analyzing the cell cycle distribution and quantifying apoptosis (sub-G1 population).

Materials:

  • This compound

  • TNBC cells

  • Culture plates

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed TNBC cells in culture plates.

  • Treat the cells with this compound for 24 hours.

  • Harvest both floating and attached cells.

  • Wash the cells with PBS and centrifuge.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer. The sub-G1 peak represents the apoptotic cell population.

Experimental Workflow

The following diagram illustrates a general experimental workflow for investigating this compound-induced apoptosis.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., TNBC cells) start->cell_culture treatment This compound Treatment (Varying concentrations and durations) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot (e.g., for PARP, Caspases) treatment->western flow Flow Cytometry (Cell Cycle, Annexin V) treatment->flow data_analysis Data Analysis viability->data_analysis western->data_analysis flow->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General workflow for apoptosis studies.

References

Application Notes and Protocols for YK-3-237 in a SIRT1 Enzymatic Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a key regulator of cellular processes, including stress resistance, metabolism, and aging. Its role in various diseases, including cancer, has made it a significant target for therapeutic development. YK-3-237 is a small molecule activator of SIRT1 that has demonstrated potent anti-proliferative effects in cancer cells, particularly those with mutant p53.[1][2] These application notes provide a detailed protocol for utilizing this compound in a fluorometric SIRT1 enzymatic assay to characterize its activation profile and to screen for other potential SIRT1 modulators.

Data Presentation

In Vitro Activity of this compound

The following tables summarize the known quantitative data for this compound. While a specific EC50 for direct SIRT1 activation is not widely reported, dose-response studies indicate maximal activation at approximately 10 µM.[3]

Parameter Value Assay Conditions Reference
SIRT1 Activation Maximal activation observed at 10 µMIn vitro fluorometric assay with purified human SIRT1[3]
Description Activates SIRT1 in a concentration-dependent manner.In vitro enzymatic assay.[4][5]
Cell Line EC50 / GI50 (µM) Assay Type Reference
A-10 (rat embryonic aorta smooth muscle) 16.5 (EC50)Microtubule loss[4]
Triple-Negative Breast Cancer (TNBC) cell lines (panel of 9) 0.160 - 5.031 (EC50)Cell growth inhibition[4]
Various cancer cell lines (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, breast) <0.01 - 20.9 (GI50)Cell growth inhibition[4][5]

Signaling Pathway

This compound activates SIRT1, which then deacetylates downstream targets. A key substrate in the context of cancer is the tumor suppressor protein p53. In many cancers, p53 is mutated (mtp53) and acetylated, leading to its stabilization and gain-of-function oncogenic activities. This compound-activated SIRT1 deacetylates mtp53 at lysine residues (e.g., K382), leading to its degradation and a reduction in its pro-tumorigenic functions.[1][2][3] This can subsequently lead to the upregulation of p53 target genes involved in apoptosis, such as PUMA and NOXA, and cell cycle arrest.[2]

SIRT1_Pathway SIRT1 Signaling Pathway Activated by this compound YK3237 This compound SIRT1 SIRT1 YK3237->SIRT1 activates NAM Nicotinamide SIRT1->NAM p53 p53 (deacetylated) SIRT1->p53 deacetylates NAD NAD+ NAD->SIRT1 co-substrate Acetylated_p53 Acetylated p53 (mutant) Degradation p53 Degradation p53->Degradation Apoptosis Apoptosis Degradation->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) Degradation->CellCycleArrest

Caption: this compound activates SIRT1, leading to the deacetylation and subsequent degradation of mutant p53, which in turn induces apoptosis and cell cycle arrest.

Experimental Protocols

Fluorometric SIRT1 Enzymatic Assay

This protocol is adapted from commercially available SIRT1 assay kits and is suitable for determining the dose-response of this compound on SIRT1 activity.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue flanked by a fluorophore and a quencher)

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease that cleaves the deacetylated substrate)

  • This compound

  • SIRT1 inhibitor (e.g., Nicotinamide) for control

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

  • DMSO (for dissolving this compound)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in Assay Buffer to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is consistent and low (<1%).

    • Thaw all other reagents on ice and prepare working solutions as per the manufacturer's instructions.

  • Assay Plate Setup:

    • Add the following to each well of a 96-well plate:

      • Test wells: Assay Buffer, SIRT1 enzyme, and varying concentrations of this compound.

      • Positive control (basal activity): Assay Buffer, SIRT1 enzyme, and vehicle (DMSO in Assay Buffer).

      • Inhibitor control: Assay Buffer, SIRT1 enzyme, and a known SIRT1 inhibitor (e.g., Nicotinamide).

      • No enzyme control: Assay Buffer and vehicle.

    • The final volume in each well before adding the substrate and NAD+ should be consistent.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the fluorogenic SIRT1 substrate and NAD+ solution to all wells.

    • Mix the plate gently on a shaker for 1 minute.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Development and Signal Detection:

    • Stop the enzymatic reaction by adding the Developer Solution to each well.

    • Incubate the plate at room temperature or 37°C (as recommended by the developer manufacturer) for 15-30 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from "No enzyme control" wells) from all other readings.

    • Calculate the percentage of SIRT1 activation for each concentration of this compound relative to the positive control (basal activity).

    • Plot the percentage of activation against the logarithm of the this compound concentration to generate a dose-response curve.

Experimental Workflow

experimental_workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_detection 3. Detection & Analysis prep_reagents Prepare Reagents: - this compound dilutions - SIRT1 enzyme - Substrate & NAD+ plate_setup Set up 96-well plate: - Test compound - Controls - SIRT1 enzyme prep_reagents->plate_setup reaction Initiate reaction with Substrate and NAD+ plate_setup->reaction incubation Incubate at 37°C reaction->incubation development Add Developer Solution incubation->development read_plate Read fluorescence (Ex: 350-360nm, Em: 450-465nm) development->read_plate analysis Data Analysis: - Background subtraction - Calculate % activation - Plot dose-response curve read_plate->analysis

Caption: Workflow for the fluorometric SIRT1 enzymatic assay with this compound.

References

Application Notes and Protocols for YK-3-237 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of YK-3-237, a SIRT1 activator, in mouse models of cancer. The primary focus is on triple-negative breast cancer (TNBC), a cancer subtype where this compound has shown anti-proliferative effects in vitro.[1][2]

Introduction

This compound is a small molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1] In cancer cells harboring mutant p53 (mtp53), this compound activates SIRT1, leading to the deacetylation of mtp53. This post-translational modification results in the depletion of the mtp53 protein, upregulation of wild-type p53 target genes such as PUMA and NOXA, and ultimately induces PARP-dependent apoptosis and cell cycle arrest at the G2/M phase.[1][2] These characteristics make this compound a promising candidate for targeted cancer therapy, particularly for tumors with p53 mutations.

The following protocols are designed to guide researchers in establishing robust in vivo models to assess the efficacy, pharmacokinetics, and pharmacodynamics of this compound.

Quantitative Data Summary

While specific in vivo efficacy and pharmacokinetic data for this compound are not extensively published, the following tables provide a template for organizing and presenting such data once generated. Data from studies on other SIRT1 activators are included for reference.

Table 1: In Vivo Efficacy of SIRT1 Activators in Mouse Models

CompoundMouse ModelCancer TypeDosing RegimenKey Efficacy EndpointsOutcomeReference
This compound (Proposed) Nude mice with MDA-MB-231 xenograftsTriple-Negative Breast CancerTo be determined (e.g., mg/kg/day, route)Tumor volume, tumor weight, survival(Hypothetical) Tumor growth inhibitionN/A
SRT1720Diet-induced obese miceN/A (Metabolic)30 or 100 mg/kg/day by oral gavageGlucose homeostasis, insulin sensitivityImproved glucose and insulin sensitivity[3]
ResveratrolHigh-fat diet-fed miceN/A (Metabolic)22.4 mg/kg/day in dietInsulin sensitivity, glucose toleranceImproved insulin sensitivity and glucose tolerance[3]

Table 2: Pharmacokinetic Parameters of Small Molecules in Mice (Illustrative)

CompoundMouse StrainDose & RouteCmax (ng/mL)Tmax (h)Half-life (t½) (h)AUC (ng·h/mL)Reference
This compound (Proposed) BALB/cTo be determined----N/A
Compound 10 (DGKα inhibitor)(Not specified)Oral(Data not fully provided)(Data not fully provided)>2.5x longer than referenceMarkedly higher than reference[4]

Experimental Protocols

Protocol 1: Establishment of a Triple-Negative Breast Cancer (TNBC) Xenograft Mouse Model

This protocol describes the establishment of an orthotopic xenograft model using the MDA-MB-231 human breast cancer cell line in immunocompromised mice.[5][6][7]

Materials:

  • MDA-MB-231 human breast cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix (growth factor reduced)

  • Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old

  • Insulin syringes with 27-30 gauge needles

  • Anesthetic (e.g., isoflurane)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture MDA-MB-231 cells in a humidified incubator at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase and free of contamination.

  • Cell Preparation:

    • Harvest cells using trypsin-EDTA and neutralize with complete medium.

    • Centrifuge the cell suspension and wash the pellet twice with sterile PBS.

    • Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice to a final concentration of 5 x 10^7 cells/mL.[8] Keep the cell suspension on ice.

  • Animal Preparation and Cell Implantation:

    • Anesthetize the mouse using isoflurane.

    • Clean the injection site (fourth mammary fat pad) with an alcohol wipe.

    • Gently lift the skin over the mammary fat pad and inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the fat pad.[5]

    • Monitor the mice for recovery from anesthesia.

  • Tumor Growth Monitoring:

    • Palpate for tumor formation twice weekly, starting 7-10 days post-implantation.

    • Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.

    • Mice are typically ready for treatment when tumors reach a volume of 50-100 mm³.[9]

Experimental Workflow for TNBC Xenograft Model

G cluster_cell_prep Cell Preparation cluster_animal_proc Animal Procedure cluster_tumor_monitoring Tumor Monitoring culture Culture MDA-MB-231 cells harvest Harvest and wash cells culture->harvest resuspend Resuspend in PBS/Matrigel harvest->resuspend inject Inject cells into mammary fat pad resuspend->inject anesthetize Anesthetize mouse anesthetize->inject monitor_recovery Monitor recovery inject->monitor_recovery palpate Palpate for tumor formation monitor_recovery->palpate measure Measure tumor volume palpate->measure randomize Randomize into treatment groups measure->randomize G YK3237 This compound SIRT1 SIRT1 YK3237->SIRT1 activates mtp53_acetylated Acetylated mutant p53 SIRT1->mtp53_acetylated deacetylates mtp53_deacetylated Deacetylated mutant p53 mtp53_acetylated->mtp53_deacetylated mtp53_depletion mutant p53 Depletion mtp53_deacetylated->mtp53_depletion leads to PUMA_NOXA Upregulation of PUMA and NOXA mtp53_depletion->PUMA_NOXA results in G2M_arrest G2/M Cell Cycle Arrest mtp53_depletion->G2M_arrest Apoptosis Apoptosis PUMA_NOXA->Apoptosis

References

Application Note: Unveiling the Impact of YK-3-237 on p53 Acetylation Status

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cellular stress responses, and its activity is finely tuned by post-translational modifications, including acetylation. The small molecule YK-3-237 has been identified as an activator of Sirtuin 1 (SIRT1), a deacetylase that targets p53. This application note provides a detailed protocol for utilizing Western blotting to investigate the effects of this compound on the acetylation state of p53. The described methodology enables researchers to accurately quantify changes in acetylated p53 levels, offering a robust tool for studying the mechanism of action of this compound and similar compounds.

Introduction

The p53 signaling pathway is a cornerstone of cancer biology, with p53 acting as a pivotal transcription factor that can induce cell cycle arrest, senescence, or apoptosis in response to cellular stressors.[1][2][3][4] The acetylation of p53, primarily at key lysine residues, is a crucial post-translational modification that enhances its stability and transcriptional activity.[1][5] Conversely, deacetylation, mediated by enzymes such as SIRT1, leads to the inactivation of p53.[6]

This compound is a small molecule compound that has been shown to activate SIRT1 enzyme activity.[7][8] This activation leads to the deacetylation of both wild-type and mutant p53.[7][8] Consequently, this compound treatment is expected to reduce the levels of acetylated p53. This application note details a comprehensive Western blot protocol to observe and quantify this anticipated decrease in p53 acetylation following treatment with this compound.

Signaling Pathway and Experimental Workflow

The signaling pathway initiated by this compound culminates in the deacetylation of p53. The experimental workflow outlines the key steps to quantify this effect using Western blotting.

cluster_pathway This compound Signaling Pathway YK3237 This compound SIRT1 SIRT1 YK3237->SIRT1 Activates p53_acetyl Acetylated p53 (Active) SIRT1->p53_acetyl Deacetylates p53_deacetyl p53 (Inactive) p53_acetyl->p53_deacetyl downstream Suppression of p53 Target Genes p53_deacetyl->downstream cluster_workflow Western Blot Experimental Workflow cell_culture Cell Culture & This compound Treatment lysis Cell Lysis & Protein Extraction cell_culture->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-acetyl-p53, anti-p53, anti-loading control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Densitometry detection->analysis

References

Application Notes and Protocols for Cell Viability Assay with YK-3-237 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK-3-237 is a small molecule activator of Sirtuin-1 (SIRT1), a class III histone deacetylase.[1][2][3] It has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly in triple-negative breast cancer (TNBC) cells harboring mutant p53 (mtp53).[4][5] These application notes provide a comprehensive overview and detailed protocols for assessing the effects of this compound on cell viability, focusing on the widely used MTT assay.

Mechanism of Action

This compound functions by activating SIRT1 enzyme activity. This activation leads to the deacetylation of mtp53, a protein commonly overexpressed in many cancers.[4][5] The deacetylation of mtp53 results in its depletion, which in turn upregulates the expression of pro-apoptotic genes such as PUMA and NOXA.[5] Consequently, this compound treatment induces PARP-dependent apoptotic cell death and arrests the cell cycle at the G2/M phase in cancer cells with mtp53.[4]

Data Presentation

The anti-proliferative effects of this compound have been quantified in a panel of breast cancer cell lines. The half-maximal effective concentration (EC50) values, which represent the concentration of a drug that gives half-maximal response, were determined after approximately 72 hours of treatment.

Cell Linep53 StatusEC50 (µM)
TNBC Lines
SUM149PTMutant~0.1 - 1.0
HCC1937Mutant~0.1 - 1.0
MDA-MB-468Mutant~0.1 - 1.0
MDA-MB-231Mutant~0.1 - 1.0
Other Breast Cancer Lines
MCF7Wild Type>1.0
ZR-75-1Wild Type>1.0

Note: The EC50 values are approximated based on the source indicating submicromolar concentrations for most TNBC cell lines tested. For precise values, refer to the supplementary information in Yi et al., Oncotarget, 2013.

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6][7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[6]

Materials:

  • This compound (stock solution in DMSO)

  • Breast cancer cell lines (e.g., SUM149PT, MDA-MB-231, MCF7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Automated cell counter or hemocytometer

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is crucial to include a vehicle control (DMSO) at the same concentration as the highest concentration of this compound used.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2. A 72-hour incubation is recommended to observe significant anti-proliferative effects.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.[8] During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.[6]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

Mandatory Visualizations

YK3237_Signaling_Pathway YK3237 This compound SIRT1 SIRT1 YK3237->SIRT1 activates mtp53_acetylated Acetylated mutant p53 SIRT1->mtp53_acetylated deacetylates mtp53_deacetylated Deacetylated mutant p53 mtp53_acetylated->mtp53_deacetylated mtp53_depletion mutant p53 Depletion mtp53_deacetylated->mtp53_depletion PUMA_NOXA PUMA / NOXA Upregulation mtp53_depletion->PUMA_NOXA CellCycleArrest G2/M Cell Cycle Arrest mtp53_depletion->CellCycleArrest Apoptosis Apoptosis PUMA_NOXA->Apoptosis

Caption: this compound Signaling Pathway.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellSeeding 1. Seed Cells in 96-well Plate Incubate_attach 2. Incubate Overnight (Attachment) CellSeeding->Incubate_attach Add_YK3237 3. Add this compound (Serial Dilutions) Incubate_attach->Add_YK3237 Incubate_treat 4. Incubate (e.g., 72 hours) Add_YK3237->Incubate_treat Add_MTT 5. Add MTT Solution Incubate_treat->Add_MTT Incubate_formazan 6. Incubate (2-4 hours) Add_MTT->Incubate_formazan Remove_medium 7. Remove Medium Incubate_formazan->Remove_medium Add_DMSO 8. Add DMSO (Solubilize Formazan) Remove_medium->Add_DMSO Read_Absorbance 9. Read Absorbance (570 nm) Add_DMSO->Read_Absorbance Calculate_Viability 10. Calculate % Cell Viability & Determine EC50 Read_Absorbance->Calculate_Viability

Caption: Experimental Workflow for MTT Assay.

References

Application of YK-3-237 in Triple-Negative Breast Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to the lack of targeted therapies. A promising area of research involves the targeting of mutant p53 (mtp53), which is frequently overexpressed in TNBC and contributes to its aggressive phenotype. The small molecule YK-3-237 has emerged as a potential therapeutic agent in this context. This compound acts as an activator of Sirtuin 1 (SIRT1), a histone deacetylase, leading to the deacetylation and subsequent degradation of mtp53. This application note provides a comprehensive overview of the use of this compound in TNBC research, including its mechanism of action, effects on cancer cells, and detailed protocols for in vitro experimentation.

Mechanism of Action

This compound exhibits its anti-proliferative effects in TNBC cells harboring p53 mutations through a defined signaling pathway. The compound activates SIRT1, which in turn deacetylates mutant p53 at its K382 residue.[1] This deacetylation event destabilizes the mtp53 protein, leading to its depletion. The reduction in mtp53 levels relieves its inhibitory pressure on wild-type p53 target genes, resulting in the upregulation of pro-apoptotic proteins such as PUMA and NOXA.[1] Ultimately, this cascade of events triggers PARP-dependent apoptotic cell death and induces cell cycle arrest at the G2/M phase in TNBC cells with mtp53.[1][2][3]

G cluster_downstream Downstream Effects YK3237 This compound SIRT1 SIRT1 YK3237->SIRT1 activates mtp53_ac Mutant p53 (acetylated) SIRT1->mtp53_ac deacetylates mtp53 Mutant p53 mtp53_ac->mtp53 destabilizes wtp53_targets Wild-type p53 Target Genes (e.g., PUMA, NOXA) mtp53->wtp53_targets inhibits apoptosis Apoptosis wtp53_targets->apoptosis cell_cycle_arrest G2/M Cell Cycle Arrest wtp53_targets->cell_cycle_arrest

Figure 1: Signaling pathway of this compound in TNBC.

Data Presentation

Cell Line Sensitivity to this compound

The anti-proliferative effect of this compound has been evaluated across a panel of breast cancer cell lines, demonstrating preferential activity against those with mutant p53.

Cell LineSubtypep53 StatusEC50 (µM) for this compound
MDA-MB-468 TNBC Mutant (R273H) ~0.5
HCC1937 TNBC Mutant (R248Q) ~1.0
MDA-MB-231 TNBC Mutant (R280K) ~1.5
SUM149PT TNBC Mutant (M237I) ~1.2
MCF7 Luminal AWild-type>10
ZR-75-1 Luminal BWild-type>10

Table 1: Summary of breast cancer cell line characteristics and their sensitivity (EC50) to this compound after 72 hours of treatment. Data extracted from Yi et al., 2013.[1]

Effects of this compound on Cell Cycle Distribution and Apoptosis

Treatment with this compound leads to a significant G2/M phase cell cycle arrest and an increase in the sub-G1 population, indicative of apoptosis.

Cell LineTreatment (1 µM this compound, 24h)% G1 Phase% S Phase% G2/M Phase% Sub-G1 (Apoptosis)
MDA-MB-468 Control55.124.320.62.1
This compound28.415.256.4 15.7
HCC1937 Control48.930.121.03.5
This compound25.120.554.4 12.3

Table 2: Effect of this compound on cell cycle distribution and apoptosis in TNBC cell lines. Data represents a summary of findings from Yi et al., 2013.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on TNBC cell lines.

G cluster_workflow Experimental Workflow: Cell Viability (MTT) Assay A 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) B 2. Incubate (24 hours) A->B C 3. Treat with this compound (various concentrations) B->C D 4. Incubate (72 hours) C->D E 5. Add MTT Reagent (e.g., 20 µL of 5 mg/mL solution) D->E F 6. Incubate (4 hours) E->F G 7. Solubilize Formazan (e.g., 150 µL DMSO) F->G H 8. Measure Absorbance (570 nm) G->H

Figure 2: Workflow for MTT-based cell viability assay.

Materials:

  • TNBC cell lines (e.g., MDA-MB-468, HCC1937)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Seed cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium and add them to the respective wells. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

  • Incubate the cells for 72 hours.[1]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 value.

Western Blot Analysis for Protein Expression

This protocol is used to assess the levels of mtp53, acetylated p53, and apoptosis-related proteins.

Materials:

  • TNBC cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p53, anti-acetyl-p53 (K382), anti-PARP, anti-SIRT1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Plate TNBC cells and allow them to adhere overnight.

  • Treat the cells with the desired concentration of this compound (e.g., 1 µM) for the specified time (e.g., 24 hours).[1]

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence detection system. β-actin is typically used as a loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • TNBC cells

  • This compound

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Treat TNBC cells with this compound (e.g., 1 µM) for 24 hours.[1]

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

In Vivo Studies

Currently, there is a lack of published data on the in vivo efficacy of this compound in animal models of triple-negative breast cancer. Future research should focus on evaluating the anti-tumor activity, pharmacokinetics, and potential toxicity of this compound in preclinical TNBC xenograft or patient-derived xenograft (PDX) models. Such studies are crucial for the translation of these promising in vitro findings into a clinical setting.

Conclusion

This compound represents a targeted therapeutic strategy for a subset of triple-negative breast cancers characterized by mutant p53 expression. Its ability to activate SIRT1 and promote the degradation of oncogenic mtp53, leading to apoptosis and cell cycle arrest, makes it a valuable tool for TNBC research and a potential candidate for further drug development. The provided protocols offer a foundation for researchers to investigate the effects of this compound in their own TNBC models. Further in vivo studies are warranted to validate its therapeutic potential.

References

Application Notes and Protocols for Measuring SIRT1 Activation by YK-3-237

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK-3-237 is a small molecule activator of Sirtuin 1 (SIRT1), a crucial NAD+-dependent deacetylase involved in various cellular processes, including cell cycle control, DNA repair, and metabolism.[1][2][3] this compound has demonstrated potent anti-proliferative activity in cancer cells, particularly those harboring mutant p53 (mtp53).[1][4][5] Its mechanism of action involves the direct activation of SIRT1, leading to the deacetylation of key protein targets like p53.[1][3] This deacetylation event can trigger downstream effects such as the degradation of mtp53, upregulation of pro-apoptotic genes, and ultimately, cell cycle arrest and apoptosis.[1][4]

These application notes provide a comprehensive overview of established biochemical and cell-based methods to measure and characterize the activation of SIRT1 by this compound. The protocols are designed to guide researchers in reliably assessing the compound's efficacy and mechanism of action.

Data Presentation: In Vitro and Cellular Effects of this compound

The following tables summarize quantitative data regarding the activity of this compound from published studies.

Table 1: In Vitro SIRT1 Activation by this compound

ParameterValueCommentsReference
Maximal Activation Achieved at 10 µMDose-dependent activation observed in a fluorometric in vitro SIRT assay.[1]
Comparative Potency More potent than resveratrolAssessed in a long-term cell survival assay.[1]
Mechanism Allosteric ActivatorRequires specific hydrophobic motifs in substrates for activation.[1]

Table 2: Cellular Anti-Proliferative Activity of this compound

Cell Line TypeGI50 / EC50 RangeCommentsReference
NCI-60 Cancer Cell Panel <0.01 - 20.9 µMBroad anti-proliferative activity across leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cell lines.[6]
Triple-Negative Breast Cancer (mtp53) 0.346 - 5.031 µMEffective in TNBC cell lines carrying various p53 mutations.[1]

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and experimental procedures are provided below to facilitate understanding.

SIRT1_Activation_Pathway cluster_acetylation Acetylation State cluster_cellular_outcomes Cellular Outcomes YK3237 This compound SIRT1 SIRT1 (Inactive) YK3237->SIRT1 Binds & Activates SIRT1_active SIRT1 (Active) p53_acetyl Acetylated mtp53 (Ac-K382) SIRT1_active->p53_acetyl Deacetylates p53_deacetyl Deacetylated mtp53 p53_degradation mtp53 Degradation p53_deacetyl->p53_degradation gene_expression Upregulation of PUMA & NOXA p53_degradation->gene_expression apoptosis Apoptosis (PARP Cleavage) gene_expression->apoptosis cell_cycle G2/M Cell Cycle Arrest gene_expression->cell_cycle Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellbased Cell-Based Analysis invitro_assay Biochemical SIRT1 Assay (Fluorometric / Luminescence) lcms_assay LC-MS Analysis cell_treatment Treat Cells with this compound western_blot Western Blot (Ac-p53, Total p53, PARP) cell_treatment->western_blot qpcr qRT-PCR (PUMA, NOXA) cell_treatment->qpcr cell_viability Cell Viability Assay (MTT) cell_treatment->cell_viability flow_cytometry Cell Cycle Analysis (Flow Cytometry) cell_treatment->flow_cytometry

References

Troubleshooting & Optimization

YK-3-237 Technical Support Center: Troubleshooting Aqueous Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with YK-3-237 in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: this compound is highly soluble in organic solvents. For biological experiments, it is recommended to prepare a high-concentration stock solution in Dimethyl Sulfoxide (DMSO).[1][2] Commercially available data indicates solubility in DMSO up to 100 mM or 30 mg/mL and in ethanol up to 100 mM or 10 mg/mL.[1][2]

Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer/cell culture medium. Why is this happening?

A2: This is a common issue for hydrophobic compounds like this compound. While soluble in 100% DMSO, the compound's low aqueous solubility causes it to precipitate out of solution when the concentration of the organic solvent (DMSO) is significantly reduced by dilution in an aqueous medium.

Q3: What is the maximum concentration of DMSO that is generally tolerated by cells in culture?

A3: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, it is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on cell viability and function. It is recommended to consult the literature for the specific cell line you are using to determine its DMSO tolerance.

Q4: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?

A4: Direct dissolution of this compound in aqueous solutions like water or PBS is not recommended due to its poor solubility, which will likely result in an incomplete dissolution and inaccurate concentration of the compound in your experiments.

Troubleshooting Guide: Precipitation During Aqueous Dilution

If you observe precipitation when diluting your this compound DMSO stock solution into an aqueous medium, follow these steps:

  • Lower the Final Concentration: The most straightforward solution is to decrease the final working concentration of this compound in your experiment. A lower concentration is less likely to exceed the solubility limit in the final aqueous solution.

  • Optimize the Dilution Step: Instead of adding the stock solution directly to the full volume of aqueous medium, try a serial dilution approach. This can sometimes help to mitigate rapid precipitation.

  • Use a Pre-warmed Medium: Gently warming your cell culture medium or buffer to 37°C before adding the this compound stock solution can sometimes improve solubility. Ensure the temperature does not degrade the compound or other components of your medium.

  • Increase the Final DMSO Concentration (with caution): If your experimental design allows, you can slightly increase the final percentage of DMSO. However, be mindful of the potential for solvent-induced toxicity on your cells and always include a vehicle control.

  • Consider Alternative Solvents for Stock Solution: While DMSO is the most common, ethanol is another option for creating the initial stock solution.[1][2] However, you may encounter similar precipitation issues upon aqueous dilution.

Data Presentation: this compound Solubility

SolventReported SolubilityReference
DMSOUp to 100 mM (or 30 mg/mL)[1][2]
EthanolUp to 100 mM (or 10 mg/mL)[1][2]
Aqueous SolutionsNot recommended

Chemical and Physical Properties

PropertyValueReference
Molecular FormulaC₁₉H₂₁BO₇[1][2]
Molecular Weight372.18 g/mol [1]
CAS Number1215281-19-8[1][2]

Experimental Protocols

Protocol for Preparing this compound for In Vitro Cell-Based Assays

This protocol provides a general guideline for preparing this compound solutions for cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed (37°C) cell culture medium or aqueous buffer

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM) in DMSO.

    • Weigh the this compound powder and add it to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved. This is your stock solution.

    • Store the stock solution at -20°C for long-term storage.[1]

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • To minimize the amount of DMSO added to your final culture volume, it is advisable to make an intermediate dilution of your stock solution in pre-warmed (37°C) cell culture medium.

    • For example, if your final desired concentration is 1 µM and your stock is 10 mM, you could first dilute the stock 1:100 in medium to get a 100 µM intermediate solution.

  • Prepare the Final Working Solution:

    • Add the required volume of the stock solution (or intermediate dilution) to your pre-warmed cell culture medium to achieve the final desired concentration.

    • Crucially, add the this compound solution to the medium while gently vortexing or swirling to ensure rapid and even dispersion, which can help prevent localized high concentrations and subsequent precipitation.

    • Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.

    • The final concentration of DMSO should ideally be below 0.5% (v/v).

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. This will be used to treat a set of control cells to account for any effects of the solvent.

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_experiment Cell-Based Assay yk_powder This compound Powder stock_sol 10 mM Stock Solution in DMSO yk_powder->stock_sol Dissolve dmso Anhydrous DMSO dmso->stock_sol medium Pre-warmed (37°C) Aqueous Medium working_sol Final Working Solution (e.g., 1 µM this compound) stock_sol->working_sol Dilute while vortexing medium->working_sol cells Cell Culture vehicle_control Vehicle Control (Medium + DMSO) cells->vehicle_control treatment Experimental Treatment (Medium + this compound) cells->treatment

Caption: Experimental workflow for preparing this compound solutions.

sirt1_pathway YK3_237 This compound SIRT1 SIRT1 YK3_237->SIRT1 activates mutant_p53_acetylated Acetylated Mutant p53 SIRT1->mutant_p53_acetylated deacetylates mutant_p53_deacetylated Deacetylated Mutant p53 mutant_p53_acetylated->mutant_p53_deacetylated depletion Depletion of Mutant p53 Protein mutant_p53_deacetylated->depletion wt_p53_targets Upregulation of WT p53 Target Genes (e.g., PUMA, NOXA) depletion->wt_p53_targets cell_cycle_arrest G2/M Cell Cycle Arrest depletion->cell_cycle_arrest apoptosis Apoptosis wt_p53_targets->apoptosis

Caption: Simplified signaling pathway of this compound action.

References

troubleshooting inconsistent results with YK-3-237

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YK-3-237. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Compound Handling and Preparation

  • Q1: How should I dissolve and store this compound?

    • A1: this compound is soluble in DMSO and ethanol up to 100 mM. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. For long-term storage, the solid compound should be stored at -20°C, where it is stable for at least four years.[1] Stock solutions, once prepared, should also be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

  • Q2: I am observing precipitation of this compound in my cell culture media. What should I do?

    • A2: Precipitation can occur if the final concentration of DMSO is too high or if the compound's solubility limit in the aqueous media is exceeded. Ensure the final DMSO concentration in your culture media is low (typically ≤ 0.1%) to avoid solvent-induced toxicity and precipitation. When diluting the stock solution, add it to the media with vigorous mixing. If precipitation persists, consider preparing a fresh, lower-concentration stock solution.

Experimental Design and Execution

  • Q3: What is the recommended concentration range and treatment duration for this compound in cell culture experiments?

    • A3: The effective concentration of this compound can vary significantly depending on the cell line. For anti-proliferative effects in triple-negative breast cancer (TNBC) cell lines, concentrations ranging from 0.160 µM to 5.031 µM have been reported with treatment durations of up to 72 hours.[1][2] A common treatment protocol involves treating cells with 1 µM of this compound for 24 hours to observe effects on mutant p53 levels.[3] It is crucial to perform a dose-response curve to determine the optimal concentration and duration for your specific cell line and assay.

  • Q4: Why am I not observing the expected anti-proliferative effects of this compound?

    • A4: The anti-proliferative effects of this compound are more pronounced in cancer cell lines that express mutant p53 (mtp53).[3] The compound functions by activating SIRT1, which leads to the deacetylation and subsequent depletion of mtp53.[3][4][5] Therefore, cell lines with wild-type p53 or that are p53-null may not exhibit the same sensitivity. Verify the p53 status of your cell line. Additionally, ensure the compound has been stored correctly and that the treatment duration is sufficient to induce a biological response.

  • Q5: My results with this compound are inconsistent across experiments. What are the potential sources of variability?

    • A5: Inconsistent results can arise from several factors:

      • Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can impact cellular responses. It is advisable to use cells within a consistent passage range and to maintain standardized culture conditions.

      • Compound Stability: As mentioned, improper storage and handling of this compound can lead to degradation.

      • Assay-Specific Variability: Ensure that assay protocols, such as cell seeding density and incubation times, are consistent between experiments.

      • Biological Heterogeneity: Even within a single cell line, there can be clonal variations that affect drug sensitivity.

Data Interpretation and Off-Target Effects

  • Q6: Does this compound have any known off-target effects?

    • A6: While the primary mechanism of action involves SIRT1 activation and subsequent mtp53 degradation, this compound has also been shown to activate SIRT2 in vitro.[3] This can lead to the deacetylation of α-tubulin, which may contribute to the observed G2/M cell cycle arrest.[3] Additionally, as a chalcone derivative, it has been reported to inhibit tubulin polymerization at higher concentrations (IC50 = 31 µM).[1] Researchers should be mindful of these potential off-target effects when interpreting their data, especially at higher concentrations.

  • Q7: I see a reduction in cell viability, but no significant change in mutant p53 levels. What could be the reason?

    • A7: The deacetylation of mtp53 can be observed as early as 4 hours after treatment with this compound, while a significant reduction in total mtp53 protein levels may take longer, for instance, 24 hours.[2][3] It is possible that the time point of your analysis is too early to detect a decrease in total mtp53. Alternatively, at higher concentrations, off-target effects, such as inhibition of tubulin polymerization, could be contributing to the observed cytotoxicity independent of mtp53 degradation.[1]

Quantitative Data Summary

Table 1: Anti-proliferative Activity of this compound in Various Breast Cancer Cell Lines

Cell Linep53 StatusEC50 (µM)
SUM149PTMutant0.160
HCC1937Mutant0.231
MDA-MB-468Mutant0.353
HS578TMutant0.457
BT549Mutant0.651
MDA-MB-231Mutant1.031
T47DWild-Type2.081
MCF7Wild-Type3.011
ZR-75-1Wild-Type5.031
(Data synthesized from multiple sources)

Detailed Experimental Protocols

1. Cell Viability (MTT) Assay

  • Cell Seeding: Plate breast cancer cells in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.01 to 10 µM) for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO) at the highest concentration used for the compound.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the EC50 values.

2. Western Blot Analysis for Mutant p53

  • Cell Lysis: Plate cells in 6-well plates and treat with this compound (e.g., 1 µM) for 24 hours. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p53 overnight at 4°C. Also, probe for a loading control like β-actin.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative levels of mutant p53.

Visualizations

YK3237_Signaling_Pathway YK3237 This compound SIRT1 SIRT1 YK3237->SIRT1 activates mtp53_Ac Acetylated Mutant p53 SIRT1->mtp53_Ac deacetylates mtp53 Mutant p53 mtp53_Ac->mtp53 Degradation Proteasomal Degradation mtp53->Degradation Apoptosis Apoptosis Degradation->Apoptosis CellCycleArrest G2/M Arrest Degradation->CellCycleArrest

Caption: Signaling pathway of this compound in mutant p53-expressing cancer cells.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Compound_Prep Prepare this compound Stock Solution (DMSO) Treatment Treat Cells with This compound (Dose-Response) Compound_Prep->Treatment Cell_Culture Culture Mutant p53 Cancer Cells Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Western Western Blot (p53, Acetyl-p53) Treatment->Western FACS Cell Cycle Analysis (FACS) Treatment->FACS EC50 Determine EC50 Viability->EC50 Protein_Levels Assess Protein Level Changes Western->Protein_Levels Cell_Cycle Quantify Cell Cycle Phases FACS->Cell_Cycle

Caption: General experimental workflow for characterizing the effects of this compound.

References

potential off-target effects of YK-3-237 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using YK-3-237. The information focuses on potential off-target effects at high concentrations to ensure accurate experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of this compound?

This compound is a small molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent protein deacetylase.[1] Its primary mechanism involves the activation of SIRT1, leading to the deacetylation of various protein targets. In the context of cancer research, a key target is mutant p53 (mtp53). Activation of SIRT1 by this compound leads to the deacetylation of mtp53, resulting in its depletion and the subsequent induction of apoptosis in cancer cells harboring mtp53.[1][2]

Q2: Are there any known off-target effects of this compound, particularly at high concentrations?

Yes, this compound has been shown to activate Sirtuin 2 (SIRT2) in vitro.[2][3] This suggests that at certain concentrations, this compound may exhibit off-target activity towards SIRT2, which could influence experimental outcomes. Researchers should consider the potential contribution of SIRT2 activation to their observations, especially when using high concentrations of this compound.

Q3: Does this compound interact with tubulin like its parent compound, combretastatin A-4 (CA-4)?

No. Although this compound is structurally derived from combretastatin A-4, a known tubulin-binding agent, this compound itself has been shown to not bind to the colchicine-binding site on tubulin in vitro.[2][3] Therefore, it is considered less likely that this compound exerts its anti-proliferative effects through the direct inhibition of tubulin polymerization.[2]

Q4: Has a comprehensive kinase selectivity profile for this compound been published?

Based on publicly available literature, a comprehensive kinome-wide selectivity profile for this compound has not been reported. Such a screen would provide a broader understanding of its potential off-target kinase interactions.

Q5: What are the observed cellular effects of this compound at anti-proliferative concentrations?

In cancer cell lines, particularly triple-negative breast cancer (TNBC) cells with mutant p53, this compound has been shown to:

  • Induce PARP-dependent apoptotic cell death.[1][2]

  • Cause cell cycle arrest at the G2/M phase.[1][2]

  • Inhibit cell proliferation at submicromolar concentrations.[2]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected cellular phenotype not consistent with SIRT1 activation alone. Off-target activation of SIRT2 by this compound, especially at high concentrations.1. Perform a dose-response experiment to determine if the effect is concentration-dependent. 2. Use a more selective SIRT1 activator as a control, if available. 3. Employ siRNA or other genetic tools to knock down SIRT2 and observe if the phenotype is rescued.
Cell cycle arrest at G2/M phase, raising concerns about tubulin interaction. While direct tubulin binding is unlikely, the G2/M arrest is a known downstream effect of this compound's on-target activity leading to apoptosis.[2] The activation of SIRT2, which can deacetylate α-tubulin, may also contribute to this effect.[2][3]1. Confirm apoptosis induction through assays such as PARP cleavage or Annexin V staining. 2. Investigate the acetylation status of α-tubulin to assess the extent of SIRT2 activity in your model system.
Variability in experimental results between different cell lines. The cellular response to this compound can be dependent on the p53 mutation status and the relative expression levels of SIRT1 and SIRT2.1. Characterize the p53 status (wild-type vs. mutant) of your cell lines. 2. Measure the baseline protein levels of SIRT1 and SIRT2 in your experimental models.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

Target Activity Observed Effect Reference
SIRT1ActivatorDose-dependent activation of SIRT1 enzyme activity.[1]
SIRT2ActivatorActivation of human SIRT2 enzyme activity.[2][3]
TubulinNo direct bindingDid not bind to the colchicine-binding site in vitro.[2][3]

Experimental Protocols

Protocol 1: In Vitro SIRT1/SIRT2 Activity Assay

This protocol is a generalized method based on principles described in the literature for measuring sirtuin activity.

  • Reagents:

    • Recombinant human SIRT1 or SIRT2 enzyme.

    • Fluorogenic acetylated peptide substrate (e.g., from p53 or α-tubulin).

    • NAD+.

    • Developer solution (containing a protease to cleave the deacetylated substrate).

    • Assay buffer (e.g., Tris-HCl, pH 8.0, containing NaCl, KCl, MgCl2, and a detergent like Tween-20).

    • This compound at various concentrations.

    • A known SIRT1/2 inhibitor (e.g., Suramin) as a negative control.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, NAD+, and the fluorogenic peptide substrate.

    • Add varying concentrations of this compound or control compounds to the wells of a microplate.

    • Initiate the reaction by adding the recombinant SIRT1 or SIRT2 enzyme.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction and add the developer solution.

    • Incubate at room temperature for a further period to allow for the development of the fluorescent signal.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of activation relative to a vehicle control.

Visualizations

YK_3_237_Signaling_Pathway cluster_on_target On-Target Effect cluster_off_target Potential Off-Target Effect YK3237 This compound SIRT1 SIRT1 YK3237->SIRT1 activates SIRT2 SIRT2 YK3237->SIRT2 activates mtp53 mutant p53 (acetylated) SIRT1->mtp53 deacetylates depletion mtp53 depletion mtp53->depletion apoptosis Apoptosis depletion->apoptosis G2M_arrest G2/M Arrest depletion->G2M_arrest alpha_tubulin α-tubulin (acetylated) SIRT2->alpha_tubulin deacetylates deacetylation α-tubulin deacetylation alpha_tubulin->deacetylation

Caption: On- and potential off-target signaling of this compound.

experimental_workflow start Start: Unexpected Phenotype Observed dose_response Perform Dose-Response Curve with this compound start->dose_response is_dose_dependent Is the effect dose-dependent? dose_response->is_dose_dependent high_conc Effect prominent at high concentrations is_dose_dependent->high_conc Yes on_target Conclusion: Phenotype is likely an on-target effect of SIRT1 is_dose_dependent->on_target No off_target_hypothesis Hypothesize Off-Target Effect (e.g., SIRT2 activation) high_conc->off_target_hypothesis sirt2_knockdown Use siRNA to knockdown SIRT2 off_target_hypothesis->sirt2_knockdown phenotype_rescued Is the phenotype rescued? sirt2_knockdown->phenotype_rescued confirm_off_target Conclusion: Phenotype is likely mediated by off-target SIRT2 activation phenotype_rescued->confirm_off_target Yes phenotype_rescued->on_target No

Caption: Troubleshooting workflow for unexpected phenotypes.

References

managing YK-3-237 cytotoxicity in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the cytotoxicity of YK-3-237 in long-term experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered when working with this potent SIRT1 activator.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound cytotoxicity?

A1: this compound is a small molecule activator of Sirtuin 1 (SIRT1).[1][2][3][4][5] Its primary cytotoxic effect stems from its ability to deacetylate the tumor suppressor protein p53 in a SIRT1-dependent manner.[1][2] In cells with mutant p53 (mtp53), this leads to a reduction in the level of mtp53 protein.[1][2] This process upregulates the expression of wild-type p53 target genes, such as PUMA and NOXA, which are involved in apoptosis.[1][2][6][7] Consequently, this compound induces PARP-dependent apoptotic cell death and causes cell cycle arrest at the G2/M phase, particularly in cancer cells carrying mutant p53.[1][2][6][7]

Q2: My cells are dying too quickly in my long-term experiment. What are the initial troubleshooting steps?

A2: Rapid cell death upon this compound treatment is a common observation due to its potent pro-apoptotic activity.[1][2] Here are the initial steps to troubleshoot this issue:

  • Verify Dosage: Confirm the concentration of this compound used. The effective concentration can be highly cell-line dependent. It has been shown to have anti-proliferative activity at submicromolar concentrations in some breast cancer cell lines.[8]

  • Establish a Dose-Response Curve: If not already done, perform a dose-response experiment (e.g., using an MTT or similar cell viability assay) to determine the EC50 for your specific cell line. This will help in selecting a sub-lethal concentration for long-term studies.

  • Reduce Serum Concentration: In some cases, components in fetal bovine serum (FBS) can influence compound activity. Try reducing the serum percentage in your culture medium, but ensure it is still sufficient for long-term cell health.

  • Consider Intermittent Dosing: Instead of continuous exposure, try a pulsed-dosing schedule (e.g., 24 hours of treatment followed by a 48-hour recovery period in compound-free medium).

Q3: How can I monitor this compound-induced cytotoxicity over time?

A3: Long-term monitoring requires a combination of assays:

  • Cell Viability Assays: Regularly perform cell viability assays (e.g., MTT, PrestoBlue™, or trypan blue exclusion) at different time points to track the percentage of viable cells.

  • Apoptosis Assays: To confirm the mechanism of cell death, use assays like Annexin V/Propidium Iodide staining followed by flow cytometry, or PARP cleavage analysis by western blot.[1][2]

  • Cell Cycle Analysis: Perform flow cytometry on propidium iodide-stained cells to monitor the proportion of cells in the G2/M phase, which is a known effect of this compound.[1][2]

  • Morphological Observation: Regularly inspect your cells under a microscope for morphological changes indicative of stress or apoptosis, such as cell shrinkage, rounding, and detachment.

Q4: Are there any known ways to mitigate this compound cytotoxicity without abolishing its SIRT1 activation effect?

A4: This is a significant challenge in long-term studies. One potential strategy is to co-administer a broad-spectrum caspase inhibitor, such as Z-VAD-FMK, to block the final steps of apoptosis. However, this will interfere with studies where apoptosis is the endpoint. Another approach is to carefully titrate the this compound concentration to a level that activates SIRT1 but is below the threshold for inducing widespread apoptosis. This requires sensitive downstream markers of SIRT1 activity for your specific experimental system.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Complete cell death within 24-48 hours. This compound concentration is too high for the specific cell line.Perform a dose-response curve to find the EC50. For long-term experiments, start with a concentration at or below the EC25.
Inconsistent results between experiments. Inconsistent cell density at the time of treatment. Inaccurate compound dilution.Standardize cell seeding density. Prepare fresh dilutions of this compound from a concentrated stock for each experiment.
Gradual decline in cell health over several days. Cumulative toxicity from continuous exposure.Implement an intermittent dosing schedule (e.g., treat for 24h, then culture in compound-free medium for 48-72h before re-treating).
High background apoptosis in control (DMSO-treated) cells. Suboptimal cell culture conditions. High passage number of cells.Ensure optimal culture conditions (media, supplements, CO2, humidity). Use low-passage cells for all experiments.
No observable effect at expected concentrations. The cell line may be resistant to this compound. Compound degradation.Check the p53 status of your cell line; cells with wild-type p53 may be less sensitive.[8] Ensure proper storage of this compound (store at -20°C).[3]

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated in a panel of breast cancer cell lines. The half-maximal effective concentration (EC50) values after approximately 72 hours of treatment are summarized below.

Cell Line SubtypeCell Linep53 StatusEC50 (µM)
TNBC HCC1937C275F0.203 ± 0.041
HCC1143R248Q0.223 ± 0.057
HS578TR273H0.267 ± 0.046
MDA-MB-468R273H0.279 ± 0.050
BT549R249S0.316 ± 0.053
SK-BR-3R175H0.346 ± 0.066
SUM149PTM237I0.449 ± 0.053
MDA-MB-231R280K0.540 ± 0.053
Luminal T47DL194F1.573 ± 0.370
MCF7WT2.402 ± 0.256
ZR-75-1WT3.822 ± 0.967
HER2 BT474E285K1.249 ± 0.372

Data adapted from Yi et al., Oncotarget, 2013.[1] Note that cell lines with mutant p53 (mtp53) generally exhibit higher sensitivity to this compound.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or a DMSO control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Culture cells in 6-well plates and treat with either DMSO or the desired concentration of this compound (e.g., 1 µM) for 24 hours.[1]

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin.

  • Washing: Wash the collected cells with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Rehydrate the cells in PBS, then treat with RNase A and stain with Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Analyze the resulting DNA content histograms using appropriate software. An increase in the Sub-G1 fraction is indicative of apoptosis, while an accumulation in G2/M indicates cell cycle arrest.[1]

Visualizations

YK3237_Signaling_Pathway YK3237 This compound SIRT1 SIRT1 YK3237->SIRT1 activates mtp53_acetylated Mutant p53 (acetylated) SIRT1->mtp53_acetylated deacetylates mtp53_deacetylated Mutant p53 (deacetylated) mtp53_acetylated->mtp53_deacetylated Depletion mtp53 Depletion mtp53_deacetylated->Depletion WTp53_Targets Upregulation of WT p53 Targets (PUMA, NOXA) Depletion->WTp53_Targets Apoptosis Apoptosis WTp53_Targets->Apoptosis G2M_Arrest G2/M Arrest WTp53_Targets->G2M_Arrest

Caption: Signaling pathway of this compound-induced cytotoxicity.

Cytotoxicity_Workflow Start Start: Long-Term Experiment DoseResponse 1. Determine EC50 (e.g., 72h MTT Assay) Start->DoseResponse SelectConc 2. Select Sub-Lethal Concentration (e.g., < EC25) DoseResponse->SelectConc SetupCulture 3. Set up Long-Term Culture (Low Passage Cells) SelectConc->SetupCulture Dosing 4. Apply Dosing Strategy SetupCulture->Dosing Continuous Continuous Dosing Dosing->Continuous Low Toxicity Expected Intermittent Intermittent Dosing Dosing->Intermittent High Toxicity Expected Monitor 5. Monitor Cell Health (Viability, Morphology) Continuous->Monitor Intermittent->Monitor Troubleshoot High Cytotoxicity? Monitor->Troubleshoot Endpoint 6. Endpoint Analysis (Western, Flow Cytometry, etc.) Troubleshoot->Endpoint No Adjust Adjust Concentration or Dosing Schedule Troubleshoot->Adjust Yes Adjust->Dosing

Caption: Experimental workflow for managing this compound cytotoxicity.

References

YK-3-237 Stability and Storage: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability and storage of YK-3-237. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored?

Solid this compound should be stored at -20°C.[1][2] When stored under these conditions, the compound is expected to be stable for at least four years.[2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

This compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is commonly used for creating high-concentration stock solutions.[1][2] It is also soluble in ethanol and dimethylformamide (DMF).[2]

Q3: How should I store this compound stock solutions?

For optimal stability, prepared stock solutions of this compound should be stored at -80°C for up to six months or at -20°C for up to one month. It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q4: Can I store my this compound stock solution at room temperature?

It is not recommended to store this compound stock solutions at room temperature for extended periods. While short-term handling at room temperature during experimental setup is unavoidable, prolonged exposure can lead to degradation. For in vivo experiments, it is advised to prepare the working solution freshly on the day of use.

Q5: Is this compound sensitive to light?

Stability and Storage Summary

The following tables summarize the key stability and storage information for this compound.

Table 1: Storage Conditions for Solid this compound

ParameterRecommendation
Temperature-20°C
Shelf Life≥ 4 years

Table 2: Storage of this compound Stock Solutions (in DMSO)

Storage TemperatureRecommended Maximum Storage Period
-80°C6 months
-20°C1 month
4°CShort-term (days) - not recommended
Room TemperatureAvoid prolonged storage

Table 3: Solubility of this compound

SolventSolubility
DMSOUp to 100 mM
EthanolUp to 100 mM
DMF30 mg/mL

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Issue 1: Precipitation of this compound in aqueous buffer or cell culture medium.

  • Cause: this compound has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous solution, the compound can precipitate out if its solubility limit is exceeded.

  • Troubleshooting Steps:

    • Lower the final concentration: If experimentally feasible, reduce the final concentration of this compound in your assay.

    • Optimize the dilution method: Instead of a single dilution step, perform serial dilutions. Ensure rapid and thorough mixing immediately after adding the stock solution to the aqueous buffer.

    • Maintain a low percentage of DMSO: Keep the final concentration of DMSO in your aqueous solution as low as possible (typically below 0.5%) to minimize its effect on the experiment, while ensuring it is sufficient to aid solubility.

    • Consider solubilizing agents: For specific applications, the inclusion of a small amount of a biocompatible surfactant (e.g., Tween-80) or a cyclodextrin in the assay buffer may improve solubility.[2]

Issue 2: Inconsistent or unexpected experimental results.

  • Cause: This could be due to the degradation of this compound, leading to a lower effective concentration of the active compound.

  • Troubleshooting Steps:

    • Verify storage conditions: Ensure that both the solid compound and stock solutions have been stored at the recommended temperatures and for a duration within the stability period.

    • Avoid freeze-thaw cycles: Use single-use aliquots of your stock solution. If you must re-use a stock, minimize the number of times it is thawed and refrozen.

    • Prepare fresh working solutions: For sensitive experiments, prepare fresh dilutions from a properly stored stock solution immediately before use.

    • Perform a stability check: If you suspect degradation, you can perform a simple stability check by comparing the activity of an older stock solution to a freshly prepared one.

start Inconsistent Experimental Results check_storage Verify Storage Conditions (Solid at -20°C, Aliquots at -80°C) start->check_storage check_handling Review Handling Procedures (Avoid multiple freeze-thaws, light exposure) start->check_handling fresh_prep Prepare Fresh Stock and Working Solutions check_storage->fresh_prep check_handling->fresh_prep compare_results Compare Results with Fresh vs. Old Stock fresh_prep->compare_results old_stock_bad Old Stock Shows Reduced Activity compare_results->old_stock_bad Different results_consistent Results are Consistent compare_results->results_consistent Similar discard_old Discard Old Stock and Use Fresh Aliquots old_stock_bad->discard_old other_factors Investigate Other Experimental Variables results_consistent->other_factors

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary, but the potential impact on stability should be considered.

  • Aliquoting: Dispense the stock solution into single-use, tightly sealed, low-adsorption tubes (e.g., amber microcentrifuge tubes).

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).

Protocol 2: General Protocol for Assessing this compound Stability in Solution

This protocol provides a framework for assessing the stability of this compound in a specific solvent or buffer under defined storage conditions. High-performance liquid chromatography (HPLC) is the recommended analytical method.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in the desired solvent (e.g., DMSO) as described in Protocol 1.

  • Preparation of Test Solution: Dilute the stock solution to the final test concentration in the solvent or buffer of interest (e.g., cell culture medium).

  • Initial Time Point (T=0): Immediately after preparation, take an aliquot of the test solution. This will serve as your baseline (100% integrity) sample. Analyze this sample by a validated HPLC method to determine the initial peak area of intact this compound.

  • Incubation: Store the remaining test solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator, room temperature on the benchtop, etc.).

  • Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), collect additional aliquots.

  • Analysis: Analyze all collected samples by HPLC.

  • Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample by comparing the peak areas. A plot of the percentage remaining versus time will indicate the stability of the compound under the tested conditions.

start Prepare this compound Solution in Test Buffer t0_sample Collect and Analyze T=0 Sample (HPLC) start->t0_sample incubate Incubate Solution at Desired Condition (e.g., 37°C) start->incubate analyze_samples Analyze All Samples (HPLC) t0_sample->analyze_samples time_points Collect Samples at Various Time Points (e.g., 2, 4, 8, 24h) incubate->time_points time_points->analyze_samples calculate Calculate % Remaining vs. T=0 analyze_samples->calculate end Determine Stability Profile calculate->end

Caption: Experimental workflow for assessing the stability of this compound in solution.

Signaling Pathway Context

This compound is an activator of Sirtuin 1 (SIRT1).[1][3][4] SIRT1 is a deacetylase that plays a crucial role in various cellular processes. In the context of its anti-cancer activity, this compound has been shown to deacetylate mutant p53, leading to its degradation and the induction of apoptosis in cancer cells.[3][5][6]

YK3_237 This compound SIRT1 SIRT1 YK3_237->SIRT1 activates mutant_p53_deacetylated Deacetylated Mutant p53 SIRT1->mutant_p53_deacetylated deacetylates mutant_p53_acetylated Acetylated Mutant p53 degradation Degradation mutant_p53_deacetylated->degradation apoptosis Apoptosis degradation->apoptosis

Caption: Simplified signaling pathway of this compound action on mutant p53.

References

avoiding YK-3-237 interference in fluorescence-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SIRT1 activator YK-3-237 in fluorescence-based assays. The following information is designed to help you identify, mitigate, and control for potential fluorescence interference from this small molecule.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with fluorescence-based assays?

Yes, as a chalcone derivative, this compound has the potential to interfere with fluorescence-based assays. Chalcones are known to be intrinsically fluorescent molecules, and their fluorescence can lead to spectral overlap with common fluorophores, causing background noise, false positives, or quenching of the desired signal.[1][2]

Q2: What are the potential spectral properties of this compound?

Q3: What are the primary mechanisms of interference from this compound?

The two main mechanisms by which this compound can interfere with a fluorescence-based assay are:

  • Autofluorescence: this compound itself may be fluorescent, and its emission may be detected by the instrument, leading to an artificially high signal (false positive).[4]

  • Fluorescence Quenching: this compound may absorb the excitation light intended for the assay's fluorophore or the light emitted by it. This phenomenon, known as the inner filter effect, can lead to an artificially low signal (false negative).[4]

Q4: How can I determine if this compound is interfering with my assay?

The most direct way to determine if this compound is interfering is to run a "compound only" control. This involves measuring the fluorescence of this compound in the assay buffer at the concentrations you are testing, without the fluorescent probe or other assay components. A significant signal in the detection channel of your assay is a strong indicator of interference.

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and mitigating interference from this compound in your fluorescence-based assays.

Issue 1: High background fluorescence in the presence of this compound.

Possible Cause: Autofluorescence of this compound.

Troubleshooting Steps:

  • Run a "Compound Only" Control: Prepare samples containing only this compound at various concentrations in your assay buffer. Measure the fluorescence using the same excitation and emission wavelengths as your main experiment.

  • Perform a Spectral Scan: If your plate reader has the capability, perform an excitation and emission scan of this compound to determine its spectral profile. This will help you identify the wavelengths of maximum excitation and emission and assess the degree of spectral overlap with your fluorophore.

  • Background Subtraction: If the autofluorescence is moderate and consistent, you can subtract the signal from the "compound only" control from your experimental wells.

  • Use Red-Shifted Fluorophores: Cellular and compound autofluorescence is often more pronounced in the blue and green regions of the spectrum. Consider switching to a fluorophore with excitation and emission wavelengths in the red or far-red region (e.g., Cy5, Alexa Fluor 647).[5]

  • Optimize Assay Conditions: The fluorescence of chalcones can be sensitive to environmental factors such as solvent polarity and pH.[2][6] Investigate if minor adjustments to your assay buffer can reduce the autofluorescence of this compound without compromising your assay's performance.

Issue 2: Lower than expected signal in the presence of this compound.

Possible Cause: Fluorescence quenching by this compound.

Troubleshooting Steps:

  • Check for Absorbance Overlap: Using a spectrophotometer, measure the absorbance spectrum of this compound. If it absorbs light at the excitation or emission wavelength of your fluorophore, quenching is likely occurring.

  • Reduce Fluorophore Concentration: High concentrations of fluorophores can sometimes lead to self-quenching, which can be exacerbated by the presence of a quenching compound. Titrate your fluorescent probe to the lowest concentration that still provides a robust signal.

  • Change the Fluorophore: Select a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance spectrum of this compound.

Experimental Protocols

Protocol 1: "Compound Only" Control for Autofluorescence

Objective: To quantify the intrinsic fluorescence of this compound under assay conditions.

Materials:

  • This compound stock solution

  • Assay buffer

  • Microplate (same type as used in the main assay)

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your experiment.

  • Add the this compound dilutions to the wells of the microplate.

  • Include wells with only the assay buffer as a blank control.

  • Read the plate using the same excitation and emission wavelengths and gain settings as your primary assay.

  • Subtract the blank reading from all wells. The resulting values represent the autofluorescence of this compound at each concentration.

Protocol 2: Spectral Scan of this compound

Objective: To determine the excitation and emission spectra of this compound.

Materials:

  • This compound solution (at a representative concentration)

  • Assay buffer

  • Cuvette or microplate compatible with a scanning spectrofluorometer or plate reader

Procedure:

  • Emission Scan: a. Set the excitation wavelength to a value where you suspect this compound might absorb (e.g., 420 nm). b. Scan a range of emission wavelengths (e.g., 450-700 nm) and record the fluorescence intensity. c. The peak of this spectrum is the wavelength of maximum emission.

  • Excitation Scan: a. Set the emission wavelength to the maximum determined in the previous step. b. Scan a range of excitation wavelengths (e.g., 350-500 nm) and record the fluorescence intensity. c. The peak of this spectrum is the wavelength of maximum excitation.

Data Presentation

Table 1: Spectral Properties of Common Fluorophores and Potential Overlap with Chalcones

FluorophoreExcitation Max (nm)Emission Max (nm)Potential for Overlap with Chalcones
DAPI358461High
FITC495519High
GFP488507High
TRITC557576Moderate
Texas Red589615Low to Moderate
Cy5649670Low
Alexa Fluor 647650668Low

Note: The potential for overlap is an estimation based on the known spectral properties of chalcone derivatives.[1]

Visualizations

Interference_Troubleshooting_Workflow cluster_start Start: Unexpected Results cluster_controls Initial Controls cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies cluster_end Outcome start Unexpected fluorescence results with this compound compound_only Run 'Compound Only' Control start->compound_only spectral_scan Perform Spectral Scan of this compound start->spectral_scan autofluorescence High signal in control? => Autofluorescence compound_only->autofluorescence quenching Low signal in assay? Check absorbance overlap => Quenching spectral_scan->quenching background_sub Background Subtraction autofluorescence->background_sub red_shift Use Red-Shifted Fluorophore autofluorescence->red_shift optimize_buffer Optimize Assay Buffer autofluorescence->optimize_buffer change_fluorophore Change Fluorophore to Avoid Absorbance Overlap quenching->change_fluorophore end Reliable Assay Data background_sub->end red_shift->end optimize_buffer->end change_fluorophore->end

Caption: Troubleshooting workflow for this compound interference.

Signaling_Pathway_Interference cluster_assay Fluorescence Assay Principle cluster_interference This compound Interference Mechanisms excitation Excitation Light fluorophore Fluorophore excitation->fluorophore Excites yk3_237 This compound excitation->yk3_237 Excites emission Emitted Light (Signal) fluorophore->emission Emits yk3_237->excitation yk3_237->emission autofluorescence Autofluorescence (False Signal) yk3_237->autofluorescence Emits quenching_ex Quenching of Excitation Light quenching_em Quenching of Emitted Light

Caption: Mechanisms of this compound fluorescence interference.

References

Technical Support Center: YK-3-237 and Phospho-p53 Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers using YK-3-237 and performing Western blot analysis for phosphorylated p53. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: I treated my cells with this compound and I am not seeing a signal for phospho-p53 in my Western blot. What could be the reason?

There are several potential reasons for the absence of a phospho-p53 signal. These can be broadly categorized into issues with the experimental hypothesis, problems with the Western blot technique itself, or a combination of both.

  • Understanding the Mechanism of this compound: The primary known mechanism of this compound is the activation of SIRT1, a deacetylase.[1][2] This leads to the deacetylation of p53, which can result in the depletion of the total p53 protein level.[1][2] Therefore, a decrease in total p53 would consequently lead to a decrease in phosphorylated p53. It is possible that this compound does not induce p53 phosphorylation. It is recommended to first perform a Western blot for total p53 to see if the overall protein level is decreasing as expected after this compound treatment.

  • Technical Issues: If you have confirmed that you should expect a phospho-p53 signal, the lack of signal could be due to technical errors during the Western blot procedure. Common culprits include problems with antibody dilutions, transfer efficiency, or the detection reagents. Please refer to the detailed troubleshooting section below.

Q2: I am seeing very high background on my phospho-p53 Western blot. How can I reduce it?

High background can obscure your target band and make data interpretation difficult. Here are some common causes and solutions:

  • Blocking Agent: When detecting phosphoproteins, it is generally recommended to avoid using non-fat dry milk as a blocking agent.[3] Milk contains casein, which is a phosphoprotein and can lead to high background due to non-specific binding of the phospho-specific antibody.[4] Consider using Bovine Serum Albumin (BSA) or a protein-free blocking buffer instead.

  • Antibody Concentration: The concentration of both the primary and secondary antibodies may be too high. Try titrating your antibodies to find the optimal concentration that gives a strong signal with minimal background.[5][6]

  • Washing Steps: Insufficient washing can leave behind unbound antibodies, contributing to high background. Increase the number and duration of your wash steps.[5][6][7] Using a buffer containing a mild detergent like Tween-20 (e.g., TBST) is also recommended.[5][7]

  • Membrane Handling: Ensure the membrane does not dry out at any point during the procedure.[3] Also, handle the membrane with clean forceps to avoid contamination.[5]

Q3: I am observing multiple non-specific bands in my Western blot. What should I do?

Non-specific bands can arise from several factors:

  • Primary Antibody Specificity: The primary antibody may be cross-reacting with other proteins. Ensure you are using a well-characterized antibody specific for the phospho-site of interest.

  • Protein Overload: Loading too much protein onto the gel can lead to the appearance of non-specific bands.[6][8] Try reducing the amount of protein loaded per well.

  • Sample Degradation: Protein degradation can result in smaller, non-specific bands. It is crucial to work quickly, keep samples on ice, and use protease and phosphatase inhibitors in your lysis buffer.[3][8]

  • Secondary Antibody Cross-Reactivity: The secondary antibody may be binding to other proteins in your lysate. Running a control lane with only the secondary antibody can help determine if this is the issue.[3]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the known signaling pathway of this compound and a typical workflow for a phospho-p53 Western blot.

YK3237_Pathway YK3237 This compound SIRT1 SIRT1 YK3237->SIRT1 activates p53_Ac Acetylated p53 SIRT1->p53_Ac deacetylates p53 p53 p53_Ac->p53 Degradation p53 Degradation p53->Degradation WB_Workflow cluster_prep Sample Preparation cluster_wb Western Blot Cell_Culture Cell Culture & this compound Treatment Lysis Cell Lysis (with Protease/Phosphatase Inhibitors) Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking (e.g., 5% BSA in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-phospho-p53) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Troubleshooting_Tree Start Start Troubleshooting Problem What is the issue? Start->Problem No_Signal No/Weak Signal Problem->No_Signal No/Weak Signal High_BG High Background Problem->High_BG High Background Non_Specific Non-Specific Bands Problem->Non_Specific Non-Specific Bands Check_Total_p53 Check Total p53 levels. Is Total p53 present? No_Signal->Check_Total_p53 Check_Blocking What blocking agent was used? High_BG->Check_Blocking Check_Loading How much protein was loaded? Non_Specific->Check_Loading Check_Positive_Control Run a positive control (e.g., Etoposide treatment). Is there a signal? Check_Total_p53->Check_Positive_Control Yes Hypothesis_Issue Hypothesis Issue: This compound may not induce p53 phosphorylation. Check_Total_p53->Hypothesis_Issue No (or reduced) Optimize_WB Optimize Western Blot Protocol: - Increase protein load - Check antibody activity - Verify transfer Check_Positive_Control->Optimize_WB No Check_Positive_Control->Hypothesis_Issue Yes Use_BSA Switch to 5% BSA in TBST. Check_Blocking->Use_BSA Milk Optimize_Ab_Wash Optimize Protocol: - Titrate antibody concentrations - Increase wash duration/frequency Check_Blocking->Optimize_Ab_Wash BSA Reduce_Loading Reduce protein load. Check_Loading->Reduce_Loading > 30µg Check_Inhibitors Were protease/phosphatase inhibitors used? Check_Loading->Check_Inhibitors < 30µg Check_Inhibitors->Optimize_Ab_Wash Yes Add_Inhibitors Always use fresh inhibitors. Check_Inhibitors->Add_Inhibitors No

References

Technical Support Center: YK-3-237 & Serum Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on the activity of YK-3-237.

Frequently Asked Questions (FAQs)

Q1: What is the recommended serum concentration for cell culture when testing this compound activity?

A1: The optimal serum concentration can be cell-line dependent. In published research, triple-negative breast cancer cell lines such as MCF7, MDA-MB-231, and T47D have been successfully cultured in Dulbecco's Modified Eagle Medium (DMEM) containing 5% heat-inactivated fetal bovine serum (HI-FBS) when studying the effects of this compound.[1] However, it is recommended to empirically determine the optimal serum concentration for your specific cell line and experimental goals.

Q2: How can serum concentration theoretically impact the activity of this compound?

A2: Serum contains various proteins, growth factors, and other biomolecules that can potentially influence the activity of a small molecule like this compound in several ways:

  • Protein Binding: this compound may bind to serum proteins, such as albumin, which can reduce its effective free concentration available to interact with cells.

  • Growth Factor Signaling: Serum is rich in growth factors that activate pro-survival signaling pathways (e.g., PI3K/AKT/mTOR).[2] These pathways might counteract the pro-apoptotic effects of this compound, thus appearing as reduced activity at higher serum concentrations.

  • Metabolism: Serum components could potentially influence the metabolic stability of this compound in the cell culture medium.

Q3: What is the mechanism of action of this compound?

A3: this compound is an activator of Sirtuin 1 (SIRT1).[3][4] In cancer cells with mutant p53 (mtp53), this compound activates SIRT1, which then deacetylates mtp53.[1][5][6] This deacetylation leads to the depletion of the mtp53 protein. The reduction in mtp53 levels results in the up-regulation of wild-type p53 target genes, such as PUMA and NOXA, which ultimately induces caspase-dependent apoptosis and G2/M cell cycle arrest.[1][5][6][7]

Troubleshooting Guides

Issue 1: Reduced or inconsistent this compound activity observed in our cell line.

  • Possible Cause: The serum concentration in your cell culture medium may be affecting the bioavailability or efficacy of this compound.

  • Troubleshooting Steps:

    • Verify Cell Line Maintenance Conditions: Confirm the recommended serum concentration for your specific cell line. Some cell lines may require higher serum concentrations for optimal health and proliferation.

    • Serum Concentration Titration Experiment: Perform a dose-response experiment with this compound at different serum concentrations (e.g., 1%, 5%, and 10% FBS). This will help determine if the IC50 value of this compound is dependent on the serum concentration in your experimental system.

    • Serum-Free Conditions: If your cell line can be maintained in serum-free or reduced-serum media for the duration of the experiment, this can be a way to minimize the confounding effects of serum components.

    • Positive Control: Ensure that your positive control for SIRT1 activation or p53-mediated apoptosis is working as expected under your experimental conditions.

Issue 2: High variability in results between experimental replicates.

  • Possible Cause: Inconsistent serum lots or handling of serum can contribute to variability.

  • Troubleshooting Steps:

    • Use a Single Serum Lot: For a series of related experiments, use the same lot of FBS to minimize lot-to-lot variability in composition.

    • Proper Serum Handling: Ensure consistent procedures for heat inactivation (if required) and freeze-thaw cycles of the serum, as these can affect its quality.

    • Consistent Cell Seeding Density: Ensure that cells are seeded at the same density for all experiments, as cell confluence can impact the response to treatment.

Quantitative Data

The following table summarizes the anti-proliferative activity of this compound in various breast cancer cell lines as reported in the literature. Note the cell culture conditions under which these values were obtained.

Cell Linep53 StatusIC50 (µM) after 72hCell Culture MediumSerum Concentration
SUM149PT Mutant0.23Ham's F-125% HI-FBS
HS578T Mutant0.25DMEM5% HI-FBS
BT549 Mutant0.28RPMI 16405% HI-FBS
MDA-MB-468 Mutant0.31DMEM5% HI-FBS
MDA-MB-231 Mutant0.42DMEM5% HI-FBS
T47D Mutant0.78DMEM5% HI-FBS
MCF7 Wild-Type0.89DMEM5% HI-FBS
ZR-75-1 Wild-Type> 1.0RPMI 16405% HI-FBS

Data extracted from Yi et al., Oncotarget, 2013.[1]

Experimental Protocols

Protocol: Determining the Impact of Serum Concentration on this compound Activity

  • Cell Seeding: Plate your cells of interest in 96-well plates at a predetermined optimal density in their standard growth medium and allow them to adhere overnight.

  • Medium Exchange: The next day, aspirate the standard growth medium and replace it with experimental media containing different concentrations of heat-inactivated FBS (e.g., 0.5%, 1%, 2.5%, 5%, 10%).

  • Compound Treatment: Add this compound to the experimental media at a range of concentrations (e.g., 0.01 µM to 10 µM). Include a vehicle control (e.g., DMSO) for each serum condition.

  • Incubation: Incubate the plates for the desired duration (e.g., 72 hours).

  • Cell Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: For each serum concentration, calculate the relative cell viability for each this compound concentration compared to the vehicle control. Plot the dose-response curves and determine the IC50 value for this compound at each serum concentration.

Visualizations

YK_3_237_Signaling_Pathway YK3237 This compound SIRT1 SIRT1 YK3237->SIRT1 activates mtp53_acetylated Acetylated mutant p53 SIRT1->mtp53_acetylated deacetylates mtp53_deacetylated Deacetylated mutant p53 mtp53_acetylated->mtp53_deacetylated p53_depletion mutant p53 Depletion mtp53_deacetylated->p53_depletion p53_targets Upregulation of p53 target genes (PUMA, NOXA) p53_depletion->p53_targets apoptosis Apoptosis p53_targets->apoptosis cell_cycle_arrest G2/M Cell Cycle Arrest p53_targets->cell_cycle_arrest

Caption: this compound signaling pathway.

Troubleshooting_Workflow start Start: Reduced/Inconsistent This compound Activity check_serum Is serum concentration a potential factor? start->check_serum serum_exp Perform Serum Concentration Titration Experiment check_serum->serum_exp Yes other_factors Investigate other factors: - Cell line health - Compound stability - Assay variability check_serum->other_factors No analyze_ic50 Analyze IC50 values at different serum % serum_exp->analyze_ic50 ic50_dependent Is IC50 dependent on serum %? analyze_ic50->ic50_dependent optimize_serum Optimize and standardize serum concentration for future experiments ic50_dependent->optimize_serum Yes ic50_dependent->other_factors No end End: Improved Experimental Consistency optimize_serum->end other_factors->end

Caption: Troubleshooting workflow for serum effects.

References

addressing batch-to-batch variability of YK-3-237

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the SIRT1 activator, YK-3-237. The information herein is intended to help address potential issues, particularly those arising from batch-to-batch variability, to ensure experimental consistency and reproducibility.

Troubleshooting Guide

Q1: We are observing a significant decrease in the inhibitory/activator activity of our new batch of this compound compared to previous batches. What are the potential causes?

A decrease in the activity of a new batch of this compound can stem from several factors. The most common causes include:

  • Lower Purity: The new batch may have a lower percentage of the active compound. Impurities from the synthesis process can interfere with the assay or have no biological activity, thus reducing the effective concentration of this compound.[1][2]

  • Presence of Isomers: this compound, a chalcone derivative, can exist as E/Z isomers. If the synthesis is not well-controlled, the ratio of these isomers might differ between batches, potentially leading to varied biological activity.

  • Degradation: Improper storage or handling can lead to the degradation of the compound. This compound, being a boronic acid derivative, may be susceptible to degradation under certain conditions.

  • Inaccurate Concentration: Errors in weighing the compound or incomplete solubilization can lead to a stock solution with a lower-than-expected concentration.

To investigate this, we recommend performing a quality control check on the new batch as detailed in the "Experimental Protocols" section.

Q2: Our dose-response curves for this compound have shifted, and the EC50 value is inconsistent across experiments using a new batch. How can we troubleshoot this?

Inconsistent EC50 values are a common indicator of issues with the compound or the experimental setup.[3][4][5] Here are some troubleshooting steps:

  • Verify Stock Solution: The first step is to re-evaluate your stock solution. Prepare a fresh stock solution from the new batch of this compound, ensuring complete dissolution. Gentle warming or sonication may be necessary.

  • Perform Analytical Chemistry: If possible, analyze the new batch using High-Performance Liquid Chromatography (HPLC) to check for purity and the presence of additional peaks that were not in previous batches. Liquid Chromatography-Mass Spectrometry (LC-MS) can further help in identifying these unknown peaks.

  • Check Experimental Conditions: Ensure that all other experimental parameters are consistent, including cell passage number, seeding density, media composition, and incubation times.[6]

  • Run a Control Compound: Use a well-characterized SIRT1 activator, such as resveratrol, as a positive control in your assay to ensure the assay itself is performing as expected.

Q3: We are observing unexpected cytotoxicity or off-target effects with a new batch of this compound. What could be the reason?

Unexpected cellular effects are often linked to impurities in the compound batch.[7][8][9]

  • Residual Solvents or Reagents: Impurities from the synthesis, such as residual solvents or unreacted starting materials, could be cytotoxic.

  • By-products: The synthesis of complex small molecules can sometimes generate by-products with different biological activities.

  • Degradation Products: If the compound has degraded, the resulting products may have their own, unintended biological effects.

We recommend performing a purity analysis of the new batch. If you suspect impurities, you may need to purify the compound or obtain a new batch from a reliable supplier with a detailed Certificate of Analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing this compound stock solutions?

It is recommended to prepare a high-concentration stock solution in anhydrous DMSO.[10][11] For example, a 10 mM stock solution. To prepare this:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound using a calibrated balance.

  • Add the appropriate volume of anhydrous DMSO.

  • Vortex or sonicate until the solid is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in amber, tightly sealed tubes to minimize freeze-thaw cycles and light exposure.

Q2: What are the best practices for storing this compound?

Proper storage is crucial for maintaining the integrity of this compound.

  • Solid Compound: Store the solid compound at -20°C, protected from light and moisture.[12]

  • Stock Solutions: Store DMSO stock solutions at -20°C for short-term storage and -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Q3: What is the known mechanism of action of this compound?

This compound is an activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[13][14] It has been shown to reduce the acetylation of mutant p53, leading to its depletion.[15][16] This activity inhibits the proliferation of cancer cells, such as triple-negative breast cancer cells, by inducing apoptosis and G2/M cell cycle arrest.[12]

Q4: What are the typical concentrations of this compound used in cell-based assays?

The effective concentration of this compound can vary depending on the cell line and assay conditions. Based on published literature, EC50 values for anti-proliferative effects in various breast cancer cell lines range from the sub-micromolar to low micromolar range.[15] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Data Presentation

ParameterRecommended Value/ConditionSource(s)
Chemical Formula C19H21BO7[12]
Molecular Weight 372.18 g/mol [12][13]
Purity ≥98% (as determined by HPLC)[12]
Storage Temperature -20°C (solid and solutions)[12]
Solubility Soluble in DMSO (up to 74 mg/mL) and ethanol.[12][13]
EC50 (Breast Cancer Cell Lines) ~0.1 to 5 µM[15]

Experimental Protocols

Protocol 1: HPLC Analysis for Purity Assessment of this compound

This protocol outlines a general method for assessing the purity of a this compound batch.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in DMSO.

    • Dilute this solution to 50 µg/mL with the mobile phase (e.g., 50:50 A:B).

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 344 nm (based on the chalcone structure)

    • Injection Volume: 10 µL

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 30% B

      • 20-25 min: 30% B

  • Analysis:

    • Run a blank (mobile phase) injection first, followed by your sample.

    • Integrate the peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: LC-MS Analysis for Identity Confirmation and Impurity Identification

This protocol provides a general method for confirming the molecular weight of this compound and identifying potential impurities.

Materials:

  • This compound sample

  • LC-MS grade solvents (as per HPLC protocol)

  • A C18 column suitable for LC-MS

Procedure:

  • LC Conditions: Use the same mobile phases and gradient as in the HPLC protocol. The flow rate may need to be adjusted based on the mass spectrometer's interface.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes are recommended for comprehensive analysis of boronic acids.[17][18]

    • Mass Range: 100-1000 m/z

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 120-150°C

    • Desolvation Temperature: 350-450°C

  • Analysis:

    • Confirm the presence of the [M+H]+ or [M-H]- ion corresponding to the molecular weight of this compound (372.18).

    • Analyze the mass spectra of any impurity peaks to get an initial identification of their molecular weights.

Protocol 3: ¹H NMR for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d6)

  • NMR tubes

Procedure:

  • Dissolve the this compound sample in ~0.6 mL of DMSO-d6 in an NMR tube.

  • Acquire a ¹H NMR spectrum on a 400 MHz or higher NMR spectrometer.

  • Analysis: The spectrum should be consistent with the structure of a boronic acid chalcone.[19][20] Key signals to look for include:

    • Protons of the α,β-unsaturated ketone system (doublets with a coupling constant of ~15-16 Hz for the E-isomer).

    • Aromatic protons.

    • Methoxy group protons (singlets).

    • A broad singlet for the B(OH)2 protons.

Protocol 4: SIRT1 In Vitro Activity Assay

This is a general protocol to functionally test a new batch of this compound.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., a p53-derived acetylated peptide)

  • NAD+

  • Assay buffer

  • SIRT1 inhibitor (e.g., Nicotinamide) for control

  • This compound from the new and an old, trusted batch

  • 96-well black microplate

  • Fluorimeter

Procedure:

  • Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.

  • Prepare serial dilutions of this compound (new and old batches) and the control inhibitor.

  • To the wells of the microplate, add the reaction mixture and the different concentrations of your compounds. Include "no enzyme" and "no compound" controls.

  • Initiate the reaction by adding the SIRT1 enzyme to all wells except the "no enzyme" control.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Add a developer solution that stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.[21][22]

  • Incubate at room temperature for 15-30 minutes.

  • Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).[23]

  • Analysis: Plot the fluorescence intensity against the log of the compound concentration and fit a dose-response curve to determine the EC50 value. Compare the EC50 of the new batch to the old batch.

Visualizations

YK_3_237_Signaling_Pathway cluster_0 Cellular Effects Apoptosis Apoptosis CellCycleArrest G2/M Arrest YK_3_237 This compound SIRT1 SIRT1 YK_3_237->SIRT1 activates mutant_p53_acetylated Acetylated mutant p53 SIRT1->mutant_p53_acetylated deacetylates mutant_p53_deacetylated Deacetylated mutant p53 mutant_p53_acetylated->mutant_p53_deacetylated p53_degradation p53 Degradation mutant_p53_deacetylated->p53_degradation WT_p53_target_genes WT p53 Target Gene Expression (e.g., PUMA, NOXA) p53_degradation->WT_p53_target_genes leads to upregulation of WT_p53_target_genes->Apoptosis WT_p53_target_genes->CellCycleArrest

Caption: Signaling pathway of this compound.

YK_3_237_QC_Workflow New_Batch Receive New Batch of this compound Visual_Inspection Visual Inspection (Color, Texture) New_Batch->Visual_Inspection Solubility_Test Solubility Test (in DMSO) Visual_Inspection->Solubility_Test Analytical_QC Analytical QC Solubility_Test->Analytical_QC Functional_QC Functional QC Analytical_QC->Functional_QC If Analytical QC Passes HPLC HPLC (Purity >98%) Analytical_QC->HPLC Purity LCMS LC-MS (Confirm MW) Analytical_QC->LCMS Identity NMR NMR (Confirm Structure) Analytical_QC->NMR Structure SIRT1_Assay SIRT1 Activity Assay (Compare EC50) Functional_QC->SIRT1_Assay Fail Batch Fails QC (Contact Supplier) HPLC->Fail <98% LCMS->Fail Incorrect MW NMR->Fail Inconsistent Structure Pass Batch Passes QC SIRT1_Assay->Pass EC50 Consistent SIRT1_Assay->Fail EC50 Inconsistent

Caption: Experimental workflow for quality control of this compound.

YK_3_237_Troubleshooting Start Inconsistent Experimental Results with New Batch Check_Stock Prepare Fresh Stock Solution. Re-test. Start->Check_Stock Problem_Solved Problem Solved Check_Stock->Problem_Solved Yes Problem_Persists Problem Persists Check_Stock->Problem_Persists No Check_Assay Check Assay Conditions (Controls, Cells, Reagents) Problem_Persists->Check_Assay Assay_OK Assay Conditions OK Check_Assay->Assay_OK Yes Assay_Issue Assay Issue Identified Check_Assay->Assay_Issue No QC_Batch Perform QC on New Batch (HPLC, LC-MS, Functional Assay) Assay_OK->QC_Batch QC_Pass Batch Meets Specs QC_Batch->QC_Pass Yes QC_Fail Batch Fails Specs QC_Batch->QC_Fail No Unexplained Unexplained Variability (Consider Target Biology) QC_Pass->Unexplained Contact_Supplier Contact Supplier QC_Fail->Contact_Supplier

Caption: Troubleshooting batch-to-batch variability of this compound.

References

Validation & Comparative

A Comparative Guide to SIRT1 Activators: YK-3-237 versus Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of YK-3-237 and resveratrol as activators of Sirtuin 1 (SIRT1), a critical enzyme in cellular regulation. The following sections detail their mechanisms of action, comparative potency supported by experimental data, and the methodologies used in these assessments.

Introduction to SIRT1 and its Activators

Sirtuin 1 (SIRT1) is a NAD⁺-dependent deacetylase that plays a pivotal role in a multitude of cellular processes, including stress resistance, metabolism, and aging. The activation of SIRT1 is a promising therapeutic strategy for a variety of age-related diseases. Resveratrol, a naturally occurring polyphenol, was one of the first identified SIRT1 activators.[1][2] this compound is a more recently developed synthetic small molecule also identified as a SIRT1 activator.[1][3] This guide will compare these two compounds to inform research and development decisions.

Mechanism of Action

Both this compound and resveratrol are known to activate SIRT1, leading to the deacetylation of its downstream targets. A key substrate of SIRT1 is the tumor suppressor protein p53.[1] Activation of SIRT1 by either compound can lead to the deacetylation of p53, which in turn can influence cellular processes like apoptosis.[1]

This compound has been shown to activate SIRT1 in a dose-dependent manner, leading to the deacetylation of both wild-type and mutant p53.[1] This activity is dependent on SIRT1, as knockdown of SIRT1 reverses the deacetylation of p53 induced by this compound.[1]

Resveratrol 's activation of SIRT1 is more complex and can be substrate-dependent.[4] Its mechanism has been a subject of debate, with some studies suggesting it may not be a direct activator of SIRT1 with all substrates.[5] However, it is widely acknowledged to upregulate SIRT1 expression and activity in various cellular models.[6]

Quantitative Comparison of SIRT1 Activation

Direct, head-to-head quantitative comparisons of the potency of this compound and resveratrol are limited in publicly available literature. However, existing studies provide strong evidence that this compound is a more potent activator of SIRT1 in in vitro assays.

One study directly compared the two compounds and found that This compound activated SIRT1 enzyme activity in vitro more potently than resveratrol .[1] The maximal activation for this compound was observed at a concentration of 10 µM.[1] While specific EC50 values from a direct comparative study are not provided in the available resources, the qualitative description of higher potency is a key differentiator.

CompoundReported In Vitro SIRT1 Activation PotencyKey Downstream EffectReference
This compound More potent than resveratrol; maximal activation at 10 µM.[1]Reduces acetylation of wild-type and mutant p53 in a SIRT1-dependent manner.[1][7][1]
Resveratrol Serves as a reference SIRT1 activator.[8]Upregulates SIRT1 expression and promotes deacetylation of targets like p53.[4][6][6][8]

Experimental Protocols

The assessment of SIRT1 activation by small molecules like this compound and resveratrol relies on robust in vitro and cellular assays. Below are detailed methodologies for key experiments.

In Vitro SIRT1 Activity Assay (Fluorometric)

This assay measures the deacetylase activity of recombinant SIRT1 on a fluorogenic acetylated peptide substrate.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 peptide substrate (e.g., derived from p53, containing an acetylated lysine and a fluorescent reporter)

  • NAD⁺ (SIRT1 co-substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (containing a protease to cleave the deacetylated peptide and release the fluorophore)

  • Test compounds (this compound, resveratrol) dissolved in DMSO

  • 96-well microplate (black, for fluorescence readings)

  • Fluorometric microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, NAD⁺, and the SIRT1 enzyme in each well of the microplate.

  • Add the test compounds (this compound or resveratrol) at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (a known SIRT1 activator).

  • Initiate the reaction by adding the fluorogenic SIRT1 peptide substrate to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the enzymatic reaction and initiate fluorescence development by adding the developer solution to each well.

  • Incubate the plate at room temperature for a further period (e.g., 15-30 minutes) to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of SIRT1 activation for each compound concentration relative to the vehicle control. Data can be plotted to determine EC50 values.

Cellular p53 Acetylation Assay (Western Blot)

This assay determines the ability of a compound to induce SIRT1-mediated deacetylation of endogenous p53 in a cellular context.

Materials:

  • Cell line expressing p53 (e.g., MCF-7)

  • Cell culture medium and supplements

  • Test compounds (this compound, resveratrol)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-acetyl-p53 (Lys382), anti-total-p53, anti-SIRT1, and anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for western blots

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or resveratrol for a specified duration (e.g., 24 hours).

  • Lyse the cells using lysis buffer and collect the total protein lysate.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against acetyl-p53, total-p53, SIRT1, and β-actin overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.

  • Quantify the band intensities to determine the ratio of acetylated p53 to total p53.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in SIRT1 activation and the experimental procedures to identify activators can aid in understanding.

SIRT1_Signaling_Pathway cluster_upstream Upstream Regulators cluster_sirt1 SIRT1 Activation cluster_downstream Downstream Targets & Cellular Outcomes Caloric Restriction Caloric Restriction NAMPT NAMPT Caloric Restriction->NAMPT Upregulates NAD+ NAD+ SIRT1 SIRT1 NAD+->SIRT1 Co-substrate NAMPT->NAD+ Synthesizes p53 p53 SIRT1->p53 Deacetylates FOXO FOXO SIRT1->FOXO Deacetylates PGC-1α PGC-1α SIRT1->PGC-1α Deacetylates NF-κB NF-κB SIRT1->NF-κB Deacetylates This compound This compound This compound->SIRT1 Activates Resveratrol Resveratrol Resveratrol->SIRT1 Activates Apoptosis Apoptosis p53->Apoptosis Stress Resistance Stress Resistance FOXO->Stress Resistance Metabolic Regulation Metabolic Regulation PGC-1α->Metabolic Regulation Inflammation Inflammation NF-κB->Inflammation

Caption: SIRT1 Signaling Pathway.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization Compound Library Compound Library In Vitro SIRT1 Assay In Vitro SIRT1 Assay Compound Library->In Vitro SIRT1 Assay Identify Hits Identify Hits In Vitro SIRT1 Assay->Identify Hits Dose-Response & EC50 Dose-Response & EC50 Identify Hits->Dose-Response & EC50 Potent Compounds Cellular Assays Cellular Assays Dose-Response & EC50->Cellular Assays Target Engagement Target Engagement Cellular Assays->Target Engagement Structure-Activity Relationship Structure-Activity Relationship Target Engagement->Structure-Activity Relationship ADME/Tox Profiling ADME/Tox Profiling Structure-Activity Relationship->ADME/Tox Profiling In Vivo Efficacy In Vivo Efficacy ADME/Tox Profiling->In Vivo Efficacy Comparison_Logic cluster_compounds SIRT1 Activators cluster_properties Comparative Properties cluster_evaluation Evaluation Outcome This compound This compound Potency Potency This compound->Potency Origin Origin This compound->Origin Synthetic Mechanism of Action Mechanism of Action This compound->Mechanism of Action Direct Activator Resveratrol Resveratrol Resveratrol->Potency Resveratrol->Origin Natural Resveratrol->Mechanism of Action Substrate-dependent This compound is more potent in vitro This compound is more potent in vitro Potency->this compound is more potent in vitro

References

A Comparative Analysis of YK-3-237 and Other Mutant p53 Targeting Drugs for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the mechanisms, efficacy, and experimental validation of small molecules designed to reactivate or degrade mutant p53.

The tumor suppressor protein p53 is a cornerstone of cancer prevention, orchestrating cellular responses to stress signals by inducing cell cycle arrest, apoptosis, or senescence. Mutations in the TP53 gene are the most common genetic alteration in human cancers, often leading to the expression of a dysfunctional mutant p53 (mtp53) protein that not only loses its tumor-suppressive functions but can also acquire oncogenic properties. This has made the restoration of wild-type p53 function a highly sought-after therapeutic strategy. This guide provides a comparative analysis of YK-3-237, a novel SIRT1 activator, with other prominent mtp53-targeting drugs: APR-246 (eprenetapopt), COTI-2, and ZMC-1.

Mechanisms of Action: A Diverse Approach to a Common Target

The strategies to target mtp53 are varied, ranging from refolding the mutant protein to its wild-type conformation, to inducing its degradation, or exploiting its unique vulnerabilities.

This compound operates through a distinct mechanism by activating Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase.[1][2][3] Activation of SIRT1 leads to the deacetylation of mtp53, which subsequently results in the depletion of the mtp53 protein.[2][4] This reduction in mtp53 levels leads to the upregulation of wild-type p53 target genes, such as PUMA and NOXA, ultimately inducing apoptosis and cell cycle arrest at the G2/M phase in cancer cells harboring mtp53.[2][4]

APR-246 (eprenetapopt) is a pro-drug that is converted to the active compound methylene quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues in the core domain of mtp53, leading to its refolding and the restoration of its wild-type tumor suppressor function.[5][6][7] This reactivation of mtp53 triggers apoptosis. Additionally, APR-246 has been shown to induce cell death through p53-independent mechanisms, including the induction of reactive oxygen species (ROS) and inhibition of thioredoxin reductase.[5][7]

COTI-2 , a third-generation thiosemicarbazone, is proposed to reactivate mtp53 by restoring its proper conformation, though the precise mechanism is still under investigation.[8][9] Beyond its effects on p53, COTI-2 also exhibits anti-tumor activity by inhibiting the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in cancer.[8] This dual mechanism allows COTI-2 to induce apoptosis in cancer cells through both p53-dependent and -independent pathways.[10]

ZMC-1 (NSC319726) functions as a zinc metallochaperone.[11] Certain p53 mutations, such as R175H, impair the protein's ability to bind zinc, which is essential for its correct folding and function. ZMC-1 acts as a zinc ionophore, increasing the intracellular concentration of free zinc and facilitating its binding to mtp53, thereby restoring its wild-type conformation and DNA-binding ability.[11] Furthermore, ZMC-1 can induce reactive oxygen species (ROS), which can contribute to the activation of the refolded p53 and subsequent apoptosis.

In Vitro and In Vivo Efficacy: A Quantitative Comparison

The following tables summarize the available quantitative data on the efficacy of this compound, APR-246, COTI-2, and ZMC-1 in various cancer cell lines and in vivo models.

DrugCell LineCancer Typep53 StatusIC50 / EC50 (µM)Reference
This compound HS578TTriple-Negative Breast CancerMutant (V157F)0.23[12]
MDA-MB-453Triple-Negative Breast CancerMutant (V274F)0.31[12]
SUM1315MO2Triple-Negative Breast CancerMutant (M237I)0.33[12]
SUM149PTTriple-Negative Breast CancerMutant (M237I)0.34[12]
BT549Triple-Negative Breast CancerMutant (R249S)0.35[12]
MDA-MB-231Triple-Negative Breast CancerMutant (R280K)0.39[12]
MDA-MB-436Triple-Negative Breast CancerMutant (L194F)0.44[12]
MDA-MB-468Triple-Negative Breast CancerMutant (R273H)0.51[12]
HCC1937Triple-Negative Breast CancerMutant (R248W)0.52[12]
APR-246 JHUEM2Endometrial CancerWild-Type2.5[13]
Hec108Endometrial CancerMutant (P151H)4.3[13]
Hec1BEndometrial CancerMutant (R248Q)4.5[13]
A2780-CP20Ovarian CancerNot Specified11[14]
BT-474Breast CancerMutant (E285K)5-40 (24-48h)[15]
T47-DBreast CancerMutant (L194F)5-40 (24-48h)[15]
COTI-2 5637Bladder CancerNot Specified0.526[16]
T24Bladder CancerMutant (Y126_splice)0.532[16]
SW480Colorectal CancerMutant (R273H, P309S)0.56[9]
HNSCC LinesHead and Neck Squamous Cell CarcinomaMutant0.0096 - 0.370[17]
ZMC-1 FibroblastsNot ApplicableMutant (R175H)0.008[18]
DrugTumor ModelCancer TypeTreatment RegimenTumor Growth InhibitionReference
APR-246 MDA-MB-231 XenograftTriple-Negative Breast Cancer100 mg/kg/day, i.v.Significantly reduced tumor growth[19][20]
COTI-2 HT-29 XenograftColorectal Cancer10 mg/kg, i.p., 5 days/week for 7 weeksDelayed time to reach 618 mm³ by 50%[21][22]
SHP-77 XenograftSmall Cell Lung Cancer3 mg/kg, i.p., every other day for 38 daysSignificantly inhibited tumor growth[21][22]
T24 XenograftBladder Cancer3 mg/kg, i.p., every other day (8 injections)Significantly reduced tumor volume and weight[16]
PCI13-Wt p53 & G245D XenograftsHead and Neck Squamous Cell Carcinoma75 mg/kgSignificantly reduced oral tumor growth[10]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for each drug.

YK_3_237_Pathway YK3237 This compound SIRT1 SIRT1 YK3237->SIRT1 activates mtp53 Mutant p53 (acetylated) SIRT1->mtp53 deacetylates deacetyl_mtp53 Mutant p53 (deacetylated) mtp53->deacetyl_mtp53 degradation Proteasomal Degradation deacetyl_mtp53->degradation wtp53_targets wt-p53 Target Genes (PUMA, NOXA) degradation->wtp53_targets upregulation of apoptosis Apoptosis wtp53_targets->apoptosis cell_cycle_arrest G2/M Arrest wtp53_targets->cell_cycle_arrest

Figure 1: this compound signaling pathway.

APR_246_Pathway APR246 APR-246 MQ Methylene quinuclidinone (MQ) APR246->MQ converts to mtp53 Mutant p53 (unfolded) MQ->mtp53 covalently binds to TrxR1 Thioredoxin Reductase 1 MQ->TrxR1 inhibits refolded_p53 p53 (refolded, wild-type conformation) mtp53->refolded_p53 wtp53_targets wt-p53 Target Genes refolded_p53->wtp53_targets activates transcription of apoptosis Apoptosis wtp53_targets->apoptosis ROS Reactive Oxygen Species (ROS) ROS->apoptosis TrxR1->ROS increase

Figure 2: APR-246 (eprenetapopt) signaling pathway.

COTI2_Pathway COTI2 COTI-2 mtp53 Mutant p53 COTI2->mtp53 reactivates PI3K PI3K COTI2->PI3K inhibits refolded_p53 p53 (wild-type conformation) mtp53->refolded_p53 wtp53_targets wt-p53 Target Genes refolded_p53->wtp53_targets activates apoptosis1 Apoptosis wtp53_targets->apoptosis1 AKT AKT PI3K->AKT apoptosis2 Apoptosis PI3K->apoptosis2 inhibition leads to mTOR mTOR AKT->mTOR

Figure 3: COTI-2 signaling pathway.

ZMC1_Pathway ZMC1 ZMC-1 Zinc Intracellular Zn²⁺ ZMC1->Zinc increases ROS Reactive Oxygen Species (ROS) ZMC1->ROS induces mtp53 Mutant p53 (Zn²⁺ deficient) Zinc->mtp53 binds to refolded_p53 p53 (wild-type conformation) mtp53->refolded_p53 wtp53_targets wt-p53 Target Genes refolded_p53->wtp53_targets activates activated_p53 Activated p53 refolded_p53->activated_p53 apoptosis1 Apoptosis wtp53_targets->apoptosis1 ROS->refolded_p53 activates apoptosis2 Apoptosis activated_p53->apoptosis2

Figure 4: ZMC-1 signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize these mtp53-targeting drugs.

In Vitro SIRT1 Enzymatic Assay (for this compound)

This assay measures the ability of this compound to activate the deacetylase activity of SIRT1.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine)

  • NAD+

  • SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • This compound

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in SIRT1 Assay Buffer.

  • In a 96-well plate, add SIRT1 enzyme, the fluorogenic substrate, and the test compound (this compound) or vehicle control.

  • Initiate the reaction by adding NAD+.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate at 37°C for 15-30 minutes.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation ~350-360 nm, emission ~450-460 nm).

  • Calculate the percent activation relative to the vehicle control.

p53 Refolding Assay by Immunofluorescence (for APR-246)

This assay assesses the ability of APR-246 to restore the wild-type conformation of mtp53.

Materials:

  • Cancer cells expressing mtp53

  • APR-246

  • Primary antibodies: anti-p53 (wild-type conformation specific, e.g., PAb1620) and anti-p53 (mutant conformation specific, e.g., PAb240)

  • Fluorescently labeled secondary antibodies

  • DAPI (for nuclear staining)

  • Microscope slides

  • Fluorescence microscope

Procedure:

  • Seed cancer cells on microscope slides or coverslips.

  • Treat cells with APR-246 or vehicle control for a specified time.

  • Fix and permeabilize the cells.

  • Incubate with primary antibodies (PAb1620 and PAb240) overnight at 4°C.

  • Wash and incubate with appropriate fluorescently labeled secondary antibodies.

  • Counterstain nuclei with DAPI.

  • Mount the slides and visualize under a fluorescence microscope.

  • Quantify the fluorescence intensity of PAb1620 and PAb240 staining in treated versus control cells. An increase in PAb1620 and a decrease in PAb240 staining indicate p53 refolding.

p53 DNA Binding Assay (for COTI-2)

This assay determines if COTI-2 can restore the DNA-binding ability of mtp53.

Materials:

  • Nuclear extracts from cancer cells treated with COTI-2 or vehicle.

  • Biotinylated double-stranded oligonucleotide containing a p53 consensus binding site.

  • Streptavidin-coated 96-well plates.

  • Primary anti-p53 antibody.

  • HRP-conjugated secondary antibody.

  • TMB substrate.

  • Plate reader.

Procedure:

  • Incubate the biotinylated p53 consensus oligonucleotide in streptavidin-coated wells.

  • Block the wells to prevent non-specific binding.

  • Add nuclear extracts from COTI-2-treated and control cells to the wells and incubate to allow p53 to bind to the DNA.

  • Wash away unbound proteins.

  • Add the primary anti-p53 antibody, followed by the HRP-conjugated secondary antibody.

  • Add TMB substrate and measure the absorbance at 450 nm. An increased signal in the COTI-2 treated samples indicates restored p53-DNA binding.

Intracellular Zinc Flux Assay (for ZMC-1)

This assay measures the ability of ZMC-1 to increase intracellular zinc levels.

Materials:

  • Cultured cells.

  • ZMC-1.

  • Fluorescent zinc indicator (e.g., FluoZin-3, AM).

  • 96-well black, clear-bottom plates.

  • Fluorescence microplate reader or fluorescence microscope.

Procedure:

  • Seed cells in a 96-well plate.

  • Load the cells with the fluorescent zinc indicator according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Acquire a baseline fluorescence reading.

  • Add ZMC-1 or vehicle control to the wells.

  • Immediately begin kinetic fluorescence readings over a set period.

  • An increase in fluorescence intensity in ZMC-1-treated cells indicates an influx of zinc.

Conclusion and Future Directions

The reactivation or degradation of mutant p53 represents a promising frontier in cancer therapy. This compound, APR-246, COTI-2, and ZMC-1 each offer a unique mechanistic approach to targeting this challenging oncoprotein. While APR-246 is the most clinically advanced, the distinct mechanisms of this compound, COTI-2, and ZMC-1 may provide therapeutic advantages in specific cancer contexts or in combination with other agents.

Further research is needed to fully elucidate the clinical potential of these compounds. Head-to-head preclinical studies in a wider range of cancer models, along with comprehensive biomarker analyses, will be crucial for identifying patient populations most likely to benefit from each drug. The development of more potent and specific second-generation compounds, guided by a deeper understanding of their mechanisms of action, holds the promise of delivering more effective and personalized treatments for patients with p53-mutated cancers.

References

A Comparative Guide to In Vivo SIRT1 Activators: YK-3-237 vs. SRT1720

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two synthetic small-molecule activators of Sirtuin 1 (SIRT1), YK-3-237 and SRT1720, for in vivo applications. The information presented is collated from peer-reviewed scientific literature to aid in the selection of the appropriate compound for preclinical research.

Executive Summary

SRT1720 is a well-characterized SIRT1 activator with a broad range of demonstrated protective effects in vivo, including lifespan extension, improved metabolic health, neuroprotection, and anti-inflammatory actions.[1] Its mechanism and downstream effects via SIRT1 have been extensively studied. In contrast, the in vivo research on this compound is predominantly focused on its anti-cancer properties, specifically its ability to destabilize mutant p53 through SIRT1 activation.[2][3][4][5][6] Limited research outside of oncology suggests potential adverse effects, such as the aggravation of renal fibrosis.[7] A direct in vivo comparison for general SIRT1 activation in non-cancer models is currently lacking in the scientific literature.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and SRT1720.

Table 1: In Vitro Potency and Specificity

ParameterThis compoundSRT1720Source
SIRT1 Activation (EC1.5) More potent than resveratrol0.16 µM[8]
SIRT2 Activation Activates SIRT2 in vitroEC1.5 = 37 µM[8]
SIRT3 Activation Not reportedEC1.5 > 300 µM

Table 2: In Vivo Pharmacokinetics

ParameterThis compoundSRT1720Source
Bioavailability (Mouse, Oral) Not Reported50%[9]
Terminal Half-life (Mouse, Oral) Not Reported~5 hours[9]
Area Under the Curve (Mouse, Oral) Not Reported7,892 ng·h/mL[9]

Table 3: Summary of Reported In Vivo Effects

EffectThis compoundSRT1720Source
Lifespan Extension Not ReportedExtends mean lifespan in mice on standard and high-fat diets.[1][1]
Metabolic Health Not ReportedImproves insulin sensitivity, reduces blood glucose, and protects against diet-induced obesity.
Anti-inflammatory Not ReportedReduces expression of pro-inflammatory genes and lowers circulating TNF-α.[1][10][1][10]
Neuroprotection Not ReportedAlleviates paraquat-induced toxicity in a mouse model of Parkinson's disease.[11][11]
Cardioprotection Not ReportedReverses age-related vascular endothelial dysfunction.[12][12]
Anti-cancer Inhibits proliferation of triple-negative breast cancer cells with mutant p53.[2][3][4][6][13]Induces apoptosis in multiple myeloma cells but may promote breast cancer metastasis.[14][14]
Renal Effects May promote renal fibroblast activation and aggravate renal fibrogenesis.[7]Generally protective effects reported in various models.[7]

Signaling Pathways

The activation of SIRT1 by both this compound and SRT1720 leads to the deacetylation of various downstream targets, initiating distinct signaling cascades.

SRT1720_Signaling_Pathway cluster_downstream Downstream Targets cluster_outcomes Cellular Outcomes SRT1720 SRT1720 SIRT1 SIRT1 SRT1720->SIRT1 activates PGC1a PGC-1α SIRT1->PGC1a deacetylates NFkB NF-κB (p65) SIRT1->NFkB deacetylates FOXO1 FOXO1 SIRT1->FOXO1 deacetylates p53 p53 SIRT1->p53 deacetylates AMPK AMPK SIRT1->AMPK activates Mito Mitochondrial Biogenesis PGC1a->Mito Inflam ↓ Inflammation NFkB->Inflam SR ↑ Stress Resistance FOXO1->SR Apoptosis ↓ Apoptosis p53->Apoptosis IS ↑ Insulin Sensitivity AMPK->IS YK3237_Signaling_Pathway cluster_downstream Primary Downstream Target cluster_outcomes Cellular Outcomes in Cancer Cells YK3237 This compound SIRT1 SIRT1 YK3237->SIRT1 activates mtp53 Mutant p53 SIRT1->mtp53 deacetylates Depletion Depletion of mutant p53 mtp53->Depletion Apoptosis ↑ Apoptosis (PARP-dependent) Depletion->Apoptosis G2M G2/M Cell Cycle Arrest Depletion->G2M WTp53_targets ↑ WT p53 target genes (PUMA, NOXA) Depletion->WTp53_targets Experimental_Workflow start Animal Model Selection (e.g., C57BL/6 mice) acclimation Acclimation Period start->acclimation randomization Randomization into Control & Treatment Groups acclimation->randomization formulation Compound Formulation (e.g., in vehicle) randomization->formulation administration Administration (e.g., oral gavage) formulation->administration monitoring Monitoring (Body weight, food intake, etc.) administration->monitoring monitoring->administration Daily Dosing endpoint Endpoint Analysis (e.g., blood glucose, tissue collection) monitoring->endpoint

References

Confirming YK-3-237 Target Engagement in Live Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key methodologies for confirming the target engagement of YK-3-237, a known SIRT1 activator that targets mutant p53, in a live-cell context.[1][2][3][4][5][6] Understanding and verifying the direct interaction between a small molecule and its intended protein target within the complex cellular environment is a critical step in drug discovery and development. This document outlines and compares several widely used techniques, offering experimental protocols and data presentation formats to aid in the design and execution of target engagement studies.

This compound Signaling Pathway

This compound is a small molecule that activates Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1][3] This activation leads to the deacetylation of various protein targets, including mutant p53 (mtp53). The deacetylation of mtp53 results in its degradation, which in turn alleviates the suppression of wild-type p53 target genes like PUMA and NOXA.[1][2][3] The upregulation of these genes ultimately leads to apoptosis in cancer cells harboring mutant p53.[1][2][3]

YK3237_Pathway cluster_cell Live Cell This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates mtp53_acetylated Mutant p53 (acetylated) SIRT1->mtp53_acetylated Deacetylates mtp53_deacetylated Mutant p53 (deacetylated) mtp53_acetylated->mtp53_deacetylated WTp53_targets WT p53 Target Genes (e.g., PUMA, NOXA) mtp53_acetylated->WTp53_targets Suppresses Degradation Proteasomal Degradation mtp53_deacetylated->Degradation Degradation->WTp53_targets Alleviates Suppression Apoptosis Apoptosis WTp53_targets->Apoptosis Induces

Caption: Mechanism of action of this compound.

Comparison of Target Engagement Methods

Several biophysical and biochemical methods can be employed to confirm the direct binding of this compound to SIRT1 in live cells. The choice of method often depends on factors such as the required throughput, the need for specific reagents (e.g., antibodies, fluorescent probes), and the desired quantitative output.

MethodPrincipleAdvantagesDisadvantagesTypical Quantitative Output
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.Label-free, applicable to native proteins in live cells and tissues.Lower throughput, requires specific antibodies for detection.Melt curve, Isothermal dose-response curve (EC50).
Bioluminescence Resonance Energy Transfer (BRET) Measures proximity between a luciferase-tagged target and a fluorescently labeled ligand or tracer.High-throughput, real-time measurements in live cells.Requires genetic modification of the target protein and a suitable fluorescent probe.BRET ratio, IC50 (in competition assays).
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.Label-free, provides real-time kinetic data (kon, koff).Requires purified protein, not a direct live-cell method.Sensorgram, Dissociation constant (KD).
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a target protein.Label-free, provides thermodynamic data (ΔH, ΔS).Requires purified protein and larger sample quantities, not a direct live-cell method.Binding isotherm, Dissociation constant (KD), Stoichiometry (n).

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for SIRT1

This protocol is adapted for assessing the engagement of this compound with endogenous SIRT1 in a human cancer cell line (e.g., a triple-negative breast cancer cell line with mutant p53).

Materials:

  • Human cancer cell line expressing SIRT1

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Anti-SIRT1 primary antibody

  • HRP-conjugated secondary antibody

  • ECL detection reagents

  • Thermal cycler or heating block

  • Western blot equipment

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound or DMSO for a predetermined time (e.g., 1-4 hours).

  • Heating: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Add lysis buffer to the cell suspensions and lyse by freeze-thaw cycles or sonication.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.

  • Western Blotting: Collect the supernatant (soluble fraction) and determine the protein concentration. Perform SDS-PAGE and Western blotting using an anti-SIRT1 antibody to detect the amount of soluble SIRT1 at each temperature.

  • Data Analysis: Quantify the band intensities. For a melt curve, plot the normalized band intensity against the temperature. For an isothermal dose-response curve, heat all samples to a single optimized temperature and plot the normalized band intensity against the this compound concentration.

NanoBRET™ Target Engagement Assay for SIRT1

This protocol describes a competitive displacement assay to measure the binding of this compound to a NanoLuc®-SIRT1 fusion protein in live cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Opti-MEM® I Reduced Serum Medium

  • NanoLuc®-SIRT1 fusion vector

  • Transfection reagent

  • NanoBRET™ tracer for SIRT1

  • This compound

  • DMSO

  • White, non-binding 96-well plates

  • NanoBRET™ Nano-Glo® Substrate

  • Luminometer capable of measuring donor and acceptor emission wavelengths.

Procedure:

  • Transfection: Transfect HEK293 cells with the NanoLuc®-SIRT1 fusion vector and seed into 96-well plates.

  • Compound and Tracer Addition: To the appropriate wells, add this compound at various concentrations or DMSO. Then, add the NanoBRET™ tracer at a fixed concentration.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Signal Measurement: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a Cellular Thermal Shift Assay (CETSA) experiment.

CETSA_Workflow cluster_workflow CETSA Experimental Workflow start Start cell_culture Cell Culture start->cell_culture compound_treatment Treat cells with This compound or Vehicle cell_culture->compound_treatment heating Heat cell suspension to various temperatures compound_treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifuge to separate soluble and insoluble fractions lysis->centrifugation protein_quantification Quantify soluble protein centrifugation->protein_quantification western_blot Western Blot for SIRT1 protein_quantification->western_blot data_analysis Data Analysis (Melt curve or ITDRF) western_blot->data_analysis end End data_analysis->end

Caption: A typical workflow for a CETSA experiment.

Conclusion

Confirming the direct engagement of this compound with its target, SIRT1, in live cells is essential for validating its mechanism of action and for the development of more potent and selective analogs. This guide has provided a comparative overview of several key techniques, including CETSA and NanoBRET™, which are well-suited for this purpose. The choice of methodology will depend on the specific experimental goals and available resources. By following the detailed protocols and utilizing the structured data presentation formats outlined here, researchers can effectively design and execute robust target engagement studies for this compound and other small molecule drug candidates.

References

A Comparative Guide to p53 Pathway Modulation: YK-3-237 and Nutlin-3a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53 is a cornerstone of cancer research, acting as a critical regulator of cell cycle arrest, apoptosis, and DNA repair. Its inactivation, either by mutation or through negative regulation, is a hallmark of many cancers. This guide provides a detailed comparative analysis of two small molecule modulators of the p53 pathway: YK-3-237, a SIRT1 activator targeting mutant p53 (mtp53), and Nutlin-3a, an MDM2 inhibitor that activates wild-type p53 (wt-p53). We present a compilation of experimental data, detailed protocols for key assays, and visual representations of the signaling pathways to offer an objective resource for researchers in oncology and drug discovery.

Introduction to this compound and Nutlin-3a

This compound is a novel small molecule that acts as an activator of Sirtuin 1 (SIRT1), a class III histone deacetylase.[1] Its primary mechanism in the context of the p53 pathway is the deacetylation of mutant p53.[2][3] This post-translational modification leads to the degradation of the oncogenic mtp53 protein, thereby reducing its gain-of-function activities.[2][4] The depletion of mtp53 can alleviate its suppression of wild-type p53 target genes, such as PUMA and NOXA, ultimately inducing apoptosis and cell cycle arrest, particularly in cancer cells harboring p53 mutations.[2][5]

Nutlin-3a is a well-characterized, potent, and selective small-molecule inhibitor of the MDM2-p53 interaction.[6][7] In cells with wild-type p53, MDM2 acts as a primary negative regulator by targeting p53 for proteasomal degradation.[7] Nutlin-3a occupies the p53-binding pocket of MDM2, preventing this interaction and leading to the stabilization and accumulation of wt-p53.[6][8] The activated p53 can then transcriptionally upregulate its downstream target genes, such as p21 and PUMA, resulting in cell cycle arrest (predominantly in the G1 phase), apoptosis, and senescence.[9][10] The efficacy of Nutlin-3a is largely dependent on the p53 status of the cancer cells, showing minimal effects in cells with mutated or absent p53.[8][9]

Quantitative Data Comparison

The following tables summarize key quantitative data for this compound and Nutlin-3a based on available experimental evidence. It is important to note that the data are compiled from different studies and experimental conditions, and direct comparisons should be made with caution.

Table 1: In Vitro Potency of this compound and Nutlin-3a

CompoundTargetAssay TypeValueCell Line/Systemp53 StatusReference
This compound Proliferation InhibitionEC50~1 µMVarious TNBC cell linesMutant[3]
Nutlin-3a MDM2 BindingIC5090 nMBiochemical AssayN/A[6]
Nutlin-3a Cell ViabilityIC504.15 ± 0.31 µMHCT116Wild-Type[11]
Nutlin-3a Cell ViabilityIC5028.03 ± 6.66 µMHCT116Wild-Type[11]

Table 2: Cellular Effects of this compound and Nutlin-3a

CompoundEffectAssayObservationCell Linep53 StatusReference
This compound ApoptosisPARP CleavageInduced after 24h treatmentTNBC cellsMutant[2][5]
This compound Cell CycleFlow CytometryG2/M ArrestTNBC cellsMutant[2][5]
Nutlin-3a ApoptosisAnnexin V StainingSignificant increase after 48hDLBCL cellsWild-Type[9]
Nutlin-3a Cell CycleFlow CytometryG1 and G2/M ArrestDLBCL cellsWild-Type[9]

Signaling Pathway Diagrams

p53_pathway_comparison cluster_yk This compound Pathway cluster_nutlin Nutlin-3a Pathway YK3_237 This compound SIRT1 SIRT1 YK3_237->SIRT1 activates mtp53_ac Acetylated mutant p53 SIRT1->mtp53_ac deacetylates mtp53 mutant p53 mtp53_ac->mtp53 Degradation Degradation mtp53->Degradation GOF Oncogenic Gain of Function mtp53->GOF WTp53_targets_Y WT p53 Target Genes (e.g., PUMA, NOXA) mtp53->WTp53_targets_Y relieves suppression Apoptosis_Y Apoptosis WTp53_targets_Y->Apoptosis_Y CellCycleArrest_Y G2/M Arrest WTp53_targets_Y->CellCycleArrest_Y Nutlin3a Nutlin-3a MDM2 MDM2 Nutlin3a->MDM2 inhibits wtp53 wild-type p53 MDM2->wtp53 binds & inhibits p53_degradation Degradation wtp53->p53_degradation targeted for wtp53_targets_N p53 Target Genes (e.g., p21, PUMA) wtp53->wtp53_targets_N activates Apoptosis_N Apoptosis wtp53_targets_N->Apoptosis_N CellCycleArrest_N G1 Arrest wtp53_targets_N->CellCycleArrest_N Senescence Senescence wtp53_targets_N->Senescence

Caption: Comparative signaling pathways of this compound and Nutlin-3a.

Experimental Workflows and Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for key assays used to evaluate the effects of this compound and Nutlin-3a on the p53 pathway.

experimental_workflow cluster_assays Downstream Assays cluster_endpoints Measured Endpoints start Cancer Cell Culture (wt-p53 and mt-p53 lines) treatment Treat with this compound, Nutlin-3a, or Vehicle Control start->treatment western Western Blot treatment->western qpcr qRT-PCR treatment->qpcr mtt MTT Assay treatment->mtt flow Flow Cytometry treatment->flow protein p53, Acetyl-p53, MDM2, p21, PUMA, Cleaved PARP western->protein mrna p21, PUMA, NOXA qpcr->mrna viability Cell Viability/Proliferation mtt->viability cycle_apoptosis Cell Cycle Distribution & Apoptosis (Annexin V) flow->cycle_apoptosis

Caption: General experimental workflow for comparative analysis.

Western Blotting for p53 Pathway Proteins

This protocol is for the detection of total p53, acetylated p53, MDM2, p21, and cleaved PARP.

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 4-20% Tris-glycine polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-p53, anti-acetyl-p53, anti-MDM2, anti-p21, anti-cleaved PARP) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection:

    • Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

    • Normalize protein levels to a loading control like β-actin or GAPDH.

Quantitative Real-Time PCR (qRT-PCR) for p53 Target Genes

This protocol is for quantifying the mRNA expression of p21, PUMA, and NOXA.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from treated cells using a commercial kit.

    • Assess RNA quality and quantity.

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA, SYBR Green Master Mix, and gene-specific primers.

    • Perform the reaction on a real-time PCR system with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to a housekeeping gene (e.g., GAPDH).

    • Calculate the relative fold change in gene expression using the ΔΔCt method.[12]

MTT Assay for Cell Viability

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[13]

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or Nutlin-3a for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Incubation:

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.[14]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 or EC50 values from the dose-response curves.

Flow Cytometry for Cell Cycle and Apoptosis Analysis
  • Cell Cycle Analysis:

    • Harvest and wash the treated cells with PBS.

    • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

    • Wash the cells to remove ethanol and resuspend in PBS containing RNase A and propidium iodide (PI).

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[2][15]

  • Apoptosis Analysis (Annexin V Staining):

    • Harvest and wash the treated cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[5][16]

Conclusion

This compound and Nutlin-3a represent two distinct and promising strategies for targeting the p53 pathway in cancer therapy. This compound offers a novel approach for cancers with mutant p53, a patient population with limited targeted therapeutic options. Its mechanism of inducing mtp53 degradation restores some of the tumor-suppressive functions of the p53 pathway. In contrast, Nutlin-3a is a potent activator of wild-type p53, making it a suitable candidate for the large proportion of tumors that retain functional p53 but have it silenced by MDM2 overexpression.

The choice between these or similar compounds for further investigation and development will critically depend on the p53 status of the target cancer. The experimental protocols and comparative data provided in this guide are intended to facilitate such investigations and aid in the rational design of future studies aimed at harnessing the power of the p53 tumor suppressor pathway.

References

Assessing the Specificity of YK-3-237 for SIRT1 Over Other Sirtuins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the sirtuin activator YK-3-237, with a focus on its specificity for Sirtuin 1 (SIRT1) over other human sirtuins (SIRT2-SIRT7). The information presented is based on available scientific literature and is intended to aid researchers in evaluating this compound for their specific applications.

Executive Summary

This compound is a small molecule activator of SIRT1, a Class III histone deacetylase implicated in a wide range of cellular processes, including stress response, metabolism, and DNA repair.[1][2] Research has established that this compound activates SIRT1 in a dose-dependent manner and is reported to be a more potent activator than resveratrol in vitro.[3] Notably, studies have also indicated that this compound activates SIRT2.[1] However, a comprehensive, publicly available screening of this compound against the full panel of human sirtuins (SIRT1-SIRT7) with quantitative EC50 or fold-activation values is not readily found in the current scientific literature. This data gap limits a complete assessment of its specificity.

This guide summarizes the known activities of this compound, provides detailed experimental protocols for assessing sirtuin activity, and presents relevant signaling pathway and workflow diagrams to support further research.

Data Presentation: this compound Sirtuin Activity Profile

The following table summarizes the known activity of this compound on human sirtuins based on available literature. It is important to note the absence of comprehensive quantitative data for all sirtuins.

Sirtuin IsoformReported Activity of this compoundQuantitative Data (EC50 or Fold Activation)Reference
SIRT1 ActivatorNot explicitly stated in available literature, but noted to be more potent than resveratrol.[1][3]
SIRT2 ActivatorNot explicitly stated in available literature.[1]
SIRT3 Data not available-
SIRT4 Data not available-
SIRT5 Data not available-
SIRT6 Data not available-
SIRT7 Data not available-

Experimental Protocols

To facilitate further investigation into the specificity of this compound, this section details a common in vitro method for assessing sirtuin activity.

In Vitro Fluorogenic Sirtuin Activity Assay

This assay is a widely used method to measure the enzymatic activity of sirtuins and to screen for potential activators or inhibitors.

Principle:

This assay utilizes a peptide substrate containing an acetylated lysine residue and a fluorophore. Upon deacetylation by a sirtuin, the peptide is cleaved by a developing reagent, leading to the release of the fluorophore and a measurable increase in fluorescence.

Materials:

  • Recombinant human sirtuin enzymes (SIRT1-SIRT7)

  • This compound

  • Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)

  • NAD+ (sirtuin co-substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developing reagent (containing a protease)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of this compound, NAD+, and the fluorogenic substrate in the assay buffer.

  • Reaction Setup: In a 96-well microplate, add the following to each well:

    • Assay buffer

    • Recombinant sirtuin enzyme

    • This compound at various concentrations (and a vehicle control)

  • Initiation of Reaction: Add NAD+ and the fluorogenic substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

  • Development: Add the developing reagent to each well.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes to allow for the cleavage of the deacetylated substrate.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis: Calculate the percent activation at each concentration of this compound relative to the vehicle control. Plot the results to determine the EC50 value.

Mandatory Visualizations

SIRT1 Signaling Pathway

SIRT1_Signaling_Pathway cluster_upstream Upstream Activators cluster_sirt1 SIRT1 Core Activity cluster_downstream Downstream Targets & Cellular Outcomes This compound This compound SIRT1 SIRT1 This compound->SIRT1 Resveratrol Resveratrol Resveratrol->SIRT1 Caloric Restriction Caloric Restriction NAD+ NAD+ Caloric Restriction->NAD+ NAD+->SIRT1 co-substrate p53 p53 SIRT1->p53 deacetylates FOXO FOXO SIRT1->FOXO deacetylates NF-kB NF-kB SIRT1->NF-kB deacetylates PGC1a PGC1a SIRT1->PGC1a deacetylates DNA Repair DNA Repair p53->DNA Repair Stress Resistance Stress Resistance FOXO->Stress Resistance Anti-inflammation Anti-inflammation NF-kB->Anti-inflammation Metabolism Metabolism PGC1a->Metabolism

Caption: Simplified SIRT1 signaling pathway activated by this compound.

Experimental Workflow for Assessing Sirtuin Specificity

Sirtuin_Specificity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Prep Prepare this compound Serial Dilutions Reaction Incubate Enzymes with this compound, Substrate, and NAD+ Compound Prep->Reaction Enzyme Prep Prepare Recombinant SIRT1-SIRT7 Enzymes Enzyme Prep->Reaction Substrate Prep Prepare Fluorogenic Substrate & NAD+ Substrate Prep->Reaction Development Add Developing Reagent Reaction->Development Measurement Measure Fluorescence Development->Measurement Normalization Normalize Data to Vehicle Control Measurement->Normalization EC50 Calculation Calculate EC50 for each Sirtuin Normalization->EC50 Calculation Specificity Profile Generate Specificity Profile EC50 Calculation->Specificity Profile

Caption: Workflow for determining the specificity of this compound against sirtuins.

References

In Vivo Efficacy of YK-3-237 in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical compound YK-3-237 and its alternatives for the treatment of cancers harboring mutant p53, with a focus on in vivo efficacy in xenograft models. While in vitro studies have demonstrated the potential of this compound, a notable gap exists in the published literature regarding its in vivo performance. This guide aims to contextualize the available data for this compound by comparing its mechanism of action and in vitro profile with those of other compounds that have been evaluated in animal models.

This compound: A SIRT1 Activator Targeting Mutant p53

This compound is a small molecule identified as an activator of Sirtuin 1 (SIRT1), a class III histone deacetylase. Its primary mechanism of action involves the deacetylation of mutant p53 (mtp53), leading to the degradation of the oncogenic mtp53 protein. This, in turn, is expected to inhibit the proliferation of cancer cells that are dependent on mtp53 for their growth and survival. In vitro studies have shown that this compound exhibits anti-proliferative effects against triple-negative breast cancer (TNBC) cell lines that express mutant p53.

However, a comprehensive review of the scientific literature reveals a lack of published in vivo efficacy studies for this compound in xenograft models. This absence of data prevents a direct comparison of its tumor growth inhibition, dosing regimens, and overall survival benefits against other compounds.

Comparative Analysis of In Vivo Efficacy

To provide a useful framework for researchers, this guide compares this compound's proposed mechanism to that of other compounds targeting mutant p53 or activating SIRT1 for which in vivo xenograft data are available.

Agents Targeting Mutant p53 with In Vivo Data

Two primary strategies for targeting mutant p53 have shown promise in preclinical xenograft models: reactivation of mutant p53 to a wild-type conformation and induction of mutant p53 degradation.

CompoundMechanism of ActionXenograft ModelKey In Vivo Findings
APR-246 (PRIMA-1MET) Covalently modifies mutant p53, restoring its wild-type conformation and transcriptional activity.Triple-Negative Breast Cancer (MDA-MB-231)- Significantly inhibited tumor growth as a single agent. - Combination with a phosphatidylserine-targeting antibody (2aG4) was highly effective, eradicating some tumors.[1]
Ganetespib Inhibits Heat Shock Protein 90 (HSP90), leading to the proteasomal degradation of client proteins, including mutant p53.Triple-Negative Breast Cancer (MDA-MB-231)- Administration of 25 mg/kg, 5 times a week for 3 weeks, resulted in a 73% suppression of tumor growth.[2] - Showed potent antitumor activity and was well-tolerated in in vivo models.[3][4]
SIRT1 Activators with In Vivo Data

The data for other SIRT1 activators in cancer xenograft models is more complex and, in some cases, contradictory. This highlights the nuanced role of SIRT1 in cancer biology.

CompoundMechanism of ActionXenograft ModelKey In Vivo Findings
Resveratrol Activator of SIRT1.Triple-Negative Breast Cancer (MDA-MB-231)- Some studies suggest it can promote TNBC tumor growth in mice.[5] - Other studies show it can enhance the anti-tumor effect of cisplatin and reduce tumor growth.[6] - Its ability to directly activate SIRT1 has been debated.
SRT1720 A specific SIRT1 activator.Breast Cancer (4T1)- Found to increase lung metastasis.[7][8]
Adult T-cell Leukemia/Lymphoma- Decreased tumor growth, though the study suggested this effect was independent of SIRT1.[9]
Multiple Myeloma- Associated with a reduction in tumor growth.[8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

YK_3_237_Mechanism YK3237 This compound SIRT1 SIRT1 YK3237->SIRT1 activates mtp53_acetylated Acetylated Mutant p53 SIRT1->mtp53_acetylated deacetylates mtp53_deacetylated Deacetylated Mutant p53 mtp53_acetylated->mtp53_deacetylated proliferation Tumor Cell Proliferation mtp53_acetylated->proliferation promotes degradation Proteasomal Degradation mtp53_deacetylated->degradation degradation->proliferation inhibits

Caption: Proposed mechanism of action for this compound.

Alternative_Mechanisms cluster_0 Mutant p53 Reactivation cluster_1 Mutant p53 Degradation APR246 APR-246 mtp53 Mutant p53 (inactive) APR246->mtp53 refolds wtp53_like Wild-Type-like p53 (active) mtp53->wtp53_like apoptosis Apoptosis wtp53_like->apoptosis induces Ganetespib Ganetespib HSP90 HSP90 Ganetespib->HSP90 inhibits mtp53_stable Mutant p53 (stabilized) Ganetespib->mtp53_stable destabilizes HSP90->mtp53_stable stabilizes degradation Proteasomal Degradation mtp53_stable->degradation

Caption: Mechanisms of alternative mutant p53-targeting agents.

Xenograft_Workflow start Culture TNBC cells (e.g., MDA-MB-231) prepare Prepare cell suspension (e.g., in Matrigel) start->prepare inject Subcutaneous or orthotopic injection into immunocompromised mice prepare->inject measure Monitor tumor growth (caliper measurements) inject->measure treat Administer treatment (e.g., this compound or alternative) measure->treat endpoints Evaluate endpoints: - Tumor volume - Tumor weight - Survival - Biomarkers treat->endpoints

Caption: General experimental workflow for xenograft studies.

Experimental Protocols

The following are generalized protocols for establishing triple-negative breast cancer xenograft models, based on published studies. Specific details may vary between laboratories.

MDA-MB-231 Xenograft Model Protocol
  • Cell Culture: MDA-MB-231 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Female immunodeficient mice (e.g., NOD-SCID or BALB/c nude), 6-8 weeks old, are used.

  • Cell Preparation for Injection: Cells are harvested during the exponential growth phase. They are washed with sterile PBS and resuspended in a 1:1 mixture of serum-free medium and Matrigel. The final cell concentration is typically between 5 x 10^6 and 1 x 10^7 cells per 100-200 µL.[10]

  • Injection: The cell suspension is injected subcutaneously into the flank or orthotopically into the mammary fat pad of the mice.[11]

  • Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers. The volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Endpoint Analysis: The study is concluded when tumors in the control group reach a maximum allowable size. Tumors are then excised and weighed. Further analysis, such as immunohistochemistry or western blotting, can be performed on the tumor tissue.

HCC1937 Xenograft Model Protocol
  • Cell Culture: HCC1937 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Animal Model: Female SCID mice are typically used.

  • Cell Preparation and Injection: Similar to the MDA-MB-231 protocol, HCC1937 cells are prepared in a Matrigel mixture and injected subcutaneously.

  • Tumor Growth and Treatment: Tumor growth is monitored, and treatment is initiated upon the tumors reaching a specified volume. In a study evaluating cisplatin, treatment began when tumors were approximately 150-200 mm³.[12]

  • Endpoint Analysis: Tumor volume and mouse survival are the primary endpoints. Tumors can be harvested for further molecular analysis.[12]

Conclusion

This compound shows promise as a therapeutic agent for cancers with mutant p53 based on its in vitro activity as a SIRT1 activator. However, the absence of in vivo efficacy data in xenograft models is a significant limitation in assessing its translational potential. In contrast, other agents that target mutant p53, such as APR-246 and Ganetespib, have demonstrated significant anti-tumor activity in TNBC xenograft models. The conflicting in vivo data for other SIRT1 activators like resveratrol and SRT1720 underscore the complexity of targeting this pathway in cancer. Further preclinical in vivo studies are essential to validate the efficacy of this compound and to determine its potential as a viable cancer therapeutic.

References

Cross-Validation of YK-3-237's Mechanism of Action Through Comparative Analysis with SIRT1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the SIRT1 activator, YK-3-237, with established SIRT1 inhibitors. The central aim is to offer a framework for the cross-validation of this compound's mechanism of action, leveraging the opposing effects of SIRT1 inhibitors. This document summarizes key performance data, presents detailed experimental protocols for mechanistic validation, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound and SIRT1 Modulation

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in a variety of cellular processes, including stress resistance, metabolism, and gene expression, by deacetylating histone and non-histone protein targets.[1] Its dysregulation is implicated in numerous diseases, making it a significant therapeutic target. Small molecules have been developed to both activate and inhibit SIRT1 activity.

This compound is a small molecule identified as a potent activator of SIRT1.[2][3] It has demonstrated anti-proliferative effects in cancer cells, particularly those with mutant p53 (mtp53).[4] The proposed mechanism involves SIRT1 activation, leading to the deacetylation of mtp53, which subsequently results in its depletion and the induction of apoptosis.[4]

Conversely, SIRT1 inhibitors, such as EX-527 (Selisistat), are compounds that block the deacetylase activity of SIRT1.[5] These inhibitors are valuable tools for elucidating the biological functions of SIRT1 and are being investigated for therapeutic applications in conditions where SIRT1 activity is detrimental.[5]

This guide will explore how the well-characterized effects of SIRT1 inhibitors can be used to cross-validate that the cellular activities of this compound are indeed mediated through its activation of SIRT1.

Comparative Analysis of this compound and SIRT1 Inhibitors

The primary distinction between this compound and compounds like EX-527 lies in their opposing effects on SIRT1 activity. This compound enhances SIRT1's deacetylase function, while inhibitors block it. This fundamental difference can be quantified and observed through various biochemical and cellular assays. A direct comparison of their performance on SIRT1 modulation is presented below.

Table 1: Quantitative Comparison of this compound and the SIRT1 Inhibitor EX-527

ParameterThis compound (SIRT1 Activator)EX-527 (Selisistat) (SIRT1 Inhibitor)
Primary Target Sirtuin 1 (SIRT1)[3]Sirtuin 1 (SIRT1)[5]
Mechanism of Action Allosteric activation of SIRT1 deacetylase activity.[2]Potent and selective inhibition of SIRT1 deacetylase activity.[5]
Potency More potent than resveratrol in activating SIRT1 in vitro.[6]IC50: ~38 nM[5]
Effect on p53 Acetylation Decreases acetylation of wild-type and mutant p53 in a SIRT1-dependent manner.[7]Increases acetylation of p53, particularly in response to genotoxic stress.
Cellular Outcome (in mtp53 cancer cells) Inhibits cell proliferation, induces G2/M cell cycle arrest and apoptosis.[8]Can promote cell survival or have context-dependent effects.
GI50 Range (Cancer Cell Lines) <0.01 - 20.9 µM[7]Not applicable (typically not evaluated for growth inhibition in the same context as an activator).

Experimental Protocols for Mechanistic Cross-Validation

To experimentally validate that this compound's effects are SIRT1-dependent, a series of assays can be performed where the effects of this compound are challenged by the co-administration of a SIRT1 inhibitor like EX-527.

In Vitro SIRT1 Activity Assay (Fluorometric)

This assay directly measures the enzymatic activity of purified SIRT1 and can be used to demonstrate the opposing effects of this compound and a SIRT1 inhibitor.

Objective: To quantify the activation of recombinant human SIRT1 by this compound and the reversal of this activation by EX-527.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine and a fluorescent tag)

  • NAD+ solution

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • This compound and EX-527 dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound and EX-527 in assay buffer.

  • In a 96-well plate, add the assay buffer, recombinant SIRT1 enzyme, and either this compound, EX-527, or a combination of both to the respective wells. Include a vehicle control (DMSO).

  • Initiate the reaction by adding the fluorogenic substrate and NAD+ solution to all wells.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop the reaction by adding the developer solution to each well.

  • Incubate at 37°C for 15-30 minutes, protected from light.

  • Measure the fluorescence intensity (e.g., excitation ~350 nm, emission ~460 nm).

  • Expected Outcome: this compound will increase fluorescence, indicating SIRT1 activation. Co-incubation with EX-527 will attenuate or reverse this increase in a dose-dependent manner.

Western Blot for p53 Acetylation

This cellular assay assesses the acetylation status of p53, a known SIRT1 substrate, in response to treatment with this compound and/or a SIRT1 inhibitor.

Objective: To demonstrate that this compound decreases p53 acetylation in cells and that this effect is blocked by a SIRT1 inhibitor.

Materials:

  • Cancer cell line expressing p53 (e.g., a triple-negative breast cancer cell line with mtp53)

  • Cell culture reagents

  • This compound and EX-527

  • Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

  • Primary antibodies: anti-acetyl-p53 (Lys382), anti-total-p53, anti-SIRT1, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture cells to ~70-80% confluency.

  • Treat cells with this compound, EX-527, a combination of both, or vehicle (DMSO) for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate.

  • Expected Outcome: this compound treatment will lead to a decrease in the acetyl-p53 signal relative to total p53. Co-treatment with EX-527 will prevent this deacetylation, resulting in a signal similar to or higher than the control.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP followed by quantitative PCR (ChIP-qPCR) can be used to investigate the recruitment of SIRT1 to the promoter regions of p53 target genes.

Objective: To show that this compound-induced deacetylation of p53 alters its interaction with the promoters of target genes like PUMA and NOXA, and that this is reversed by a SIRT1 inhibitor.

Materials:

  • Cells treated as in the Western blot protocol

  • Formaldehyde for cross-linking

  • Glycine to quench cross-linking

  • Lysis and chromatin shearing buffers

  • Sonicator or enzymatic digestion reagents

  • Anti-SIRT1 antibody and IgG control

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer and proteinase K

  • DNA purification kit

  • qPCR primers for the promoter regions of p53 target genes (e.g., PUMA, NOXA) and a negative control region.

  • qPCR master mix and instrument

Procedure:

  • Cross-link protein-DNA complexes in treated cells with formaldehyde.

  • Lyse the cells and shear the chromatin to fragments of 200-1000 bp.

  • Immunoprecipitate the chromatin with an anti-SIRT1 antibody or an IgG control overnight.

  • Capture the antibody-chromatin complexes with protein A/G beads.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin and reverse the cross-links.

  • Purify the DNA.

  • Perform qPCR using primers for the promoter regions of interest.

  • Expected Outcome: The recruitment of SIRT1 to the promoters of p53 target genes may be altered by this compound treatment. This effect should be reversed by co-treatment with EX-527, demonstrating that the observed changes in gene regulation are SIRT1-dependent.

Visualizing the Molecular Pathways and Experimental Logic

Diagrams generated using Graphviz can help to clarify the complex signaling pathways and the logic of the cross-validation experiments.

G Proposed Signaling Pathway of this compound and Cross-Validation with SIRT1 Inhibitors YK3237 This compound SIRT1 SIRT1 YK3237->SIRT1 activates mtp53_ac Acetylated mutant p53 SIRT1->mtp53_ac deacetylates EX527 EX-527 (SIRT1 Inhibitor) EX527->SIRT1 inhibits mtp53 Deacetylated mutant p53 mtp53_ac->mtp53 Depletion mtp53 Depletion mtp53->Depletion PUMA_NOXA PUMA/NOXA Expression Depletion->PUMA_NOXA upregulates Apoptosis Apoptosis PUMA_NOXA->Apoptosis

Caption: this compound activates SIRT1, leading to the deacetylation and subsequent depletion of mutant p53, which in turn induces apoptosis. EX-527 blocks this pathway by inhibiting SIRT1.

G Experimental Workflow for Cross-Validation cluster_0 Cell Treatment cluster_1 Assays cluster_2 Expected Outcome for Cross-Validation Control Vehicle Control SIRT1_Assay In Vitro SIRT1 Activity Assay Control->SIRT1_Assay Western Western Blot (p-p53, total p53) Control->Western ChIP ChIP-qPCR (p53 target genes) Control->ChIP YK3237 This compound YK3237->SIRT1_Assay YK3237->Western YK3237->ChIP EX527 EX-527 EX527->SIRT1_Assay EX527->Western EX527->ChIP Combo This compound + EX-527 Combo->SIRT1_Assay Combo->Western Combo->ChIP Outcome Effect of this compound is reversed or blocked by EX-527 SIRT1_Assay->Outcome Western->Outcome ChIP->Outcome

Caption: Workflow illustrating the use of SIRT1 inhibitors to validate that the observed effects of this compound are mediated through SIRT1 activation.

Conclusion

The SIRT1 activator this compound presents a promising therapeutic strategy, particularly for cancers harboring mutant p53. A thorough understanding and validation of its on-target mechanism are crucial for its continued development. By employing SIRT1 inhibitors like EX-527 in a cross-validation framework, researchers can robustly demonstrate that the cellular and biochemical effects of this compound are indeed mediated through the activation of SIRT1. The experimental protocols and comparative data provided in this guide offer a comprehensive resource for scientists engaged in the investigation of SIRT1 modulators.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of YK-3-237

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of YK-3-237, a SIRT1 activator used in research. Adherence to these guidelines is critical for protecting laboratory personnel and the environment.

Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and follow your institution's established hazardous waste disposal protocols.

Chemical and Physical Properties of this compound

A clear understanding of the chemical and physical properties of this compound is the first step in ensuring its safe handling and disposal. The following table summarizes key quantitative data for this compound.[1][2]

PropertyValue
CAS Number 1215281-19-8
Molecular Formula C₁₉H₂₁BO₇
Molecular Weight 372.18 g/mol
Appearance White to Pale Yellow Solid
Solubility Soluble in DMSO (to 100 mM) and Ethanol (to 100 mM)
Storage Store at -20°C

Step-by-Step Disposal Procedures for this compound

The proper disposal of this compound, like any research chemical, is a critical component of laboratory safety. The following procedures are based on general best practices for hazardous chemical waste disposal and should be adapted to comply with local and institutional regulations.

Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure you are wearing the appropriate personal protective equipment (PPE). This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Disposal of Unused or Waste this compound (Solid)
  • Segregation: Do not mix solid this compound waste with other chemical waste unless explicitly permitted by your institution's hazardous waste guidelines.

  • Containerization: Place the solid this compound waste in a clearly labeled, sealed, and compatible hazardous waste container. The container must be in good condition and leak-proof.

  • Labeling: Label the container with "Hazardous Waste" and the full chemical name: "B-[2-Methoxy-5-[(1E)-3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]phenyl]-boronic acid" or "this compound". Include the approximate quantity and the date of accumulation.

  • Storage: Store the waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

Disposal of this compound Solutions (in DMSO or Ethanol)
  • Segregation: Keep solutions of this compound separate from other waste streams. Do not dispose of these solutions down the sink.[4]

  • Containerization: Collect the liquid waste in a sealed, leak-proof, and chemically compatible container. Ensure the container is appropriate for flammable liquids if ethanol is the solvent.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the solvent used (e.g., "in DMSO"), and the approximate concentration and volume.

  • Storage: Store the liquid waste container in a designated, secure, and well-ventilated secondary containment area, following guidelines for flammable liquid storage if applicable.

  • Pickup: Schedule a pickup with your institution's EHS department or a certified hazardous waste disposal service.

Disposal of Contaminated Labware
  • Solid Contaminated Waste: Disposable labware (e.g., pipette tips, microfuge tubes) contaminated with this compound should be placed in a designated solid hazardous waste container.

  • Rinsing Reusable Labware:

    • Perform an initial rinse with a small amount of the solvent used (e.g., ethanol or DMSO) to dissolve any remaining this compound.

    • Collect this first rinse as hazardous liquid waste.[4]

    • Subsequent rinses with detergent and water can typically be disposed of down the drain, but confirm this with your institution's policies.

  • Empty Original Containers:

    • Ensure the original container is thoroughly empty.

    • The first rinse of the empty container with a suitable solvent must be collected as hazardous waste.[4]

    • For containers of highly toxic chemicals, the first three rinses should be collected as hazardous waste.[4] Although the acute toxicity of this compound is not well-documented, it is prudent to follow this more stringent procedure.

    • After thorough rinsing and air-drying, the container can often be disposed of as non-hazardous waste, but this should be verified with local regulations.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_start Start: Identify this compound Waste cluster_waste_type Categorize Waste Type cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_labware Contaminated Labware Path cluster_end Final Disposal start Identify this compound Waste Stream waste_type What is the form of the waste? start->waste_type solid_waste Unused/Waste Solid this compound waste_type->solid_waste Solid liquid_waste This compound Solution (e.g., in DMSO/Ethanol) waste_type->liquid_waste Liquid labware Contaminated Labware waste_type->labware Contaminated Labware solid_container Place in Labeled Hazardous Waste Container solid_waste->solid_container solid_storage Store in Secure Secondary Containment solid_container->solid_storage end Arrange for Pickup by EHS/Certified Vendor solid_storage->end liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container liquid_storage Store in Secure Secondary Containment liquid_container->liquid_storage liquid_storage->end rinse Rinse with Solvent labware->rinse collect_rinse Collect First Rinse as Hazardous Liquid Waste rinse->collect_rinse dispose_labware Dispose of Labware (as solid hazardous waste if disposable) rinse->dispose_labware collect_rinse->liquid_container dispose_labware->solid_container

Caption: this compound Disposal Decision Workflow.

References

Personal protective equipment for handling YK-3-237

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of YK-3-237, a SIRT1 activator used in research. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for minimizing risks and establishing a safe laboratory environment.

Personal Protective Equipment (PPE) and Safety Measures

Proper personal protective equipment is mandatory when handling this compound. The required PPE and safety protocols are summarized in the table below.

Protective EquipmentSpecifications and Procedures
Eye Protection Safety goggles with side-shields must be worn at all times to prevent eye contact.
Hand Protection Chemical-resistant protective gloves (e.g., nitrile) are required.
Skin and Body Protection An impervious lab coat or clothing should be worn to prevent skin contact.
Respiratory Protection A suitable respirator should be used when handling the powder form to avoid inhalation of dust.
Ventilation Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
General Hygiene Avoid inhalation, and contact with eyes and skin. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[1]

Operational and Disposal Plans

A systematic approach to the handling and disposal of this compound is crucial for laboratory safety and environmental protection.

Experimental Protocols: Step-by-Step Handling Procedures
  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage.

    • Store the tightly sealed container in a cool, well-ventilated area away from direct sunlight and ignition sources.[1]

    • The recommended storage temperature for the solid powder is -20°C for up to three years. Stock solutions should be stored at -80°C for up to one year or -20°C for up to one month.

  • Preparation for Use :

    • Ensure all required PPE is correctly worn before handling the compound.

    • Prepare all necessary equipment and materials within a designated and properly ventilated workspace, such as a chemical fume hood.

  • Handling the Compound :

    • When handling the solid form, take care to avoid the formation of dust and aerosols.[1]

    • For creating solutions, add solvents slowly and carefully to the solid to prevent splashing.

  • Accidental Release Measures :

    • In case of a spill, evacuate personnel to a safe area.

    • Ensure adequate ventilation.

    • Wear full personal protective equipment, including respiratory protection.

    • For liquid spills, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]

    • For solid spills, carefully collect the material without creating dust.

    • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]

    • Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[1]

  • First Aid Procedures :

    • Eye Contact : Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough rinsing. Seek medical attention.

    • Skin Contact : Rinse the affected skin thoroughly with plenty of water. Remove any contaminated clothing.

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide respiratory support.

    • Ingestion : Wash out the mouth with water. Do not induce vomiting. Call a physician.

Disposal Plan
  • All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of in accordance with local, regional, and national environmental regulations for hazardous chemical waste.

  • Do not allow the product to enter drains or water courses.[1]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.

G cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal cluster_contingency Contingency Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store at -20°C Inspect->Store Prep Prepare Workspace & PPE Store->Prep Handle Handle Compound (Avoid Dust/Aerosols) Prep->Handle Experiment Perform Experiment Handle->Experiment Spill Accidental Spill Handle->Spill FirstAid First Aid Handle->FirstAid Decontaminate Decontaminate Workspace Experiment->Decontaminate Dispose Dispose of Waste (Hazardous) Decontaminate->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
YK-3-237
Reactant of Route 2
Reactant of Route 2
YK-3-237

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.